5-Benzyloxy-2-bromotoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methyl-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-9-13(7-8-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLVAZFQFRSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373459 | |
| Record name | 5-Benzyloxy-2-bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-75-9 | |
| Record name | 4-Benzyloxy-1-bromo-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzyloxy-2-bromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to 5-Benzyloxy-2-bromotoluene (CAS No. 17671-75-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
This compound is a halogenated aromatic ether that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure uniquely combines a protected phenol (benzyl ether), a reactive aryl bromide, and a methyl group, offering multiple avenues for synthetic transformation. The aryl bromide moiety is particularly valuable as it provides a handle for introducing further complexity through a variety of metal-catalyzed cross-coupling reactions. Meanwhile, the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic stages. These features make this compound a sought-after precursor in the fields of medicinal chemistry and materials science, particularly in the development of pharmaceutical agents.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis, including planning for reaction setup, purification, and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17671-75-9 | [5][6][7][8] |
| Molecular Formula | C₁₄H₁₃BrO | [1][5][6][7] |
| Molecular Weight | 277.16 g/mol | [1][6][9] |
| IUPAC Name | 1-Bromo-4-(benzyloxy)-2-methylbenzene | [5] |
| Appearance | Solid | [5] |
| Melting Point | 69-70.5 °C | [1][5] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [1][10] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][10] |
| Purity | Typically ≥97-98% | [5][7] |
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The most prevalent and efficient method for preparing this compound is the Williamson Ether Synthesis .[11][12] This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[12]
Reaction Causality and Pathway
The synthesis begins with the deprotonation of a phenolic precursor, 2-bromo-5-hydroxytoluene, using a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide (or chloride), displacing the bromide ion in a concerted Sₙ2 mechanism to form the desired ether linkage.[11]
-
Base Selection : A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the acidic phenol.[14] The choice of a non-nucleophilic base prevents competition with the desired reaction.
-
Alkylating Agent : Benzyl bromide or benzyl chloride are excellent electrophiles for this reaction because the transition state of the Sₙ2 reaction is stabilized by the adjacent phenyl ring, and they are primary halides, which minimizes competing elimination reactions.[11]
-
Solvent : A polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while poorly solvating the phenoxide anion, thus enhancing its nucleophilicity.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reagent Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-5-hydroxytoluene (10.0 g, 53.5 mmol), anhydrous potassium carbonate (11.1 g, 80.2 mmol), and acetone (100 mL).
-
Addition of Alkylating Agent : While stirring the suspension, add benzyl bromide (7.7 mL, 64.2 mmol) dropwise at room temperature.
-
Reaction : Heat the mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up : After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Extraction : Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, typically as an off-white or pale-yellow solid.
-
Purification : Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to afford this compound as a white crystalline solid.
Analytical Characterization and Quality Control
To ensure the identity, structure, and purity of the synthesized compound, a multi-technique analytical approach is required. Each method provides complementary information for a comprehensive characterization.[15][16][17]
| Technique | Expected Results and Interpretation |
| ¹H NMR | δ ~7.4-7.3 ppm (m, 5H): Protons of the benzyl phenyl ring. δ ~7.2 ppm (d, 1H): Aromatic proton ortho to the bromine atom. δ ~6.8-6.7 ppm (m, 2H): Remaining two aromatic protons of the toluene ring. δ ~5.0 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-). δ ~2.3 ppm (s, 3H): Methyl protons of the toluene ring. |
| ¹³C NMR | δ ~158-157 ppm: Aromatic carbon attached to the ether oxygen. δ ~136-135 ppm: Quaternary aromatic carbon of the benzyl group. δ ~129-127 ppm: Aromatic CH carbons of the benzyl ring. δ ~120-115 ppm: Aromatic CH carbons of the toluene ring. δ ~118 ppm: Aromatic carbon attached to the bromine atom. δ ~70 ppm: Methylene carbon (-O-CH₂-). δ ~20 ppm: Methyl carbon. |
| Mass Spec. (EI) | Molecular Ion [M]⁺: m/z ~276. Isotopic Peak [M+2]⁺: m/z ~278, with an intensity nearly equal to the [M]⁺ peak, characteristic of a monobrominated compound. Key Fragment: m/z 91 (tropylium ion, [C₇H₇]⁺), a hallmark of a benzyl group. |
| FT-IR | ~3030 cm⁻¹: Aromatic C-H stretching. ~2920 cm⁻¹: Aliphatic C-H stretching (methyl and methylene). ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl-O-C asymmetric stretching (ether). ~1050 cm⁻¹: Aryl-O-C symmetric stretching (ether). ~600-500 cm⁻¹: C-Br stretching. |
Analytical Workflow for Structural Verification
Caption: Logical workflow for the complete analytical characterization.
Applications in Medicinal Chemistry and Drug Discovery
The utility of this compound stems from its capacity to serve as a scaffold for building more elaborate molecular architectures.
-
Precursor for Cross-Coupling Reactions : The aryl bromide is a versatile functional group for Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
-
Role of the Benzyloxy Group : The benzyloxy moiety serves two primary purposes. First, it is an effective protecting group for the phenol, stable to a wide range of reaction conditions but easily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). Second, the benzyloxy group itself is a recognized pharmacophore in certain drug classes, contributing to binding interactions with biological targets.[3] Studies have shown its importance in the design of compounds like monoamine oxidase (MAO) inhibitors.[3]
-
Intermediate for Targeted Therapeutics : This compound is a documented intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene, highlighting its industrial relevance in producing high-value active pharmaceutical ingredients (APIs).[4] The strategic placement of its functional groups allows for the sequential construction of the final drug molecule.
Synthetic Potential Diagram
Caption: Key synthetic pathways accessible from this compound.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.[1][9]
-
GHS Hazard Classification :
-
Personal Protective Equipment (PPE) :
-
Handling and Storage :
-
First Aid Measures :
-
IF ON SKIN (P302+P352) : Wash with plenty of water. If skin irritation occurs, get medical help.[1][5]
-
IF IN EYES (P305+P351+P338) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
-
IF INHALED (P304+P340) : Remove person to fresh air and keep comfortable for breathing.[1]
-
References
- This compound. (n.d.). PubChem, National Institutes of Health.
- This compound. (n.d.). AOBChem USA.
- This compound (CAS#:17671-75-9). (n.d.). Chemsrc.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
- This compound (C14H13BrO). (n.d.). PubChemLite.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- Experiment 06 Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.
- Williamson ether synthesis. (n.d.). Khan Academy.
- Chemical Properties of 2-Bromo-5-methoxytoluene (CAS 27060-75-9). (n.d.). Cheméo.
- 2-Bromo-5-methoxytoluene, 25g, Each. (n.d.). CP Lab Safety.
- 5-Benzyloxy-2-nitrotoluene. (n.d.). NIST WebBook.
- Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.). Google Patents.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.
- 2-Bromo-5-methoxytoluene. (n.d.). NIST WebBook.
- Method for synthesizing bromotoluene. (n.d.). Google Patents.
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22449.
- o-BROMOTOLUENE. (n.d.). Organic Syntheses Procedure.
- Proton NMR spectrum of 4-benzyloxy toluene. (n.d.). ResearchGate.
- Prodrugs as empowering tools in drug discovery and development. (2024). Chemical Society Reviews.
- 5-Benzyloxy-4-bromo-2-nitroaniline, N-methyl - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.
- Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.
Sources
- 1. echemi.com [echemi.com]
- 2. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. scbt.com [scbt.com]
- 7. aobchem.com [aobchem.com]
- 8. arctomsci.com [arctomsci.com]
- 9. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. 2-Bromo-5-methoxytoluene [webbook.nist.gov]
- 14. The Williamson Ether Synthesis [cs.gordon.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of 5-Benzyloxy-2-bromotoluene
An In-Depth Technical Guide to 5-Benzyloxy-2-bromotoluene
Introduction
This compound (CAS No: 17671-75-9) is a substituted aromatic ether that serves as a critical building block in advanced organic synthesis.[1] Its unique trifunctional structure—comprising a brominated toluene core, a benzyloxy protecting group, and a methyl substituent—offers significant synthetic versatility. This guide provides an in-depth examination of its physicochemical properties, a validated synthetic protocol, comprehensive analytical methodologies, and key insights into its reactivity and applications, particularly for professionals in pharmaceutical research and drug development. The presence of the bromine atom facilitates entry into a wide array of cross-coupling reactions, while the benzyl ether provides a stable yet readily cleavable protecting group for the phenolic hydroxyl function, making it an invaluable intermediate in multi-step syntheses of complex molecular targets.[2]
Section 1: Core Physicochemical Properties
The fundamental properties of this compound determine its behavior in experimental settings, from reaction conditions to purification and storage. The data presented below has been consolidated from verified chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 17671-75-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₃BrO | [1][3][4][5] |
| Molecular Weight | 277.16 g/mol | [2][3][5][6] |
| Appearance | Solid | [3] |
| Melting Point | 69 to 70.5 °C | [1][3][5] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [1][5] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Solubility | Practically insoluble in water; Soluble in common organic solvents. | [7][8] |
| Purity | ≥97% | [2][4] |
| XLogP3 | 4.3 - 4.4 | [1][6] |
| Topological Polar Surface Area | 9.2 Ų | [6] |
Section 2: Synthesis and Purification Protocol
The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis. This pathway is chosen for its high efficiency and operational simplicity. It involves the nucleophilic substitution of a halide by an alkoxide, in this case, the deprotonation of a substituted phenol followed by reaction with benzyl bromide.
Expert Rationale
The choice of a strong base like potassium carbonate (K₂CO₃) is critical; it is sufficiently basic to deprotonate the weakly acidic phenolic hydroxyl group of 4-bromo-3-methylphenol, forming the corresponding phenoxide in situ. This phenoxide is a potent nucleophile. Acetone is selected as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base without interfering with the nucleophilicity of the phenoxide. It also has an accessible boiling point for reflux conditions, ensuring a reasonable reaction rate. Benzyl bromide is an excellent electrophile due to the electron-withdrawing nature of the bromine atom and the stability of the benzylic carbocation-like transition state.
Step-by-Step Synthesis Methodology
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylphenol (1 equivalent), potassium carbonate (1.5 equivalents), and acetone (10 volumes).
-
Initiation: Stir the suspension vigorously for 15 minutes at room temperature to ensure a fine, uniform distribution of the base.
-
Electrophile Addition: Add benzyl bromide (1.1 equivalents) dropwise to the stirring suspension. The slight excess of benzyl bromide ensures the complete consumption of the valuable starting phenol.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain this temperature for 4-6 hours.
-
Self-Validation: Reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction completion.
-
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KBr and excess K₂CO₃). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
Purification: Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel. Wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as a pure solid.
Section 3: Analytical Characterization
Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural and purity profile.
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. The expected signals for this compound in CDCl₃ would be:
-
A singlet around δ 2.3-2.4 ppm, integrating to 3H, corresponding to the methyl (CH₃) protons.
-
A singlet around δ 5.0-5.1 ppm, integrating to 2H, for the benzylic (O-CH₂) protons.
-
A multiplet in the aromatic region (δ 6.8-7.6 ppm). This would include signals for the three protons on the bromotoluene ring and the five protons of the benzyl group. The characteristic splitting patterns can confirm the substitution pattern.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 14 distinct signals, confirming the presence of all carbon atoms in their unique chemical environments. Key signals include the methyl carbon (~20 ppm), the benzylic carbon (~70 ppm), and the aromatic carbons (110-160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorption bands include:
-
~3030 cm⁻¹ (aromatic C-H stretch)
-
~2920 cm⁻¹ (aliphatic C-H stretch)
-
~1250 cm⁻¹ and ~1050 cm⁻¹ (asymmetric and symmetric C-O-C ether stretches)
-
~600-500 cm⁻¹ (C-Br stretch)
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron impact (EI) mass spectrum will show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity (~1:1 ratio), which is the definitive isotopic signature for a molecule containing one bromine atom.[9] The monoisotopic mass is 276.0150 Da.[6][9]
Section 4: Reactivity and Applications in Drug Development
This compound is not merely an intermediate but a strategic tool for molecular construction.
-
Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds at the 2-position, enabling the construction of complex biaryl systems or the installation of amine functionalities common in pharmacologically active molecules.
-
Protecting Group Strategy: The benzyloxy group serves as a robust protecting group for the phenol. It is stable to a wide range of reaction conditions, including those used for organometallic chemistry. It can be cleanly removed via catalytic hydrogenation (H₂/Pd-C) to unmask the phenol, which can then be used for further functionalization or as a key pharmacophoric element (e.g., a hydrogen bond donor).
-
Pharmaceutical Intermediate: This compound is classified as a bulk drug intermediate, indicating its role in the scalable synthesis of active pharmaceutical ingredients (APIs).[1] Its structural motifs are found in various classes of drugs. For instance, related benzyloxyphenyl structures are precursors in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene, highlighting the relevance of this scaffold in modern drug discovery.[10]
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Hazard Identification (GHS Classification)
-
Hazard Statements:
Recommended Precautions and Handling
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][12]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Some suppliers recommend refrigerated storage (2-8°C) for long-term stability.[4]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][12]
References
- This compound. Fluorochem. URL: https://www.fluorochem.co.uk/product/f011447/5-benzyloxy-2-bromotoluene
- 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene. Aromsyn Co.,Ltd. URL: https://www.aromsyn.com/product/17671-75-9.html
- This compound. AOBChem USA. URL: https://www.aobchem.com/product/14396.html
- Buy this compound Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD. ECHEMI. URL: https://www.echemi.com/products/pd20160122-5-benzyloxy-2-bromotoluene.html
- This compound | CAS#:17671-75-9. Chemsrc. URL: https://www.chemsrc.com/en/cas/17671-75-9_279931.html
- This compound | C14H13BrO | CID 2756639. PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2756639
- SAFETY DATA SHEET - o-Bromotoluene. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC107290050
- SAFETY DATA SHEET - 2-Bromotoluene. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b17905
- This compound (C14H13BrO). PubChemLite. URL: https://pubchemlite.org/compound/5-benzyloxy-2-bromotoluene_CID_2756639
- SAFETY DATA SHEET. PPG Industries. URL: https://buyat.ppg.com/sdsSearch/getDocument?sdsNumber=000000301198&docType=SDS&locale=en_US®ion=US
- This compound | 17671-75-9. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB81200259.htm
- This compound. Oakwood Chemical. URL: https://www.oakwoodchemical.com/Products.aspx?
- 5-BENZYLOXY-2-BROMOTOLUÈNE 17671-75-9 wiki. Guidechem. URL: https://www.guidechem.com/fr/wiki/17671-75-9.html
- Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole. Google Patents. URL: https://patents.google.
- This compound | CAS 17671-75-9. Santa Cruz Biotechnology. URL: https://www.scbt.com/p/5-benzyloxy-2-bromotoluene-17671-75-9
- 5-BROMO-2-CHLOROTOLUENE(54932-72-8) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/54932-72-8_1HNMR.htm
- 2-Bromotoluene | C7H7Br | CID 7236. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromotoluene
- Method for synthesizing bromotoluene. Google Patents. URL: https://patents.google.
- Proton NMR spectrum of 4-benzyloxy toluene. ResearchGate. URL: https://www.researchgate.net/figure/Proton-NMR-spectrum-of-4-benzyloxy-toluene_fig3_304010372
- Bromotoluene. Wikipedia. URL: https://en.wikipedia.org/wiki/Bromotoluene
- 2-Bromotoluene | 95-46-5. Benchchem. URL: https://www.benchchem.com/product/b5336
- 2-Bromotoluene(95-46-5) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/95-46-5_1HNMR.htm
- 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). URL: https://www.researchgate.net/figure/1H-NMR-of-Benzyl-R-2-4-benzyloxyphenyl-2-tert-butoxycarbonylaminoacetyl-D_fig1_323491950
Sources
- 1. echemi.com [echemi.com]
- 2. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. aobchem.com [aobchem.com]
- 5. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 6. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bromotoluene - Wikipedia [en.wikipedia.org]
- 9. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]
- 10. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. fishersci.com [fishersci.com]
5-Benzyloxy-2-bromotoluene molecular weight and formula
An In-Depth Technical Guide to 5-Benzyloxy-2-bromotoluene: Synthesis, Reactivity, and Applications
Introduction
This compound is a halogenated aromatic ether that serves as a highly versatile and valuable intermediate in organic synthesis. Its unique trifunctional structure—comprising a reactive aryl bromide, a stable benzyloxy protecting group, and a methyl group—provides multiple handles for sequential and site-selective chemical modifications. This guide offers a detailed exploration of the core attributes of this compound, including its physicochemical properties, synthesis, and its pivotal role as a building block in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The methodologies and insights presented herein are tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Molecular Profile and Physicochemical Properties
The foundational characteristics of this compound are summarized below. These properties are critical for designing reaction conditions, purification strategies, and ensuring safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₃BrO | [1][2][3][4][5][6] |
| Molecular Weight | 277.16 g/mol | [1][2][4] |
| IUPAC Name | 1-bromo-2-methyl-4-(phenylmethoxy)benzene | [1][3] |
| CAS Number | 17671-75-9 | [2][3][4][5] |
| Appearance | Solid | [3] |
| Melting Point | 69-70.5 °C | [3][7] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [7] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [7] |
| Purity | Typically >97% | [3][4][5] |
Synthesis: The Williamson Ether Synthesis Approach
The most common and efficient method for preparing this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, the phenoxide of 2-bromo-5-hydroxytoluene acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.
Causality in Experimental Design:
-
Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is selected to deprotonate the weakly acidic phenol without causing side reactions, such as hydrolysis of the benzyl bromide.
-
Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺), enhancing the nucleophilicity of the resulting phenoxide anion while not participating in the reaction.
-
Temperature: The reaction is typically heated to reflux to ensure a sufficient reaction rate. The temperature is kept below the decomposition point of the reactants and products.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-hydroxytoluene (10.0 g, 53.5 mmol), potassium carbonate (11.1 g, 80.2 mmol), and acetone (100 mL).
-
Reagent Addition: While stirring, add benzyl bromide (7.0 mL, 58.8 mmol) to the suspension dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Filter the solid inorganic salts through a pad of celite and wash the filter cake with acetone (2 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield a crude solid.
-
Purification: Recrystallize the crude product from hot ethanol or isopropanol to afford this compound as a white to off-white solid. Dry the product under vacuum.
Key Applications in Modern Organic Synthesis
The strategic placement of the bromine atom makes this compound an excellent substrate for a wide array of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. This enables the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug discovery.
Example Application: Ni/Photoredox-Catalyzed C(sp²)-C(sp³) Cross-Coupling
Recent advancements have demonstrated the utility of aryl bromides like this compound in Ni/photoredox dual catalytic cycles for the synthesis of complex molecules such as N-benzylic heterocycles.[8] This methodology is particularly valuable in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.[8]
Mechanism Insight: In this dual catalytic system, a photoredox catalyst (e.g., an iridium complex) absorbs light and engages in single-electron transfer (SET) with an alkyl trifluoroborate salt to generate a radical. Simultaneously, a nickel catalyst undergoes oxidative addition with the aryl bromide (this compound). The alkyl radical is then trapped by the Ni(II)-aryl complex, and subsequent reductive elimination forges the new C-C bond, furnishing the desired product.[8]
Cross-Coupling Workflow Diagram
Caption: Ni/Photoredox dual catalysis using this compound.
Detailed Experimental Protocol for Cross-Coupling
This protocol is a representative example adapted from modern synthetic methodologies.[8]
-
Inert Atmosphere Setup: In a glovebox, add this compound (55.4 mg, 0.2 mmol, 1.0 equiv.), the desired alkyl trifluoroborate salt (0.24 mmol, 1.2 equiv.), NiCl₂·dme (1.0 mg, 0.004 mmol, 2 mol%), a chiral bi-oxazoline ligand (L1) (2.5 mg, 0.006 mmol, 3 mol%), and Ir[dF(CF₃)ppy]₂(bpy)PF₆ (1.8 mg, 0.002 mmol, 1 mol%) to an 8 mL vial equipped with a stir bar.
-
Reagent Addition: Add anhydrous 1,4-dioxane (2.0 mL) followed by the organic base (e.g., N,N-diisopropylethylamine, 70 µL, 0.4 mmol, 2.0 equiv.).
-
Reaction Conditions: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a photoreactor equipped with a 450 nm blue LED light source and a cooling fan. Stir the reaction at room temperature for 24 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the coupled product.
Safety and Handling
This compound requires careful handling due to its potential health hazards. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Identification:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7][10]
-
Handling: Avoid breathing dust, fumes, or vapors.[7][10] Wash hands thoroughly after handling.[7] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] Keep away from strong oxidizing agents.[10][12]
-
Conclusion
This compound stands out as a strategically designed synthetic intermediate. Its molecular architecture allows for predictable and high-yielding transformations, particularly in the realm of metal-catalyzed cross-coupling reactions. The protocols and data presented in this guide underscore its utility and provide a framework for its effective and safe implementation in the laboratory. For researchers in drug discovery and materials science, mastery of the chemistry of building blocks like this compound is essential for the rapid and efficient synthesis of novel and functional molecules.
References
- PubChem. This compound.
- AOBChem USA. This compound. [Link]
- PubChemLite. This compound (C14H13BrO). [Link]
- ChemSrc. This compound. [Link]
- Oakwood Chemical. This compound. [Link]
- Le, C., et al. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis.
Sources
- 1. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. aobchem.com [aobchem.com]
- 6. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]
- 7. echemi.com [echemi.com]
- 8. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 5-Benzyloxy-2-bromotoluene via Williamson Ether Synthesis
Abstract: This technical guide provides an in-depth exploration of the synthesis of 5-Benzyloxy-2-bromotoluene, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the O-alkylation of 4-bromo-2-methylphenol with benzyl bromide, a classic example of the Williamson ether synthesis. This document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations, and describes the analytical techniques required for the characterization of the final product. Designed for researchers and drug development professionals, this guide combines theoretical principles with practical, field-proven insights to ensure a successful and reproducible synthesis.
Introduction and Strategic Overview
This compound is a key intermediate in organic synthesis, offering multiple functional handles for further chemical modification. The presence of a benzyl ether provides a stable protecting group for the phenolic hydroxyl, while the bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or the formation of organometallic reagents.
The conversion of 4-bromo-2-methylphenol to its benzylated ether is most efficiently accomplished via the Williamson ether synthesis. This method remains one of the most reliable and widely used procedures for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings due to its broad scope and operational simplicity.[1] This guide will dissect this specific transformation, providing the scientific rationale behind each procedural step.
The Williamson Ether Synthesis: Mechanism and Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The reaction can be understood in two primary stages: the deprotonation of the phenol to form a potent nucleophile, followed by the nucleophilic attack on the alkyl halide.
Stage 1: Deprotonation and Nucleophile Formation The phenolic proton of 4-bromo-2-methylphenol is weakly acidic. To generate a sufficiently powerful nucleophile, a base is required to deprotonate the hydroxyl group, forming a phenoxide anion. In this protocol, anhydrous potassium carbonate (K₂CO₃) is employed. It is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions.
Stage 2: SN2 Nucleophilic Substitution The resulting 4-bromo-2-methylphenoxide anion acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. The reaction follows a concerted SN2 pathway where the carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[3][4] The bromide ion is displaced as the leaving group, yielding the final product, this compound.
Causality Behind Reagent and Solvent Selection:
-
Substrate: 4-bromo-2-methylphenol is the starting scaffold containing the nucleophilic precursor (the hydroxyl group).
-
Alkylating Agent: Benzyl bromide is an ideal electrophile. As a primary benzylic halide, it is highly reactive towards SN2 substitution and is sterically unhindered, which minimizes the potential for the competing E2 elimination side reaction.[1][3]
-
Base: Potassium carbonate is an inexpensive, easy-to-handle solid base that is effective for deprotonating phenols. Its insolubility in many organic solvents can be advantageous, as the reaction occurs on the surface of the solid, and the base can be easily removed by filtration upon completion.
-
Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is crucial.[5] These solvents excel at solvating the potassium cation while leaving the phenoxide anion relatively "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 4-Bromo-2-methylphenol | C₇H₇BrO | 187.04 | 1.0 | (e.g., 5.00 g) |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.1 | (e.g., 4.98 g, 3.4 mL) |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | (e.g., 7.41 g) |
| Acetone (Anhydrous) | C₃H₆O | 58.08 | - | (e.g., 100 mL) |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylphenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone.
-
Addition of Alkylating Agent: With vigorous stirring, add benzyl bromide (1.1 eq.) to the suspension using a syringe or dropping funnel.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 6-12 hours. The reaction should be conducted in a well-ventilated fume hood.
-
Monitoring Progress: The reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (9:1). Visualize spots under UV light (254 nm). The reaction is complete upon the disappearance of the 4-bromo-2-methylphenol spot.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Purification:
-
Dissolve the resulting crude residue in a minimal amount of a suitable solvent like dichloromethane or ethyl acetate.
-
Perform an aqueous extraction by washing the organic solution sequentially with water (2x) and brine (1x).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield this compound as a solid.[6]
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule. Hydrogens on carbons adjacent to the ether oxygen are expected to show a downfield shift to the 3.4-4.5 ppm region.[8][9]
-
δ ~7.4-7.2 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~7.1-6.8 ppm (m, 3H): Aromatic protons of the bromotoluene ring.
-
δ ~5.0 ppm (s, 2H): Benzylic methylene protons (-O-CH₂ -Ph).
-
δ ~2.2 ppm (s, 3H): Methyl protons (-CH₃ ).
-
-
¹³C NMR Spectroscopy: Carbon atoms attached to the ether oxygen typically absorb in the 50-80 δ range.[8][10]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong C-O stretching absorption band for the aryl-alkyl ether in the range of 1250-1050 cm⁻¹.[8][9][10][11] The absence of a broad O-H stretch (around 3200-3500 cm⁻¹) confirms the complete conversion of the starting phenol.
-
Mass Spectrometry (MS): The molecular weight of this compound is 277.16 g/mol .[12] High-resolution mass spectrometry should confirm the molecular formula C₁₄H₁₃BrO.
Safety and Hazard Management
Adherence to strict safety protocols is mandatory when performing this synthesis. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzyl Bromide (CAS: 100-39-0):
-
Hazards: Combustible liquid.[13][14][15] It is a potent lachrymator (causes tearing) and is corrosive.[14] Causes severe skin and eye irritation and may cause respiratory irritation.[13][14][16] Toxic if inhaled.
-
Handling: Must be handled with extreme care in a fume hood.[14] Avoid contact with skin and eyes and prevent inhalation of vapors.[13] Keep away from heat and ignition sources.[14]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[13][16] If inhaled, move the person to fresh air.[13]
-
-
Potassium Carbonate (CAS: 584-08-7):
-
Hazards: Causes serious eye irritation and skin irritation.[17][18][19][20] May cause respiratory tract irritation if the dust is inhaled.[17][21] Harmful if swallowed.[17][21]
-
Handling: Avoid creating dust. Wear appropriate PPE to prevent skin and eye contact.[17]
-
First Aid: In case of contact, flush the affected area with copious amounts of water.[17][18] If eye irritation persists, seek medical advice.[17]
-
-
Acetone (CAS: 67-64-1):
-
Hazards: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
-
Conclusion
The Williamson ether synthesis provides a robust and high-yielding pathway for the preparation of this compound from 4-bromo-2-methylphenol. By understanding the SN2 mechanism and the rationale behind the choice of reagents and conditions, researchers can reliably execute this procedure. Careful adherence to the detailed experimental protocol and stringent safety measures is paramount for a successful and safe synthesis. The resulting product is a versatile intermediate, poised for use in a wide array of applications within drug discovery and materials science.
References
- Benzyl-Bromide - Safety Data Sheet. (2013-03-19). Vertex AI Search.
- Benzyl bromide - SAFETY D
- Benzyl bromide - SAFETY DATA SHEET. (2010-09-03). Fisher Scientific.
- SAFETY DATA SHEET Potassium Carbon
- Material Safety Data Sheet Benzyl bromide MSDS# 84457. Fisher Scientific.
- Safety Data Sheet: Potassium carbon
- Safety Data Sheet: Potassium carbon
- SAFETY DATA SHEET. (2011-05-12). Fisher Scientific.
- Safety Data Sheet POTASSIUM CARBON
- SAFETY D
- Spectroscopy of Ethers. (2024-03-19). Chemistry LibreTexts.
- Spectroscopy of Ethers. (2023-09-20). Organic Chemistry | OpenStax.
- Williamson ether synthesis. Wikipedia.
- Williamson Ether Synthesis. Utah Tech University.
- Williamson Ether Synthesis. Organic Chemistry II - KPU Pressbooks.
- IR spectrum: Ethers. Química Organica.org.
- The Williamson Ether Synthesis. (2014-10-24). Master Organic Chemistry.
- Williamson Ether Synthesis Reaction Mechanism. (2018-05-02). YouTube.
- Spectroscopy of Ethers. (2024-09-30). Chemistry LibreTexts.
- Spectroscopy of Ethers.
- Application Notes and Protocols for the O- Alkyl
- This compound. Fluorochem.
- Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- This compound. Oakwood Chemical.
- This compound (C14H13BrO). PubChemLite.
- 5-(Benzyloxy)-2-bromotoluene. Aromsyn Co.,Ltd.
- This compound | CAS 17671-75-9. SCBT - Santa Cruz Biotechnology.
- This compound | CAS#:17671-75-9. Chemsrc.
- This compound | C14H13BrO | CID 2756639. PubChem - NIH.
- Buy this compound Industrial Grade from XIAMEN EQU
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. echemi.com [echemi.com]
- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. westliberty.edu [westliberty.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 17. ineos.com [ineos.com]
- 18. carlroth.com [carlroth.com]
- 19. chemos.de [chemos.de]
- 20. fishersci.com [fishersci.com]
- 21. enartis.com [enartis.com]
An In-Depth Technical Guide to 1-bromo-2-methyl-4-(phenylmethoxy)benzene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate 5-Benzyloxy-2-bromotoluene. Its objective is to provide not just procedural knowledge but also a deep-seated understanding of its chemical properties, synthesis, and strategic application in the synthesis of complex molecular architectures.
Core Identification and Chemical Profile
This compound, systematically named 1-bromo-2-methyl-4-(phenylmethoxy)benzene by IUPAC, is a halogenated aromatic ether. It serves as a pivotal building block in organic synthesis, particularly within the pharmaceutical industry, due to its dual functionality: a reactive bromine atom amenable to cross-coupling reactions and a benzyl ether protecting group that can be selectively removed.
Chemical Identifiers
A precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-bromo-2-methyl-4-(phenylmethoxy)benzene | |
| Common Name | This compound | |
| CAS Number | 17671-75-9 | |
| Molecular Formula | C₁₄H₁₃BrO | |
| InChI Key | KOLLVAZFQFRSHI-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=CC=CC=C2)Br |
Physicochemical Properties
Understanding the physical properties is critical for designing experimental setups, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Molecular Weight | 277.16 g/mol | |
| Physical State | Solid | |
| Melting Point | 69 to 70.5 °C | |
| Purity | Typically ≥97% |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and field-proven approach involves the synthesis of a key intermediate, 4-bromo-3-methylphenol, followed by a Williamson ether synthesis. This pathway is chosen for its reliability and the commercial availability of the starting materials.
Synthesis Workflow Overview
The following diagram illustrates the two-stage synthetic strategy from commercially available m-cresol.
5-Benzyloxy-2-bromotoluene structural information and isomers
An In-depth Technical Guide to 5-Benzyloxy-2-bromotoluene: Structure, Isomers, and Synthetic Utility for Drug Development
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Aryl halides and ethers are fundamental building blocks that enable the assembly of these intricate structures. Among them, this compound has emerged as a key intermediate, valued for its unique combination of reactive sites that facilitate participation in a variety of powerful cross-coupling reactions. The presence of a bromine atom provides a handle for metal-catalyzed bond formation, while the benzyloxy group serves as a versatile protecting group for a phenol, which can be unveiled in later synthetic stages.
This technical guide offers a comprehensive exploration of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document provides insights into its structural and physicochemical properties, navigates the landscape of its constitutional isomers, and details its application in synthetically crucial reactions, thereby grounding its utility in the practical context of pharmaceutical intermediate synthesis.
Part 1: Core Structural and Physicochemical Profile
A thorough understanding of a chemical intermediate begins with its fundamental identity and physical characteristics. These data points are critical for experimental design, reaction optimization, and safety considerations.
Chemical Identity and Nomenclature
This compound is systematically named based on the substitution pattern on a toluene core. The molecule's structure and nomenclature are defined by the positions of the benzyl ether and bromine substituents relative to the methyl group of the toluene ring.
-
IUPAC Name : 1-bromo-2-methyl-4-(phenylmethoxy)benzene[1][2]
-
Common Synonyms : 4-(Benzyloxy)-1-bromo-2-methylbenzene, 1-Bromo-4-benzyloxy-2-methyl-benzene[3][4]
Caption: Structural relationship between the target compound and its isomers.
The selection of a specific isomer is critical as the position of the bromine atom directly influences its reactivity in cross-coupling reactions, and the electronic effects of the surrounding groups can modulate reaction rates and yields.
Part 3: Synthesis and Reactivity in Drug Development
The utility of this compound lies in its role as a versatile building block. Its synthesis is straightforward, and its reactivity profile is dominated by the carbon-bromine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.
Logical Synthetic Pathway
While multiple synthetic routes can be envisioned, a highly efficient and common strategy for preparing this compound involves a Williamson ether synthesis as the key step. This approach is favored due to the high yields and operational simplicity of this reaction class.
Proposed Synthesis Workflow:
-
Starting Material Selection : The synthesis logically begins with 2-Bromo-5-hydroxytoluene . This precursor already contains the desired bromine and methyl groups in the correct 1,2,5-arrangement.
-
Williamson Ether Synthesis : The phenolic hydroxyl group of 2-Bromo-5-hydroxytoluene is deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide. This nucleophilic phenoxide then displaces the bromide from benzyl bromide (BnBr) in an Sₙ2 reaction to form the desired benzyl ether product.
Caption: A logical workflow for the synthesis of this compound.
This method is highly effective because it avoids issues with controlling regioselectivity that would arise from brominating 3-(benzyloxy)toluene.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound in drug development is as a substrate in Suzuki-Miyaura cross-coupling reactions. [3]This Nobel Prize-winning reaction is one of the most powerful methods for constructing carbon-carbon bonds, particularly for creating biaryl and aryl-heteroaryl structures that are prevalent in pharmaceuticals. [7][8][9] Causality Behind the Choice:
-
Robustness : The reaction is tolerant of a wide variety of functional groups, allowing for the coupling of complex molecular fragments without the need for extensive protecting group strategies. [7][8]* Versatility : A vast library of commercially available boronic acids and their derivatives can be coupled, enabling rapid generation of diverse compound libraries for screening.
-
Mechanism : The aryl-bromide bond of this compound is readily activated by a palladium(0) catalyst, initiating the catalytic cycle that leads to C-C bond formation.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol provides a representative, field-proven methodology for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent System: Toluene/Water (4:1, 10 mL) or Dioxane/Water
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Flask Preparation : To a dry round-bottom or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Solvent Addition : Add the chosen solvent system (e.g., 8 mL of toluene and 2 mL of water).
-
Degassing : Seal the flask and degas the mixture thoroughly by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition : Briefly open the flask under a positive pressure of inert gas and add the Pd(PPh₃)₄ catalyst.
-
Reaction : Reseal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup : Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a valuable and highly functionalized building block for advanced organic synthesis. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting material for drug discovery programs and the development of novel functional materials. The strategic placement of the bromo and benzyloxy groups allows for sequential and site-selective modifications, primarily through robust and versatile methodologies like the Suzuki-Miyaura cross-coupling. As the demand for complex, custom-tailored molecules continues to grow, the importance of intermediates like this compound, which serve as reliable platforms for molecular diversification, will undoubtedly increase. This guide provides the foundational knowledge for scientists to confidently incorporate this powerful reagent into their synthetic strategies.
References
- Aromsyn Co., Ltd. (n.d.). 5-(Benzyloxy)-2-bromotoluene.
- AOBChem USA. (n.d.). This compound.
- ECHEMI. (n.d.). Buy this compound Industrial Grade.
- Fluorochem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Molander, G. A., & Brown, A. R. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic letters, 8(12), 2631–2634.
- ChemicalBook. (n.d.). This compound.
- Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22442.
- Valdes, C. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28188-28192.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(prop-1-en-2-yl)benzene.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. echemi.com [echemi.com]
- 5. aobchem.com [aobchem.com]
- 6. scbt.com [scbt.com]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 5-Benzyloxy-2-bromotoluene: A Technical Guide for Drug Development Professionals
Abstract
5-Benzyloxy-2-bromotoluene is a key intermediate in the synthesis of various pharmaceutical compounds, making a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, paramount for researchers and professionals in drug development. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. The document elucidates the molecular factors governing its solubility, offers a predictive assessment of its behavior in a range of common organic solvents, and presents a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their synthetic workflows, thereby streamlining process development and ensuring reproducible outcomes.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound (CAS No. 17671-75-9) serves as a crucial building block in the multi-step synthesis of a variety of pharmacologically active molecules.[1] Its utility is primarily derived from the presence of three key functional moieties: a bromine atom, which is amenable to a wide array of cross-coupling reactions; a benzyloxy group, a common pharmacophore and a useful protecting group; and a toluene backbone, which provides a scaffold for further molecular elaboration.[2][3] The benzyloxy group, in particular, is frequently incorporated into drug candidates to enhance their binding affinity to biological targets.[2][3]
The efficiency of synthetic transformations involving this compound is intrinsically linked to its solubility in the chosen reaction solvent. Proper solvent selection is critical for achieving optimal reaction kinetics, facilitating purification processes, and ultimately, ensuring the economic viability of a synthetic route. A comprehensive understanding of the solubility profile of this intermediate is therefore not merely an academic exercise but a fundamental prerequisite for robust and scalable drug development.
Physicochemical Properties and Predicted Solubility Profile
A foundational understanding of the physicochemical properties of this compound provides a strong basis for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | [4][5][6] |
| Molecular Weight | 277.16 g/mol | [4][6] |
| Melting Point | 69-70.5 °C | [1][7][8] |
| Boiling Point (Predicted) | 360.9 ± 27.0 °C | [1] |
| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [1] |
| XLogP3 | 4.33650 | [1] |
The high XLogP3 value of 4.33650 is a strong indicator of the hydrophobic nature of this compound.[1] This value suggests that the compound will exhibit favorable solubility in non-polar organic solvents and limited solubility in polar solvents. The principle of "like dissolves like" is the guiding tenet in predicting its solubility. The large non-polar surface area, contributed by the two aromatic rings, dominates the molecule's overall character, despite the presence of a somewhat polar ether linkage.
Based on these properties, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented below.
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Hexane | 0.1 | High | Non-polar solvent, aligns well with the hydrophobic nature of the solute. |
| Toluene | 2.4 | High | Aromatic solvent, favorable π-π stacking interactions with the solute's aromatic rings. |
| Diethyl Ether | 2.8 | High | Moderately polar ether, structurally similar to the benzyloxy group, facilitating dissolution. |
| Dichloromethane | 3.1 | High | Aprotic solvent with moderate polarity, effective at solvating a wide range of organic compounds. |
| Chloroform | 4.1 | High | Similar to dichloromethane, a good solvent for many organic solids. |
| Ethyl Acetate | 4.4 | Moderate | Moderately polar ester, should provide reasonable solubility. |
| Acetone | 5.1 | Moderate | Polar aprotic solvent, may show some solubility limitations due to increased polarity. |
| Isopropanol | 3.9 | Low to Moderate | Polar protic solvent, hydrogen bonding capability may not effectively overcome the non-polar nature of the solute. |
| Ethanol | 4.3 | Low | Polar protic solvent, significant hydrogen bonding network makes it less ideal for this hydrophobic compound. |
| Methanol | 5.1 | Low | Highly polar protic solvent, expected to be a poor solvent for this compound. |
| Dimethylformamide (DMF) | 6.4 | Moderate to High | Highly polar aprotic solvent, often a powerful solvent for a wide range of compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to High | Highly polar aprotic solvent, known for its exceptional solvating power. |
| Water | 10.2 | Insoluble | Highly polar protic solvent, incompatible with the non-polar nature of the solute. |
Theoretical Framework: The Interplay of Forces Governing Solubility
The dissolution of a solid solute, such as this compound, in a liquid solvent is a thermodynamically driven process. It involves the disruption of intermolecular forces within the solute's crystal lattice and the solvent, followed by the formation of new solute-solvent interactions.
"Like Dissolves Like": A Guiding Principle
The adage "like dissolves like" provides a practical framework for predicting solubility.[9] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. This compound, with its dominant non-polar aromatic structure, is predicted to be most soluble in non-polar and moderately polar aprotic solvents.
Intermolecular Forces at Play
-
Van der Waals Forces: These are the primary forces of attraction between the non-polar regions of this compound and non-polar solvents like hexane and toluene.
-
Dipole-Dipole Interactions: The ether linkage in this compound introduces a slight dipole moment. This allows for dipole-dipole interactions with moderately polar solvents like dichloromethane and ethyl acetate.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor (via the ether oxygen) but not a donor. Its solubility in protic solvents like alcohols is therefore limited, as the energy required to break the strong hydrogen bonds between solvent molecules is not sufficiently compensated by the formation of new solute-solvent hydrogen bonds.
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each organic solvent into the corresponding vial.
-
Seal the vials tightly and place them on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow any undissolved solid to settle.
-
Carefully draw a sample of the supernatant using a syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining microscopic particles.
-
Accurately weigh the filtered solution.
-
Dilute a known mass or volume of the filtered solution with the same solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mg/mL.
-
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Prediction
The decision-making process for selecting an appropriate solvent can be visualized as a logical flow based on the principles of solubility.
Caption: Logical flow for predicting the solubility of this compound.
Conclusion
References
- Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage
- Calculate reagent log P values to determine solubility characteristics - Thermo Fisher Scientific
- This compound | CAS 17671-75-9 | SCBT - Santa Cruz Biotechnology
- How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube
- Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | SciTechnol
- Machine learning with physicochemical relationships: solubility prediction in organic solvents and w
- This compound - AOBChem USA
- Buy this compound Industrial Grade from XIAMEN EQU
- This compound | C14H13BrO | CID 2756639 - PubChem - NIH
- This compound - Fluorochem
- This compound (C14H13BrO) - PubChemLite
- This compound | 17671-75-9 - ChemicalBook
- This compound | CAS#:17671-75-9 | Chemsrc
- This compound - Oakwood Chemical
- CAS 17671-75-9 5-(Benzyloxy)-2-bromotoluene - Building Block / BOC Sciences
- 2-Bromotoluene | C7H7Br | CID 7236 - PubChem
- Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing)
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH
- Drug Discovery Beyond the Rule of Five - ResearchG
- 2-(Benzyloxy)broMobenzene CAS#: 31575-75-4 - ChemicalBook
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed
- CAS NO.
- Bromotoluene - Wikipedia
- (benzyloxy)methanol - AERU - University of Hertfordshire
- CAS NO. 177759-46-5 | (2-(Benzyloxy)-5-bromophenyl)
Sources
- 1. echemi.com [echemi.com]
- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. aobchem.com [aobchem.com]
- 6. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Benzyloxy-2-bromotoluene: Melting and Boiling Point Determination
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyloxy-2-bromotoluene (CAS No. 17671-75-9) is a pivotal halogenated aromatic building block in modern medicinal chemistry and pharmaceutical development. Its structural motifs are found in various pharmacologically active molecules, making the precise characterization of its physical properties essential for ensuring purity, optimizing reaction conditions, and maintaining batch-to-batch consistency. This guide provides a comprehensive framework for the accurate experimental determination of its melting and boiling points. The experimentally verified melting point is 69°C to 70.5°C, while the high predicted boiling point of approximately 360.9°C necessitates specialized techniques to prevent thermal decomposition.[1][2][3] We present detailed, field-proven protocols grounded in established physical chemistry principles, offering researchers a self-validating system for characterizing this key intermediate.
Introduction: Strategic Importance in Synthesis
This compound is more than a simple aromatic compound; it is a key intermediate whose value is defined by its versatile reactivity. The presence of a bromine atom makes it an ideal substrate for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzyl ether acts as a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic stages.
This strategic utility is prominently highlighted in the synthesis of complex pharmaceutical agents. For instance, it serves as a precursor in the synthesis of indole derivatives that are structurally related to bazedoxifene, a selective estrogen receptor modulator (SERM).[4] Furthermore, the benzyloxy pharmacophore itself is a recurring motif in the design of novel therapeutics, including potent and selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases.[5]
Given its role as a foundational building block, the unambiguous determination of its physical constants is not merely an academic exercise. The melting and boiling points serve as critical quality control parameters that directly reflect the purity of the material. A sharp, well-defined melting range is a primary indicator of high purity, whereas deviations can signify the presence of residual solvents, starting materials, or side-products, which could have deleterious effects on subsequent high-stakes synthetic steps. This guide therefore provides the necessary theoretical and practical foundation for these essential determinations.
Core Physicochemical Properties
A summary of the key physicochemical data for this compound is presented below. These values form the baseline for experimental verification.
| Property | Value | Source(s) |
| IUPAC Name | 1-bromo-2-methyl-4-(phenylmethoxy)benzene | [1][6] |
| CAS Number | 17671-75-9 | [1][2][7] |
| Molecular Formula | C₁₄H₁₃BrO | [1][2][7] |
| Molecular Weight | 277.16 g/mol | [1][2][6] |
| Appearance | Solid | [1] |
| Melting Point | 69 - 70.5°C | [1][2][3] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) at 760 mmHg | [2][3] |
Prerequisite: Sample Purification and Analytical Confirmation
The axiom "purity is paramount" is the cornerstone of accurate physical constant determination. The thermal properties measured are those of the bulk sample; therefore, ensuring the sample is devoid of impurities is the most critical preparatory step.
Rationale for Purification
Impurities, according to Raoult's Law, will invariably lead to a depression and broadening of the melting point range. For a high-boiling-point liquid, non-volatile impurities can elevate the observed boiling point. Therefore, purification prior to analysis is mandatory. As this compound is a solid at room temperature, recrystallization is the most effective purification method.
Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point (e.g., ethanol/water, hexanes/ethyl acetate).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adsorbed soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.
Caption: Workflow for sample preparation and validation prior to thermal analysis.
Experimental Determination of Melting Point
The melting point is one of the most reliable and accessible indicators of a solid compound's purity.
Theoretical Principles
A pure crystalline solid typically melts over a very narrow temperature range (often < 1°C). The melting point range is defined as the temperature from the appearance of the first liquid droplet to the temperature at which the entire sample has liquefied. The presence of impurities disrupts the crystal lattice, requiring less energy to overcome the intermolecular forces, which results in a lower and broader melting range.
Protocol: Digital Melting Point Apparatus
-
Calibration: Verify the apparatus's accuracy using a certified reference standard with a known melting point close to the expected value (e.g., benzoic acid, 122.4°C). This step is crucial for data trustworthiness.
-
Sample Preparation: Ensure the purified sample from section 3.2 is completely dry and finely powdered by gently crushing it on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, packing it to a height of 2-3 mm. A densely packed, small sample ensures uniform heat transfer.
-
Measurement Execution:
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15°C/min) to quickly approach the expected melting point (~69°C).
-
Once the temperature is ~10°C below the expected melting point, reduce the ramp rate to 1-2°C/min.
-
Causality: This slow ramp rate is critical to allow the sample and the thermometer to remain in thermal equilibrium, preventing an overestimation of the melting temperature.
-
-
Data Recording: Record the temperatures for:
-
T₁: The onset of melting (first visible drop of liquid).
-
T₂: The completion of melting (all solid has transformed to liquid).
-
-
Analysis: Report the result as a range (T₁ - T₂). A range of ≤ 1°C is indicative of high purity.
Caption: Logical workflow for accurate melting point determination.
Experimental Determination of Boiling Point
Theoretical Principles & Challenges
The predicted boiling point of this compound is ~361°C.[2] Attempting to heat the compound to this temperature at atmospheric pressure poses a significant risk of thermal decomposition, which would yield inaccurate and unrepeatable results. The benzylic ether linkage can be susceptible to cleavage at elevated temperatures.
Expert Insight: For compounds with boiling points exceeding 250°C, vacuum distillation is the preferred and often only viable method for determination. By reducing the pressure above the liquid, the boiling point is significantly lowered, allowing for distillation to occur at a temperature well below the decomposition point. The relationship between pressure and boiling point can be approximated using a pressure-temperature nomograph or the Clausius-Clapeyron equation.
Protocol: Boiling Point by Vacuum Distillation
-
Apparatus Setup: Assemble a micro-distillation apparatus (e.g., Hickman still or short-path apparatus) equipped with a calibrated thermometer, a magnetic stirrer, and a vacuum-tight connection to a vacuum pump and a digital manometer.
-
Sample Introduction: Place a small volume (1-2 mL) of the purified, molten compound and a magnetic stir bar into the distillation flask.
-
System Evacuation: Seal the system and carefully evacuate it to a stable, precisely measured pressure (e.g., 1.0 mmHg). A stable pressure is essential for an accurate reading.
-
Heating: Gently heat the flask using a heating mantle while stirring to ensure smooth boiling.
-
Equilibrium and Measurement: Observe the thermometer. The boiling point at that reduced pressure is the temperature at which the vapor and liquid are in equilibrium, characterized by a steady reflux of condensate on the thermometer bulb. Record this temperature and the corresponding pressure.
-
Conversion to Normal Boiling Point: Use a pressure-temperature nomograph or an online calculator to extrapolate the observed boiling point at reduced pressure to the normal boiling point at 760 mmHg.
Caption: Decision workflow for boiling point determination method.
Safety and Handling
As a laboratory reagent, this compound must be handled with appropriate precautions.
-
GHS Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6] The corresponding GHS pictogram is GHS07 (Harmful/Irritant).[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Engineering Controls: Handle the solid powder and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C).[8]
Conclusion
The accurate determination of the melting and boiling points of this compound is a fundamental requirement for its use in research and drug development. This guide establishes that the compound has a sharp melting point of 69-70.5°C , which serves as a reliable indicator of its purity. Due to a high predicted boiling point and the risk of thermal degradation, its boiling point should be determined under reduced pressure. By adhering to the rigorous, self-validating protocols outlined for purification, characterization, and thermal analysis, researchers can ensure the quality and integrity of this critical synthetic intermediate, thereby enhancing the reliability and reproducibility of their scientific outcomes.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2756639, this compound. [Link]
- Chemsrc. This compound | CAS#:17671-75-9. [Link]
- AOBChem USA. This compound. [Link]
- PubChemLite. This compound (C14H13BrO). [Link]
- Oakwood Chemical. This compound. [Link]
- Google Patents. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
- National Center for Biotechnology Information. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. aobchem.com [aobchem.com]
A Comprehensive Spectroscopic Guide to 5-Benzyloxy-2-bromotoluene
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 5-Benzyloxy-2-bromotoluene (CAS No. 17671-75-9), a key intermediate in synthetic organic chemistry.[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes predicted and established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete spectral signature of the molecule. We will explore the causal relationships between the molecular structure and its spectral output, providing detailed experimental protocols and data interpretation frameworks. The objective is to create a self-validating reference for the unambiguous identification and characterization of this compound.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 1-bromo-2-methyl-4-(phenylmethoxy)benzene, is a disubstituted toluene derivative.[2] Its structure combines a bromotoluene core with a benzyl ether functional group. This unique arrangement of substituents dictates its chemical reactivity and provides a distinct spectroscopic fingerprint.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 17671-75-9 | [3] |
| Molecular Formula | C₁₄H₁₃BrO | [2] |
| Molecular Weight | 277.16 g/mol | [2] |
| Monoisotopic Mass | 276.01498 Da | [2] |
| Melting Point | 69-70.5°C | [4][5] |
| Appearance | Solid |[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each nucleus, confirming the substitution pattern and the presence of all functional groups.
Recommended Experimental Protocol: NMR
A standardized protocol ensures reproducibility and high-quality data.[6]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃), a common solvent that provides good solubility and a distinct solvent peak for reference.
-
For quantitative accuracy, include an internal standard such as tetramethylsilane (TMS, 0.03% v/v), although modern spectrometers can reference the residual solvent peak (CHCl₃ at δ 7.26 ppm).[6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds. A sufficient delay is crucial for accurate integration.
-
Number of Scans: 16 scans, to achieve a high signal-to-noise ratio.
-
-
¹³C NMR:
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the chemical shift axis to the TMS signal (δ 0.00 ppm) or the residual CDCl₃ signal (δ 77.16 ppm for ¹³C).
-
Integrate ¹H NMR signals to determine proton ratios.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are governed by the inductive and anisotropic effects of the bromine, ether, and methyl substituents.[7]
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H-a | 7.50 - 7.30 | Multiplet | 5H | Phenyl H's (C₆H₅) | Standard chemical shift for unsubstituted benzene ring protons.[8] |
| H-b | 7.39 | Doublet (d) | 1H | Toluene ring H (ortho to Br) | Deshielded by the adjacent electronegative bromine atom. |
| H-c | 6.90 | Doublet of doublets (dd) | 1H | Toluene ring H (ortho to -OCH₂-) | Shielded by the electron-donating ether group, but split by two different neighbors. |
| H-d | 6.81 | Doublet (d) | 1H | Toluene ring H (ortho to -CH₃) | Least deshielded aromatic proton on the toluene ring. |
| H-e | 5.05 | Singlet (s) | 2H | Methylene H's (-OCH₂Ph) | Benzylic protons adjacent to an oxygen atom.[9] |
| H-f | 2.35 | Singlet (s) | 3H | Methyl H's (-CH₃) | Typical chemical shift for a methyl group on an aromatic ring. |
Note: Predicted values are based on established chemical shift ranges and substituent effects. Actual experimental values may vary slightly.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals, as the plane of symmetry that exists in the benzyl group is absent in the substituted toluene ring.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~157.5 | C-5 (C-O) | Aromatic carbon attached to the electron-donating ether oxygen.[10] |
| ~136.7 | C-8 (ipso-C of Ph) | Quaternary carbon of the benzyl group. |
| ~133.0 | C-1 (C-CH₃) | Aromatic carbon bearing the methyl group. |
| ~132.5 | C-3 | Aromatic CH carbon. |
| ~128.6 | C-10, C-12 (ortho-C of Ph) | Benzyl group aromatic carbons. |
| ~128.1 | C-11 (para-C of Ph) | Benzyl group aromatic carbon. |
| ~127.5 | C-9, C-13 (meta-C of Ph) | Benzyl group aromatic carbons. |
| ~118.0 | C-4 | Aromatic CH carbon. |
| ~116.5 | C-6 | Aromatic CH carbon. |
| ~115.8 | C-2 (C-Br) | Aromatic carbon attached to bromine; deshielded. |
| ~70.5 | C-7 (-OCH₂) | Methylene carbon of the benzyl ether.[10] |
| ~22.5 | C-14 (-CH₃) | Methyl carbon. |
Note: Predicted values are based on established chemical shift ranges and additivity rules.
NMR Analysis Workflow
The logical flow from sample preparation to final structure confirmation via NMR is a critical, self-validating process.
Sources
- 1. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Commercial availability and suppliers of 5-Benzyloxy-2-bromotoluene
An In-Depth Technical Guide to 5-Benzyloxy-2-bromotoluene: Commercial Availability, Synthesis, and Applications
Introduction
This compound, also known by its IUPAC name 1-bromo-4-(benzyloxy)-2-methylbenzene, is a key organic intermediate with significant applications in the synthesis of complex molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a brominated toluene core protected by a benzyl ether group, offers versatile reactivity for constructing more elaborate molecular architectures. The bromine atom serves as a reactive handle for various coupling reactions, while the benzyl ether provides a stable yet readily cleavable protecting group for the phenolic hydroxyl function. This guide provides a comprehensive overview for researchers and drug development professionals on its commercial availability, suppliers, synthesis, purification, and safe handling.
Chemical and Physical Properties [1][3]
-
Appearance: Typically a solid[5]
Commercial Availability and Supplier Analysis
This compound is readily available from a range of chemical suppliers, catering to different scales from laboratory research to industrial production.[2] The choice of supplier often depends on the required quantity, purity, and lead time. Below is a comparative analysis of prominent suppliers.
Supplier Selection Workflow
The process of selecting a suitable supplier can be streamlined by considering key project requirements such as scale, purity, and documentation needs.
Caption: Workflow for selecting a supplier for this compound.
Comparative Table of Commercial Suppliers
| Supplier | CAS Number | Purity | Available Quantities | Notes |
| Oakwood Chemical | 17671-75-9 | Not specified | 1g, 5g, 25g | Offers small quantities suitable for initial research and development.[6] |
| AOBChem USA | 17671-75-9 | 97% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | Provides a wide range of quantities with specified purity.[8] |
| Fluorochem | 17671-75-9 | 98% | Not specified | Lists a high purity grade, suitable for applications sensitive to impurities.[5] |
| Aromsyn Co., Ltd. | 17671-75-9 | > 97% | Gram to kilogram scale | Specializes in manufacturing and offers custom synthesis.[2] |
| Santa Cruz Biotechnology | 17671-75-9 | Not specified | Not specified | Marketed as a biochemical for proteomics research; for research use only.[4] |
| XIAMEN EQUATION CHEMICAL | 17671-75-9 | Industrial Grade | Bulk | A China-based manufactory suitable for large-scale industrial supply.[7] |
| ChemUniverse, Inc. | 17671-75-9 | Not specified | Bulk quantities | Accepts blanket purchase orders for large quantities.[9] |
Synthesis Protocol
While commercially available, in-house synthesis may be required for specific research needs, such as isotopic labeling or derivatization. A common synthetic route involves the benzylation of a brominated phenol, a variant of the Williamson ether synthesis.
Illustrative Synthesis Scheme
Caption: Representative synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: To a solution of 2-bromo-5-hydroxytoluene (1 equivalent) in a polar aprotic solvent such as acetone or DMF, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) is a common and effective choice.
-
Addition of Benzylating Agent: Add benzyl bromide (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Extraction: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, a dilute base solution (e.g., 5% NaOH) to remove any unreacted phenol, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.
Purification Techniques
Purity is paramount for ensuring the success of subsequent synthetic steps and the quality of the final product.[10] The crude product from the synthesis typically requires purification to remove unreacted starting materials and byproducts.
-
Recrystallization: This is an effective method for crystalline solids.[10] Given the compound's melting point of 69-70.5°C, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can yield high-purity material.[3][7] This technique is cost-effective but may result in lower yields due to product loss in the mother liquor.[10]
-
Column Chromatography: For non-crystalline crude products or to separate closely related impurities, silica gel column chromatography is the method of choice.[10] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used to isolate the product. While effective, this method is more time-consuming and solvent-intensive.[10]
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry and drug discovery.[11] Its utility stems from the orthogonal reactivity of the aryl bromide and the benzyl ether protecting group.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of diverse carbon and heteroatom substituents. This is a cornerstone of modern drug synthesis.
-
Synthesis of Pharmaceutical Intermediates: It serves as a precursor for more complex molecules. For instance, intermediates in the synthesis of selective estrogen receptor modulators (SERMs) like bazedoxifene share a similar substituted indole core, the synthesis of which can involve precursors derived from related benzyloxy-bromophenyl compounds.[12]
-
Protecting Group Manipulation: Following the construction of the molecular backbone, the benzyl ether can be readily cleaved under standard hydrogenolysis conditions (H₂, Pd/C) to reveal the free phenol, which can then be used for further functionalization or as a key pharmacophoric feature in the final active pharmaceutical ingredient (API).
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. According to GHS classifications, this chemical is an irritant.[1]
-
Hazards:
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area or outdoors.[7][13] Avoid breathing dust, fumes, or vapors.[7][13][14] Wash hands and any exposed skin thoroughly after handling.[7][13][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[7][13][14][15] Safety glasses or a face shield are mandatory.[14]
-
Storage: Store in a cool, well-ventilated place.[7][13] Keep the container tightly closed and store locked up.[7][13] Recommended storage temperature is 2-8°C.[8][14]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[7][15] If on skin, wash with plenty of water.[7][15] If inhaled, remove the person to fresh air.[7][15] Seek medical attention if irritation persists or if you feel unwell.[7]
-
Always consult the material safety data sheet (MSDS) provided by the supplier for the most detailed and up-to-date safety information.[3][13][14][15]
References
- This compound | C14H13BrO | CID 2756639. PubChem - NIH. [Link]
- This compound. Oakwood Chemical. [Link]
- This compound. AOBChem USA. [Link]
- This compound [P53272]. ChemUniverse. [Link]
- This compound | CAS#:17671-75-9. Chemsrc. [Link]
- Safety Data Sheet - 1-(Benzyloxy)-4-bromo-2-chlorobenzene. Angene Chemical. [Link]
- Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
- o-BROMOTOLUENE. Organic Syntheses Procedure. [Link]
- m-BROMOTOLUENE. Organic Syntheses Procedure. [Link]
- Current status and future prospects for enabling chemistry technology in the drug discovery process. PubMed Central. [Link]
- Method for synthesizing bromotoluene.
Sources
- 1. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound [oakwoodchemical.com]
- 7. echemi.com [echemi.com]
- 8. aobchem.com [aobchem.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Current status and future prospects for enabling chemistry technology in the drug discovery process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. angenechemical.com [angenechemical.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 5-Benzyloxy-2-bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Versatile Building Block
5-Benzyloxy-2-bromotoluene is a key intermediate in organic synthesis, valued for its utility in constructing complex molecular architectures, particularly in the realm of drug discovery and development. Its bifunctional nature, possessing both a reactive aryl bromide handle for cross-coupling reactions and a stable benzyl ether protecting group, makes it a versatile reagent. However, this chemical utility is accompanied by a specific hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide moves beyond a simple recitation of material safety data sheet (MSDS) information. As a self-validating system of protocols and insights, it is designed to provide researchers with the causal understanding behind safety recommendations, fostering a proactive safety culture in the laboratory. We will delve into the toxicological underpinnings of its hazards, detail field-proven handling techniques, and provide step-by-step protocols for its safe use and disposal.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a clear identification of the substance and its physical characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | 1-bromo-2-methyl-4-(phenylmethoxy)benzene, 4-Bromo-3-methylphenyl benzyl ether | [3] |
| CAS Number | 17671-75-9 | [1] |
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.16 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 69-70.5 °C | |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) |
Hazard Identification and Toxicological Profile
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Understanding the origin of these hazards is crucial for appreciating the importance of the handling precautions outlined later in this guide.
The Chemical Basis of Irritation
The irritant nature of this compound can be attributed to its chemical structure:
-
Aryl Bromide Moiety: Brominated aromatic compounds can be irritants and sensitizers.[4] The bromine atom withdraws electron density from the aromatic ring, potentially increasing its reactivity with biological nucleophiles found in skin and mucous membranes. Chronic exposure to some brominated compounds has been linked to a range of health concerns, including thyroid disruption, although the specific long-term effects of this compound have not been extensively studied.[5][6]
-
Benzyl Ether Group: While benzyl ethers are generally stable, they can be metabolized in the body. The metabolic cleavage of the benzyl group can lead to the formation of benzyl alcohol and subsequently benzoic acid.[7] While this is a natural detoxification pathway, high local concentrations of these metabolites could contribute to irritation.
Potential for Sensitization
Repeated exposure to irritant chemicals can sometimes lead to allergic sensitization. While there is no specific data classifying this compound as a sensitizer, it is a prudent practice to handle all irritant chemicals with the assumption that they may have sensitizing potential.[8]
Inhalation Hazards
As a solid with a relatively low melting point, this compound can be handled as a powder. This presents a risk of airborne dust generation, leading to respiratory irritation if inhaled.[9] It is imperative to handle the solid form in a well-ventilated area, preferably within a fume hood, to minimize this risk.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound.
-
Eye and Face Protection: ANSI-certified (Z87) chemical splash goggles are mandatory.[10] Given the risk of splashes, especially when handling solutions, a face shield worn over goggles provides an additional layer of protection.
-
Skin Protection: A knee-length laboratory coat should be worn and kept buttoned.[10] Chemically compatible gloves are essential. Nitrile gloves are a common choice, but it is always best practice to consult a glove compatibility chart for the specific solvents being used in conjunction with this compound.[10] Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: For routine handling of small quantities within a certified chemical fume hood, additional respiratory protection is typically not required. However, if there is a potential for significant aerosolization or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[11]
Caption: Recommended Personal Protective Equipment (PPE) for handling this compound.
Safe Handling, Storage, and In-Lab Transport
Adherence to best practices for handling and storage is critical to preventing accidental exposure and ensuring the integrity of the reagent.
Engineering Controls
All weighing and handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[12] The work area should be kept clean and free of clutter to facilitate prompt cleanup in the event of a spill.
Work Practices
-
Minimize Quantities: Purchase and use the smallest amount of the chemical necessary for the experiment.[12]
-
Avoid Dust Formation: When handling the solid, do so gently to avoid creating airborne dust.
-
Designated Areas: If possible, designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[9]
-
Handwashing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[12]
Storage
Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents.[11] Storing it below eye level can help prevent accidental spills from a height.[10]
In-Lab Transport
When transporting the chemical within the laboratory, use secondary containment, such as a non-reactive bottle carrier, to minimize the risk of spills.[9]
Reactivity, Incompatibilities, and Decomposition Hazards
A deep understanding of the reactivity of this compound is essential for safe experimental design.
Incompatible Materials
-
Strong Oxidizing Agents: As with many organic compounds, contact with strong oxidizing agents can lead to vigorous, exothermic reactions.
Hazardous Decomposition Products
Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[11] Hydrogen bromide is a corrosive and toxic gas.
Reactivity of the Benzyl Ether Group
The benzyl ether is a robust protecting group but can be cleaved under certain conditions. Traditional methods often involve hazardous reagents and conditions, such as:
-
Catalytic Hydrogenolysis: While effective, this method often uses pyrophoric catalysts like palladium on carbon (Pd/C) and flammable hydrogen gas under pressure.[13][14]
-
Strong Acids: Reagents like boron trichloride (BCl₃) can cleave benzyl ethers but are highly corrosive and moisture-sensitive.[15]
Milder, alternative methods for debenzylation are available, such as visible-light-mediated oxidative cleavage, which can offer a safer reaction profile.[15][16]
Reactivity of the Aryl Bromide Group
The aryl bromide functionality is a key feature for its use in cross-coupling reactions. These reactions often involve organometallic reagents, which have their own significant hazards. For example, in Suzuki or Negishi couplings, the use of strong bases or the in-situ formation of organozinc reagents requires strict anhydrous and inert atmosphere techniques.[17]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and appropriate response is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
Spill Response
For a small spill, and only if you are trained and comfortable doing so:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Carefully sweep up the absorbed material and place it in a sealed container for proper disposal.[11]
-
Clean the spill area with a suitable solvent, followed by soap and water.
For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
Firefighting Measures
In the event of a fire, use a dry powder or carbon dioxide extinguisher.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.
Experimental Protocol: Safe Use in a Suzuki Coupling Reaction
This protocol provides a framework for the safe use of this compound in a common cross-coupling reaction. Note: This is a representative protocol and should be adapted based on the specific requirements of your research and a thorough risk assessment.
Caption: A generalized workflow for a Suzuki coupling reaction involving this compound.
Reagents and Equipment
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Aqueous base (e.g., 2M Na₂CO₃), degassed
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Preparation (in a fume hood):
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
-
Reaction:
-
Under a positive pressure of inert gas, add the anhydrous solvent via syringe.
-
Add the degassed aqueous base solution.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or GC/MS until completion.
-
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature.
-
Quenching: Slowly add water to the reaction mixture to quench any reactive species. Be aware of potential exotherms, especially if the reaction was run at a high concentration.[18]
-
Transfer the mixture to a separatory funnel and perform a standard aqueous extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Waste Disposal
All waste containing this compound or its byproducts should be considered hazardous.
-
Solid Waste: Contaminated consumables (gloves, paper towels, silica gel) should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Halogenated organic waste should be collected in a clearly labeled, sealed container. Do not mix with non-halogenated waste streams unless permitted by your institution's waste disposal guidelines.
Always follow your institution's and local regulations for chemical waste disposal.[19]
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the synthetic chemist. By understanding its inherent hazards from a chemical and toxicological perspective, and by rigorously applying the handling, storage, and emergency procedures outlined in this guide, researchers can confidently and safely harness its synthetic potential. A proactive and informed approach to safety is not a barrier to innovation but rather its essential foundation.
References
- [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed.
- Irritants. (n.d.). Environmental Health & Safety Services.
- Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021, September 15). PubMed.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011).
- Irritant Chemicals. (n.d.). University of Michigan-Dearborn.
- SOP: Irritants. (2022, October 4). PennEHRS.
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager Magazine.
- Common Standard Operating Procedure. (n.d.).
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (n.d.). PMC - PubMed Central.
- Protocol for quenching reactive chemicals. (n.d.). EPFL.
- Aerobic transformation of benzyl ethers to the aldehydes. (n.d.). ResearchGate.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021, January 5). ACS Publications.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). ACS Publications.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011, April 21). qualitas1998.net.
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- Benzyl Ethers. (n.d.). Organic Chemistry Portal.
- Bromine: toxicological overview. (2022, June 10). GOV.UK.
- This compound. (n.d.). PubChem.
- benzyl ether cleavage. (2018, December 31). YouTube.
- Benzyl alcohol metabolism and elimination in neonates. (n.d.). PubMed.
- This compound. (n.d.). Chemsrc.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. gov.uk [gov.uk]
- 5. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl alcohol metabolism and elimination in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 9. umdearborn.edu [umdearborn.edu]
- 10. ehss.syr.edu [ehss.syr.edu]
- 11. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 12. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 13. qualitas1998.net [qualitas1998.net]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Reactivity profile of the benzylic ether in 5-Benzyloxy-2-bromotoluene
An In-Depth Technical Guide to the Reactivity Profile of the Benzylic Ether in 5-Benzyloxy-2-bromotoluene
For researchers, scientists, and drug development professionals, this compound stands as a valuable and versatile intermediate. Its utility is derived from the nuanced reactivity of its constituent functional groups: a stable yet cleavable benzylic ether, a reactive carbon-bromine bond amenable to cross-coupling, and a methyl group that influences the electronic properties of the aromatic ring. This guide provides a comprehensive analysis of the benzylic ether's role, detailing its stability, cleavage protocols, and its compatibility as a protecting group in key synthetic transformations. The causality behind experimental choices and self-validating protocols are emphasized to provide field-proven insights for practical application.
Synthesis and Structural Context
The primary route to this compound is the Williamson ether synthesis. This reaction proceeds by the deprotonation of the phenolic hydroxyl group of 2-bromo-5-hydroxytoluene, followed by nucleophilic substitution on benzyl bromide.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
-
Objective: To synthesize this compound from 2-bromo-5-hydroxytoluene.
-
Materials:
-
2-bromo-5-hydroxytoluene
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask charged with 2-bromo-5-hydroxytoluene (1.0 eq) and a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq). The base is crucial for deprotonating the phenol, generating the more nucleophilic phenoxide.
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (for acetone) or around 60-80 °C (for DMF) and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
The Benzyl Ether as a Hydroxyl Protecting Group: Stability Profile
The benzyl (Bn) ether is a widely employed protecting group for alcohols and phenols due to its robust stability across a broad range of chemical conditions, a critical feature for multi-step syntheses.[1] It is generally stable to both acidic and basic media, which allows for selective reactions at other sites of the molecule.[1][2] This stability is orthogonal to many other common protecting groups, such as silyl ethers, which are labile to fluoride ions and acidic conditions.[1]
Table 1: Comparative Stability of Benzyl Ether
| Condition | Benzyl Ether Stability | Comments |
| Aqueous Acid (e.g., HCl) | Generally Stable[2] | Cleavage is possible with strong, harsh acidic conditions, but it is not the preferred method.[3] |
| Aqueous Base (e.g., NaOH) | Highly Stable[1] | Resistant to hydrolysis and saponification conditions used to cleave ester protecting groups.[1] |
| Organometallic Reagents | Stable | Withstands Grignard reagents (RMgX) and organolithiums (RLi).[3] |
| Oxidizing Agents | Generally Stable | Stable to many common oxidants, though can be cleaved oxidatively under specific conditions.[3] |
| Reducing Agents | Labile to Hydrogenolysis[4][5] | Susceptible to cleavage by catalytic hydrogenation (e.g., H₂/Pd-C), which is the primary deprotection method.[3] |
Cleavage of the Benzylic Ether: Deprotection Strategies
The selective removal of the benzyl group is paramount to its utility. The primary methods leverage its unique susceptibility to reductive cleavage or its reaction with strong Lewis acids.
Catalytic Hydrogenolysis
This is the most common and mildest method for benzyl ether cleavage.[6] The reaction proceeds by the catalytic action of palladium on carbon (Pd/C) in the presence of hydrogen gas, yielding the deprotected phenol and toluene as a byproduct.[4][6]
Caption: Orthogonal pathways for the deprotection of the benzylic ether.
An important consideration for this compound is the potential for simultaneous hydrodebromination (reduction of the C-Br bond). Careful selection of the catalyst and reaction conditions can often mitigate this side reaction. An alternative that avoids handling hydrogen gas is catalytic transfer hydrogenolysis, which uses a hydrogen donor like formic acid or ammonium formate.[7][8] This method can be faster and sometimes offers improved selectivity.[8]
Experimental Protocol: Deprotection by Catalytic Hydrogenolysis
-
Objective: To cleave the benzyl ether protecting group to yield 2-bromo-5-hydroxytoluene.
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the this compound in a suitable solvent like methanol or ethyl acetate in a reaction vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon), then introduce a hydrogen atmosphere. For laboratory scale, a hydrogen-filled balloon is often sufficient.
-
Stir the reaction vigorously at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled appropriately.
-
Rinse the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-bromo-5-hydroxytoluene, which can be purified if necessary.
-
Lewis Acid-Mediated Cleavage
For substrates incompatible with reductive conditions (e.g., those containing other reducible functional groups), cleavage with a strong Lewis acid like boron tribromide (BBr₃) is a powerful alternative.[9] The mechanism involves the formation of an adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion on the benzylic carbon.[10][11]
Experimental Protocol: Deprotection using Boron Tribromide
-
Objective: To cleave the benzyl ether in a substrate intolerant to hydrogenolysis.
-
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C or -78 °C in an appropriate bath. This is critical to control the high reactivity of BBr₃.
-
Add BBr₃ (typically 1.1-1.5 equivalents) dropwise via syringe.
-
Stir the reaction at low temperature, allowing it to slowly warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction by carefully and slowly adding methanol, followed by water.
-
Perform a standard aqueous workup, extracting the product with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
Reactivity at the C-Br Bond: The Ether as a Stable Bystander
A key application of this compound in drug development is its use as a building block in palladium-catalyzed cross-coupling reactions.[12][13][14] Under these conditions, the benzylic ether must remain intact. Fortunately, its stability makes it an ideal protecting group for these transformations.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Palladium Catalysts for Cross-Coupling Reaction | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to 5-Benzyloxy-2-bromotoluene in Advanced Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyloxy-2-bromotoluene stands as a pivotal, multifunctional building block in the landscape of modern organic synthesis. Its unique trifecta of reactive sites—an aryl bromide poised for cross-coupling, a stable benzyl ether protecting group, and a methyl group amenable to functionalization—renders it an exceptionally versatile intermediate. This technical guide moves beyond a simple catalog of reactions, offering an in-depth exploration of the strategic application of this reagent. We will dissect the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), organometallic intermediate formation, and strategic deprotection. By grounding these discussions in detailed, field-proven protocols and a practical case study in the synthesis of cannabinoid precursors, this document serves as a comprehensive resource for chemists aiming to leverage the full synthetic potential of this compound.
Introduction: The Strategic Value of a Multifunctional Intermediate
In the intricate chess game of multi-step synthesis, the choice of starting materials and key intermediates is paramount. An ideal building block offers not just a single point of connection, but a suite of orthogonal reactive "handles" that can be addressed selectively under distinct reaction conditions. This compound (Figure 1) is a prime exemplar of such a strategic molecule.
-
The Aryl Bromide: This is the workhorse functional group, providing a reliable entry point for carbon-carbon and carbon-heteroatom bond formation via a host of palladium-catalyzed cross-coupling reactions. Its reactivity is well-understood and highly tunable.
-
The Benzyloxy Group: As a robust protecting group for the C5-phenol, the benzyl ether is stable to a wide range of non-reductive conditions, including organometallic reagents and many cross-coupling conditions. Its eventual removal to unmask the phenol is typically clean and high-yielding.
-
The Methyl Group: While less reactive than the aryl bromide, the benzylic protons of the methyl group offer a potential site for later-stage functionalization, adding another layer of synthetic versatility.
This guide will explore how these functionalities can be orchestrated to construct complex molecular architectures, with a focus on providing the technical and theoretical rationale to empower researchers in their own synthetic endeavors.
Figure 1: Structure of this compound
Caption: Core structure highlighting the key functional groups.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use.
| Property | Value | Source(s) |
| CAS Number | 17671-75-9 | [1] |
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.16 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 69-70.5 °C | [3] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [3] |
| XLogP3 | 4.3 - 4.4 | [2][3] |
Note: Spectroscopic data (NMR, IR) can vary slightly based on solvent and instrument. Always acquire data on starting material before use.
Core Reactivity I: Palladium-Catalyzed Cross-Coupling
The C(sp²)-Br bond is the most versatile handle on the molecule, serving as an electrophilic partner in numerous palladium-catalyzed reactions. The general catalytic cycle for these transformations is initiated by the oxidative addition of the Pd(0) catalyst into the aryl-bromide bond.
Sources
- 1. aobchem.com [aobchem.com]
- 2. US20100087661A1 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 5-Benzyloxy-2-bromotoluene synthesis and reactions
An In-depth Technical Guide to the Synthesis and Reactivity of 5-Benzyloxy-2-bromotoluene
Introduction
This compound is a versatile bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a benzyl-protected phenol and a synthetically valuable aryl bromide. This unique combination allows for sequential and site-selective modifications. The aryl bromide moiety serves as a handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings and organometallic transformations. The benzyloxy group acts as a robust protecting group for the phenolic hydroxyl, which can be readily cleaved under various conditions to unmask the phenol for further functionalization. This guide provides a comprehensive review of the synthesis of this compound and explores its key reactions, offering field-proven insights and detailed experimental protocols for its application in complex molecule synthesis.
Physicochemical and Safety Data
A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17671-75-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₃BrO | [1][2][4] |
| Molecular Weight | 277.16 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Melting Point | 69-70.5 °C | [1][5] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 4.3 | [1] |
Safety and Handling
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Synthesis of this compound
The most direct and common method for the preparation of this compound is the Williamson ether synthesis. This method involves the O-alkylation of a corresponding phenol with a benzyl halide. The causality behind this choice is the high efficiency and operational simplicity of the Sₙ2 reaction between a soft nucleophile (the phenoxide) and a reactive alkyl halide (benzyl bromide).
Synthetic Pathway Diagram
Caption: Synthesis of this compound via Williamson Ether Synthesis.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol details the benzylation of 2-bromo-5-hydroxytoluene. The choice of potassium carbonate as the base is critical; it is strong enough to deprotonate the phenol to a significant extent, forming the reactive phenoxide, but mild enough to prevent side reactions. Acetone is an excellent solvent for this Sₙ2 reaction due to its polarity and ability to dissolve both the organic starting materials and the inorganic base.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-hydroxytoluene (10.0 g, 53.5 mmol, 1.0 eq).
-
Solvent and Base Addition: Add acetone (100 mL) followed by anhydrous potassium carbonate (11.1 g, 80.2 mmol, 1.5 eq). The potassium carbonate acts as the base to generate the phenoxide nucleophile in situ.
-
Reagent Addition: Add benzyl bromide (7.0 mL, 58.8 mmol, 1.1 eq) dropwise to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to afford this compound as a white to off-white solid.
Key Reactions and Transformations
The utility of this compound stems from its two distinct reactive sites: the carbon-bromine bond and the benzyl ether. This allows for a diverse range of chemical transformations.
Reaction Modalities Diagram
Caption: Key reactive pathways for this compound.
Reactions at the Carbon-Bromine Bond
The aryl bromide is an excellent electrophilic partner for a variety of metal-mediated reactions.
a) Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[6] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7] The key steps are oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the catalyst.[7][8]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is a self-validating system. The choice of a palladium catalyst like Pd(PPh₃)₄ is common for its reliability. The base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[9] A solvent system like toluene/ethanol/water allows for the dissolution of both organic and inorganic reagents.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 g, 3.61 mmol, 1.0 eq), phenylboronic acid (0.53 g, 4.33 mmol, 1.2 eq), and potassium carbonate (1.50 g, 10.8 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.21 g, 0.18 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL). The system must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 25 mL) and brine (1 x 25 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield the desired biaryl product.
b) Grignard Reagent Formation
Formation of a Grignard reagent converts the electrophilic aryl bromide into a potent carbon nucleophile.[10] This transformation is fundamentally a redox reaction where magnesium metal inserts into the carbon-bromine bond.[11] The absolute requirement for anhydrous (water-free) conditions is to prevent the highly basic Grignard reagent from being protonated and quenched by water.[12][13]
Experimental Protocol: Grignard Formation and Reaction with Acetone
-
Apparatus Preparation: Ensure all glassware is oven-dried or flame-dried to remove any trace of water. Assemble a three-necked flask with a condenser, dropping funnel, and nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (0.11 g, 4.51 mmol, 1.2 eq) in the flask. A crystal of iodine can be added to activate the magnesium surface.
-
Reagent Addition: Dissolve this compound (1.0 g, 3.61 mmol, 1.0 eq) in 15 mL of anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium.
-
Initiation and Execution: The reaction is initiated by gentle heating or sonication. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours to ensure full conversion.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent to 0 °C. Add a solution of acetone (0.32 mL, 4.33 mmol, 1.2 eq) in anhydrous THF (5 mL) dropwise.
-
Quenching and Work-up: After stirring for 1 hour, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting tertiary alcohol by column chromatography.
c) Organolithium Formation (Lithiation)
Lithium-halogen exchange, typically using n-butyllithium (n-BuLi) at low temperatures (-78 °C), is another powerful method to generate a nucleophilic aryl species.[14] This method is often faster and occurs under more homogeneous conditions than Grignard formation. The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent or other parts of the molecule.
Experimental Protocol: Lithiation and Quenching with DMF
-
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve this compound (1.0 g, 3.61 mmol, 1.0 eq) in anhydrous THF (15 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.6 M in hexanes, 2.5 mL, 3.97 mmol, 1.1 eq) dropwise over 10 minutes. Stir the solution at -78 °C for 1 hour.
-
Electrophile Quench: Add anhydrous N,N-dimethylformamide (DMF) (0.42 mL, 5.41 mmol, 1.5 eq) dropwise. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude aldehyde product by silica gel chromatography.[14]
Reactions at the Benzyl Ether
The benzyl ether is a widely used protecting group for phenols due to its stability to a broad range of reagents. Its removal, or deprotection, is a key step in many synthetic sequences.
a) Catalytic Hydrogenolysis
The most common and clean method for benzyl ether cleavage is catalytic hydrogenolysis. The reaction involves hydrogen gas and a palladium catalyst, typically on a carbon support (Pd/C). The mechanism involves the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. This method is highly efficient but is incompatible with functional groups that are also reduced by hydrogen, such as alkenes, alkynes, or some nitro groups.
Experimental Protocol: Deprotection via Hydrogenolysis
-
Reaction Setup: Dissolve this compound (1.0 g, 3.61 mmol) in ethanol or ethyl acetate (20 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (100 mg, 10% w/w) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen gas. Purge the system with hydrogen to replace the air. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature for 4-8 hours.
-
Work-up: Once the reaction is complete (monitored by TLC), carefully vent the hydrogen and purge the system with nitrogen or argon. The palladium catalyst is pyrophoric and must not be exposed to air while dry.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected phenol, 2-bromo-5-hydroxytoluene, which is often pure enough for subsequent steps without further purification.
b) Oxidative and Acidic Deprotection
For substrates containing functional groups sensitive to hydrogenation, alternative deprotection methods are available.
-
Oxidative Deprotection: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave benzyl ethers, particularly those on electron-rich aromatic systems.[15]
-
Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can cleave benzyl ethers. This process is often accelerated by adding a cation scavenger, such as pentamethylbenzene or thioanisole, to trap the liberated benzyl cation and prevent it from re-alkylating the product or other sensitive functional groups.[16][17]
Conclusion
This compound is a highly valuable and strategically designed building block for organic synthesis. Its orthogonal reactive sites—the aryl bromide and the benzyl-protected phenol—provide chemists with the flexibility to perform a wide range of transformations in a controlled and sequential manner. From the construction of complex biaryl systems via Suzuki coupling to the generation of potent organometallic nucleophiles and the eventual unmasking of a phenolic moiety, this reagent offers a reliable platform for accessing diverse molecular architectures. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage the full synthetic potential of this versatile intermediate.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Chemsrc. (2025). This compound. [Link]
- PubChemLite. (n.d.). This compound (C14H13BrO). [Link]
- University of California, Irvine. (n.d.). Grignard Reaction. [Link]
- Oakwood Chemical. (n.d.). This compound. [Link]
- Google Patents. (n.d.). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
- Organic Syntheses. (n.d.). o-BROMOTOLUENE. [Link]
- Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- Web Pages. (n.d.). 1. Grignard Reaction. [Link]
- Study.com. (n.d.).
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- AOBChem USA. (n.d.). This compound. [Link]
- 参比制剂. (n.d.). This compound. [Link]
- Google Patents. (n.d.). CN105669364A - Method for synthesizing bromotoluene.
- PrepChem.com. (n.d.).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). The Grignard Reagents. [Link]
- ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
- ACS Publications. (n.d.).
- YouTube. (2015). Grignard Reaction. [Link]
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
- SciSpace. (n.d.). Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroacetic Acid. [Link]
- Organic Syntheses. (2016).
- Sage Advice. (n.d.).
- 爱诗伦生物科技(上海)有限公司. (n.d.). This compound. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 4. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. d.web.umkc.edu [d.web.umkc.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 16. scispace.com [scispace.com]
- 17. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to 5-Benzyloxy-2-bromotoluene: A Strategic Building Block in Modern Pharmaceutical Synthesis
Abstract
In the intricate landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and molecular diversity. 5-Benzyloxy-2-bromotoluene has emerged as a highly strategic and versatile intermediate. Its unique trifunctional nature—comprising a reactive aryl bromide, a stable benzyl ether protecting group, and a methyl group—offers a pre-packaged solution for constructing complex molecular architectures. This guide provides an in-depth technical overview of this compound, detailing its physicochemical properties, core reactivity in palladium-catalyzed cross-coupling reactions, and strategic application in the synthesis of advanced pharmaceutical intermediates. We will explore the causality behind experimental choices, provide validated protocols for key transformations, and illustrate its role in the logical construction of biologically active molecules.
Core Characteristics of this compound
This compound, systematically named 1-bromo-2-methyl-4-(phenylmethoxy)benzene, is a solid, crystalline organic compound that serves as a cornerstone for introducing the 4-hydroxy-3-methylphenyl moiety into target molecules.[1] The benzyl group provides robust protection for the phenolic oxygen, remaining stable through various reaction conditions, yet readily cleavable in the final stages of a synthesis. The bromine atom is strategically positioned for a wide array of cross-coupling reactions, while the methyl group can influence steric interactions and electronic properties of the final compound.
Physicochemical and Safety Data
A thorough understanding of a building block's physical properties and safety profile is non-negotiable for seamless integration into laboratory workflows and scale-up operations.
| Property | Value | Source(s) |
| CAS Number | 17671-75-9 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₃BrO | [1][2][4][5] |
| Molecular Weight | 277.16 g/mol | [2][4][6] |
| Appearance | Solid | [1] |
| Melting Point | 69-70.5 °C | [1][3][7] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [3][7] |
| Purity | Typically >97% | [2][5] |
| IUPAC Name | 1-bromo-2-methyl-4-phenylmethoxybenzene | [1][6] |
GHS Hazard and Precautionary Statements
Safe handling is paramount. This compound is classified as an irritant.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5][6]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Molecular Structure
The structural arrangement of this compound is key to its utility.
Caption: Structure of this compound (CAS 17671-75-9).
Core Reactivity: Palladium-Catalyzed Cross-Coupling
The synthetic power of this compound is most profoundly realized in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental connections in a vast number of pharmaceutical agents.[8]
Caption: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures prevalent in many drugs.[9][10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[9][11]
Causality of Component Selection:
-
Catalyst System: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄. The choice of ligand (e.g., SPhos, XPhos, or PPh₃) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the rate-determining oxidative addition step.[9]
-
Base: The base (e.g., K₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[11] Its role is to activate the organoboron species, forming a more nucleophilic boronate complex.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common, as water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid. The success of the reaction is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the formation of a new, more nonpolar product.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 277 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Degassing: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere, preventing oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
Solvent Addition: Add a degassed solvent mixture of dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Buchwald-Hartwig Amination: Architecting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[12][13][14] This palladium-catalyzed reaction directly couples an aryl halide with a primary or secondary amine, offering a more versatile and milder alternative to classical methods.[12][15]
Causality of Component Selection:
-
Catalyst System: Similar to Suzuki coupling, this reaction relies on a Pd(0)/phosphine ligand system. However, the ligands are often more specialized (e.g., BINAP, Xantphos, or Josiphos ligands) to facilitate the challenging C-N bond formation.[12] The choice of ligand is crucial and depends on the steric and electronic properties of both the aryl halide and the amine.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[13] Its role is to deprotonate the amine-palladium complex, forming the key amide-palladium intermediate that precedes reductive elimination.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
This protocol details the coupling of this compound with morpholine. Progress is validated by the disappearance of the starting materials and the appearance of the tertiary amine product, which can be visualized by TLC (staining may be required) or LC-MS.
-
Inert Atmosphere: In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (1.4 mmol, 135 mg) to a flame-dried Schlenk flask.
-
Component Addition: Add this compound (1.0 mmol, 277 mg) and the palladium catalyst system. A common system is Pd₂(dba)₃ (0.01 mmol, 9 mg) and a suitable ligand like 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14 mg).
-
Solvent and Amine: Add anhydrous, degassed toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. The reaction is typically complete in 12-24 hours. Monitor by LC-MS for product formation.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired N-aryl morpholine derivative.
The Strategic Unveiling: Deprotection of the Benzyl Ether
A key feature of the benzyloxy group is its function as a stable protecting group that can be removed under specific conditions to reveal a reactive phenol.[16] This phenol can be a crucial pharmacophore for biological activity (e.g., for hydrogen bonding) or a handle for further functionalization.
Causality of Method Selection:
-
Catalytic Hydrogenolysis: The most common and clean method for benzyl ether cleavage is catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂) efficiently cleaves the C-O bond, yielding the phenol and toluene as the only byproduct. This method is ideal for molecules that lack other reducible functional groups (like alkenes, alkynes, or some nitro groups).
-
Chemical Methods: For substrates sensitive to hydrogenation, alternative methods like using strong acids (BBr₃) or oxidative reagents (DDQ) can be employed.[16][17][18] However, these methods often have more limited functional group tolerance.
-
Setup: Dissolve the benzyloxy-containing substrate (1.0 mmol) in a suitable solvent like ethanol, methanol, or ethyl acetate (10 mL) in a flask equipped with a stir bar.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight). The catalyst is pyrophoric and should be handled with care.
-
Hydrogen Atmosphere: Seal the flask and purge with hydrogen gas. This can be done using a hydrogen-filled balloon or a dedicated hydrogenation apparatus.
-
Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by TLC or LC-MS, observing the formation of the more polar phenol product.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry completely before being properly quenched.
-
Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenol, which is often pure enough for subsequent steps or may be purified further if necessary.
Application in Pharmaceutical Synthesis: The Path to Bazedoxifene
The utility of this compound is exemplified by its application in the synthesis of selective estrogen receptor modulators (SERMs) like Bazedoxifene. The core of Bazedoxifene contains a 2-phenyl-1H-indole scaffold. While not a direct reaction, intermediates derived from this compound can be envisioned in the construction of such complex molecules, where the 4-benzyloxy-3-methylphenyl moiety is a key structural component. For instance, a related structure, 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, is a direct precursor, highlighting the importance of the benzyloxy-protected phenol motif in indole synthesis.[19]
Caption: Logical workflow from building block to API.
Conclusion
This compound is a testament to the power of strategic molecular design. It provides medicinal chemists with a reliable and versatile platform for accessing a wide range of complex scaffolds. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, combined with a robust and easily removable protecting group, solidifies its status as an indispensable tool in the drug discovery arsenal. By understanding the causality behind the reaction conditions and employing validated protocols, researchers can effectively leverage this building block to accelerate the synthesis of next-generation therapeutics.
References
- Aromsyn Co., Ltd. 5-(Benzyloxy)-2-bromotoluene.
- Fluorochem. This compound.
- ECHEMI. Buy this compound Industrial Grade.
- Santa Cruz Biotechnology. This compound.
- AOBChem USA. This compound.
- PubChem, National Institutes of Health. This compound.
- PubChemLite. This compound (C14H13BrO).
- Chemsrc. This compound.
- Wikipedia.
- Jensen, K. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Fisher Scientific.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts.
- Sigma-Aldrich.
- ResearchGate.
- The Organic Chemistry Tutor. Buchwald-Hartwig coupling.
- Oakwood Chemical. This compound.
- RSC Publishing.
- TÜBİTAK Academic Journals.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- National Institutes of Health.
- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- ResearchGate.
- Google Patents. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
- Organic Chemistry Portal. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ)
- ResearchGate. Synthesis of biologically active compounds.
- National Institutes of Health. Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- ECHEMI.
- BenchChem. A Comparative Analysis of the Reactivity of 4-(Benzyloxy)
- National Institutes of Health. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors.
- National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Organic Chemistry Portal.
- ACS Publications.
- BenchChem. A Comparative Guide to Cross-Coupling Reactions for 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- National Institutes of Health. Catalytic Enantioselective Cross-Couplings of Secondary Alkyl Electrophiles with Secondary Alkylmetal Nucleophiles: Negishi Reactions of Racemic Benzylic Bromides with Achiral Alkylzinc Reagents.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. aobchem.com [aobchem.com]
- 6. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 17. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 18. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 19. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Benzyloxy-2-bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Coupling of an Electron-Rich, Sterically Influenced Aryl Bromide
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, stands as a pillar of modern synthetic chemistry, particularly in pharmaceutical and materials science for its capacity to forge carbon-carbon bonds with high functional group tolerance.[1][2] This guide provides an in-depth technical overview and a robust protocol for the coupling of 5-Benzyloxy-2-bromotoluene, a substrate with distinct electronic and steric characteristics.
The target substrate, this compound, presents a specific set of challenges. The benzyloxy and methyl groups are electron-donating, enriching the aromatic ring. This increased electron density can impede the initial, often rate-limiting, oxidative addition step of the palladium catalyst to the aryl bromide.[1][3] Furthermore, the ortho-methyl group introduces steric hindrance around the reaction center, which can further challenge the approach of the bulky palladium catalyst. Understanding these substrate-specific factors is paramount to developing a successful and high-yielding coupling strategy.
This document will dissect the reaction mechanism, explore the critical parameters for optimization, provide a detailed experimental protocol, and offer a guide for troubleshooting common issues.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, especially for electron-rich or sterically hindered aryl halides.[4] The selection of bulky, electron-rich phosphine ligands is crucial here, as they stabilize the Pd(0) species and promote this challenging insertion.[5][6]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This process is critically mediated by a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[7][8][9]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Parameters for Success: A Deep Dive
Optimizing the Suzuki-Miyaura coupling for this compound requires careful consideration of each reaction component.
-
Palladium Precatalyst & Ligand: The choice of catalyst and ligand is arguably the most critical factor. For electron-rich and sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may yield suboptimal results. Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[11][12][13] These ligands promote the difficult oxidative addition step and stabilize the catalytic species.[6]
-
The Base: The base plays a multifaceted role, primarily in activating the boronic acid to form a boronate species, which is more competent for transmetalation.[7][14] The choice of base can dramatically affect yield.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Widely used and effective. Cesium carbonate is more soluble in organic solvents and more basic, often providing better results for challenging couplings.[8]
-
Phosphates (K₃PO₄): A strong base that is particularly effective for hindered substrates and can minimize side reactions like protodeboronation.[4][8]
-
Fluorides (KF): A milder option that can be useful if the substrate contains base-labile functional groups.[14]
-
-
The Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
The Boronic Acid/Ester Partner: The quality of the boronic acid is crucial. Boronic acids can undergo decomposition (protodeboronation) upon storage.[17] Using fresh, high-purity boronic acid is recommended. Alternatively, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used.[6][17] A slight excess (1.1-1.5 equivalents) of the boronic acid is typically employed to drive the reaction to completion.
Protocol: Synthesis of 5-Benzyloxy-2-aryl-toluene
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials and Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents), finely ground
-
1,4-Dioxane or Toluene (anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, silica gel for column chromatography)
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium carbonate (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing: Seal the flask and thoroughly degas the mixture. This is a critical step to remove oxygen, which can deactivate the catalyst.[17] This can be achieved by bubbling nitrogen or argon through the solution for 15-20 minutes or by subjecting the flask to three cycles of vacuum followed by backfilling with an inert gas.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 8-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination, impure reagents, or peroxide in solvent.[17] | Ensure rigorous degassing. Use fresh, anhydrous solvents. Try a different, more active catalyst/ligand system (e.g., a Buchwald palladacycle with SPhos). |
| Poor Boronic Acid Quality: Decomposition (protodeboronation) of the boronic acid.[17] | Use fresh boronic acid or switch to a more stable boronic ester or trifluoroborate salt. | |
| Insufficient Base Strength/Solubility: The base may not be strong enough or soluble enough to activate the boronic acid effectively. | Switch to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1] | Improve the degassing procedure to ensure strictly anaerobic conditions. |
| Pd(II) Precatalyst Reduction: Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) can lead to side reactions. | Homocoupling can sometimes be a sign of catalyst initiation. If it is the major product, re-evaluate catalyst choice and reaction conditions. | |
| Debromination of Starting Material | Protodebromination: A side reaction where the bromine is replaced by a hydrogen atom. | This can be promoted by certain bases or impurities. Trying a different base (e.g., KF) or ensuring the purity of all reagents may help. |
| Cleavage of Benzyloxy Group | Harsh Conditions: Although generally stable, the benzyl ether could be cleaved under certain conditions (e.g., hydrogenolysis if H₂ is present). | This is unlikely under standard Suzuki conditions. Ensure the inert gas is pure and that no side reactions are generating hydrogen. Consider a lower reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when key parameters are carefully controlled. The substrate's electron-rich and sterically influenced nature necessitates the use of modern, highly active palladium catalyst systems. By understanding the mechanistic nuances and systematically optimizing the choice of catalyst, base, and solvent, researchers can reliably synthesize complex biaryl structures, paving the way for advancements in drug discovery and materials science. Rigorous adherence to anaerobic conditions and the use of high-purity reagents are fundamental to achieving high yields and minimizing side products.
References
- Suzuki reaction - Wikipedia
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Suzuki Coupling - Organic Chemistry Portal
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Public
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing)
- The Suzuki Reaction - Andrew G Myers Research Group
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv
- Suzuki-Miyaura coupling revisited: an integrated comput
- Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions c
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
- Suzuki-Miyaura Coupling - Chemistry LibreTexts
- How can I solve my problem with Suzuki coupling?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Technical Support Center: Suzuki Coupling Reactions - Benchchem
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - NIH
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scilit.com [scilit.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formation of 2-Methyl-4-(phenylmethoxy)phenylmagnesium Bromide
A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Development
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 2-Methyl-4-(phenylmethoxy)phenylmagnesium Bromide
Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are among the most pivotal tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2][3] Discovered by Victor Grignard in 1900, this class of organometallic compounds has empowered chemists to construct complex molecular architectures, proving indispensable in natural product synthesis, medicinal chemistry, and materials science.[1][4][5] The nucleophilic character of the carbon atom bound to magnesium allows for its versatile reaction with a wide array of electrophiles, most notably carbonyl compounds.[2][5][6]
This application note provides a detailed, field-proven protocol for the preparation of the Grignard reagent from 5-Benzyloxy-2-bromotoluene, yielding 2-Methyl-4-(phenylmethoxy)phenylmagnesium Bromide. This specific Grignard reagent is a valuable building block, incorporating a protected phenol and a tolyl moiety, making it a key intermediate for the synthesis of complex biaryl compounds, diarylmethanes, and other scaffolds of pharmaceutical interest. The benzyloxy protecting group is generally stable under the reaction conditions, allowing for the selective formation of the Grignard reagent at the aryl bromide position.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific principles, troubleshooting strategies, and safety considerations essential for the successful and safe execution of this critical transformation.
Mechanism of Grignard Reagent Formation: A Surface-Mediated Process
The formation of a Grignard reagent is a fascinating and complex process that occurs at the surface of the magnesium metal.[7][8] It is not a simple solution-phase reaction. The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium metal to the aryl halide.[4]
-
Initial Electron Transfer: A single electron is transferred from the magnesium surface to the antibonding orbital (σ*) of the carbon-bromine bond of this compound. This forms a radical anion.
-
Fragmentation: The radical anion is unstable and rapidly fragments to form an aryl radical and a bromide anion.
-
Radical Capture and Recombination: The highly reactive aryl radical is then captured by the magnesium surface, which has now become a magnesium radical cation (Mg•+), to form the organomagnesium species. The bromide anion also associates with the magnesium center.[9]
The ether solvent, typically tetrahydrofuran (THF) or diethyl ether, plays a crucial role in this process. It not only solubilizes the forming Grignard reagent but also coordinates to the magnesium center, stabilizing the organomagnesium compound through the formation of a complex.[1][7] This solvation is essential for the reagent's reactivity and stability in solution.
The entire process is highly sensitive to the presence of water and oxygen. Water, being a protic solvent, will readily protonate the highly basic Grignard reagent, quenching it to form toluene and magnesium hydroxy bromide.[10][11][12] Oxygen can also react with the Grignard reagent through a radical mechanism, leading to the formation of hydroperoxides and other oxidized byproducts.[1] Therefore, the stringent use of anhydrous conditions and an inert atmosphere is paramount for success.[3][13]
Caption: Mechanism of Grignard Reagent Formation.
Experimental Protocol: Synthesis of 2-Methyl-4-(phenylmethoxy)phenylmagnesium Bromide
This protocol is designed for the synthesis of the Grignard reagent on a laboratory scale. All operations should be performed in a well-ventilated fume hood.[14][15]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Ensure purity and dryness. |
| Magnesium Turnings | >99.5% | Commercially Available | Use fresh, shiny turnings. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Use from a freshly opened bottle or dried over sodium/benzophenone. |
| Iodine | Crystal, ACS Reagent | Commercially Available | A few small crystals are sufficient. |
| Argon or Nitrogen | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
Glassware and Equipment Preparation
The exclusion of moisture is the most critical factor for a successful Grignard reaction.[16][17]
-
Glassware: A three-necked round-bottom flask, a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar must be thoroughly cleaned and dried.
-
Drying Procedure: Oven-dry all glassware at 120-150 °C for at least 4 hours (overnight is ideal).[17] Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry argon or nitrogen. Alternatively, the apparatus can be assembled and then flame-dried under vacuum.[10][17]
Reaction Setup and Procedure
Caption: Experimental Workflow for Grignard Reagent Formation.
Step-by-Step Method:
-
Magnesium Preparation: To the dry, three-necked flask equipped with a magnetic stir bar, add magnesium turnings (1.2 equivalents). Add a single small crystal of iodine. The iodine will help to activate the magnesium surface by reacting with the passivating layer of magnesium oxide.[1][18][19]
-
Inert Atmosphere: Seal the flask with septa and purge the system with argon or nitrogen for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Solution: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium turnings. The initiation of the reaction is indicated by several signs: the disappearance of the iodine color, the appearance of bubbles on the magnesium surface, and a gentle reflux of the solvent due to the exothermic nature of the reaction.[19]
-
Troubleshooting Initiation: If the reaction does not start within a few minutes, gentle warming with a heat gun may be necessary.[20] Alternatively, a few drops of 1,2-dibromoethane can be added as an activator; the observation of ethylene bubbles confirms activation.[1][2][19] In stubborn cases, crushing some of the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.[17][18]
-
Addition of Aryl Bromide: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. An ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[10][15]
-
Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The completion of the reaction is usually indicated by the disappearance of most of the magnesium metal. The resulting solution of the Grignard reagent will be cloudy and grey to brown in color.[19]
Quantification of the Grignard Reagent: Titration
It is highly recommended to determine the exact concentration of the Grignard reagent before its use in subsequent reactions, as the yield of its formation can be variable. Titration is a common and reliable method.[21]
One of the most common methods involves titration with a standard solution of a secondary alcohol, such as sec-butanol or (-)-menthol, in the presence of an indicator like 1,10-phenanthroline.[21][22][23]
Brief Protocol for Titration:
-
Under an inert atmosphere, add a small amount of 1,10-phenanthroline to a dry flask.
-
Add a known volume of anhydrous THF.
-
Add a known volume of the prepared Grignard solution. A colored complex between the Grignard reagent and the indicator will form.
-
Titrate with a standardized solution of sec-butanol in THF until the color of the complex disappears. This indicates the endpoint.[21]
-
The concentration of the Grignard reagent can then be calculated based on the stoichiometry of the reaction with the titrant.
Safety Considerations
-
Fire Hazard: The solvents used (THF, diethyl ether) are extremely flammable.[10][14] Ensure there are no open flames or spark sources in the vicinity. The Grignard formation is exothermic and can lead to a runaway reaction if the addition of the aryl halide is too fast.[15] Always have an ice bath ready for cooling.
-
Reactive Reagents: Grignard reagents are highly reactive and will react violently with water.[24] All glassware must be scrupulously dried.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric oxygen and moisture.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.[15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Passivated magnesium surface.- Impure starting materials. | - Re-dry all glassware and use freshly distilled/anhydrous solvent.[17]- Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical crushing.[1][17][19]- Purify the this compound if necessary. |
| Low yield of Grignard reagent | - Incomplete reaction.- Side reactions (e.g., Wurtz coupling).- Quenching by moisture or oxygen. | - Ensure sufficient reaction time and gentle heating to drive to completion.- Maintain a slow addition rate to minimize localized high concentrations of the aryl halide.- Ensure the integrity of the inert atmosphere throughout the reaction. |
| Formation of a white precipitate | - This is often Mg(OH)Br, indicating the presence of water. | - The reaction is likely compromised. It is best to start over with rigorously dried materials. |
Conclusion
The preparation of 2-Methyl-4-(phenylmethoxy)phenylmagnesium Bromide is a straightforward yet technique-sensitive procedure. Success hinges on the meticulous exclusion of atmospheric moisture and oxygen, and the proper activation of the magnesium surface. By adhering to the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably synthesize this valuable Grignard reagent. The ability to accurately quantify the reagent's concentration via titration further ensures its effective and stoichiometric use in subsequent synthetic transformations, ultimately contributing to the efficient development of novel chemical entities.
References
- Wikipedia. Grignard reagent. [Link]
- BYJU'S. Grignard Reaction Mechanism. [Link]
- SATHEE. Chemistry Grignard Reaction Mechanism. [Link]
- UNL Digital Commons.
- Quora.
- ACS Division of Chemical Health and Safety.
- American Chemical Society. Grignard Reaction. [Link]
- TailoredRead.
- Routledge. Handbook of Grignard Reagents - 1st Edition - Gary S. Silverman - Hein. [Link]
- YouTube. Grignard reaction safety. [Link]
- Scribd. Titration Grignard and BuLi - Chemistry. [Link]
- ResearchGate. How to measure the concentration of any grignard reagent (RMgX) in situ?. [Link]
- ACS Publications. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
- StuDocu. CHM 244 Lab Practical- Grignard Reactions. [Link]
- Chemistry Steps. The Grignard Reaction Mechanism. [Link]
- Jasperse. Grignard Reaction. [Link]
- University of Missouri–St. Louis. 25. The Grignard Reaction. [Link]
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Chemtips. Titrating Organometallic Reagents is Easier Than You Think. [Link]
- Chemistry Stack Exchange.
- Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
- Wikipedia. Grignard reaction. [Link]
- Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]
- JoVE.
- ResearchGate.
- ResearchGate. Side Reactions in a Grignard Synthesis. [Link]
- ACS Publications. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. [Link]
- OrgoSolver.
- Organic Syntheses.
- ACS Public
- Study.com. How do you synthesize benzoic acid from p-bromotoluene? What reagents would you add to remove the bromine group?. [Link]
- Chemguide. an introduction to grignard reagents. [Link]
- Semantic Scholar. Cross-coupling of aryl Grignard reagents with aryl iodides and bromides through S(RN)
- ACS Publications. Mechanism of Grignard Reagent Formation.
- PrepChem.com.
- YouTube. Grignard Reagent, Reaction, Mechanism and Shortcut. [Link]
- Scribd. Formation and Use of an Organometallic Reagent. [Link]
- Organic Syntheses. phenylmagnesium bromide. [Link]
- Wikipedia. Phenylmagnesium bromide. [Link]
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Grignard reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. orgosolver.com [orgosolver.com]
- 10. quora.com [quora.com]
- 11. britthipple.com [britthipple.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. tailoredread.com [tailoredread.com]
- 14. dchas.org [dchas.org]
- 15. acs.org [acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Benzyloxy-2-bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of 5-Benzyloxy-2-bromotoluene in Synthesis
This compound is a versatile aromatic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates several key features that make it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom at the 2-position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The benzyloxy group at the 5-position acts as a stable protecting group for a phenol, which can be deprotected in later synthetic stages to reveal a crucial pharmacophore. Furthermore, the methyl group at the 2-position provides steric and electronic influence that can be exploited to fine-tune the properties of the final product.
This comprehensive guide provides detailed application notes and field-proven protocols for four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura Coupling, the Heck-Mizoroki Reaction, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. The protocols are designed to be self-validating, with explanations grounded in established mechanistic principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them as needed.
I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds through the coupling of an organoboron reagent with an organic halide.[1][2] This reaction is particularly valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]
Expertise & Experience: Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step is the oxidative addition of the aryl bromide to a Pd(0) complex. The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst. For substrates like this compound, bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and subsequent reductive elimination steps. The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.
Catalytic Cycle of the Suzuki-Miyaura Reaction.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12-24 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | ~80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ | DMF | 110 | 8 | ~75-93 |
Yields are estimated based on similar reported reactions and may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the toluene and water solvent mixture to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-benzyloxy-2-phenyltoluene.
II. Heck-Mizoroki Reaction: Synthesis of Stilbene Derivatives
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene, typically in the presence of a palladium catalyst and a base.[4][5] This reaction is particularly useful for the synthesis of substituted alkenes, including stilbene derivatives, which are important motifs in pharmaceuticals and materials.[6][7]
Expertise & Experience: Mechanistic Insights
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond.[4] A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by the base. The regioselectivity of the alkene insertion and the stereoselectivity of the final product (typically the E-isomer) are key considerations in this reaction.
Experimental Workflow for the Heck Reaction.
Data Presentation: Heck-Mizoroki Reaction Conditions
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) | Et₃N | DMF | 100 | 16 | ~70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%) | NaOAc | DMA | 120 | 24 | ~65-80 |
| 3 | 4-Acetoxystyrene | Pd(OAc)₂ (1 mol%) | NEM | p-Xylene | 120 | 4 | ~70-75 |
Yields are estimated based on similar reported reactions and may vary. NEM = N-ethylmorpholine.
Experimental Protocol: Heck-Mizoroki Reaction
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃ in DMF. Stir for 10 minutes at room temperature to form the active catalyst.
-
To this solution, add this compound, styrene, and triethylamine.
-
Heat the reaction mixture to 100 °C and stir under the inert atmosphere.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the E-stilbene derivative.
III. Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond through the coupling of a terminal alkyne with an aryl or vinyl halide.[8] This reaction typically employs a dual catalytic system of palladium and copper(I).[8] The resulting aryl alkynes are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials.
Expertise & Experience: Mechanistic Rationale
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by a transmetalation step. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate. Reductive elimination from the resulting diorganopalladium(II) complex yields the aryl alkyne product and regenerates the Pd(0) catalyst. The amine base is crucial as it not only facilitates the formation of the copper acetylide but also scavenges the HBr generated during the reaction.
Catalytic Cycles of the Sonogashira Coupling.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 | 6 | ~85-95 |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%) | i-Pr₂NH | Dioxane | 80 | 12 | ~75-85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%) | K₂CO₃ | DMF | 70 | 8 | ~80-90 |
Yields are estimated based on similar reported reactions and may vary.
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 mmol, 0.04 equiv)
-
Triethylamine (Et₃N), anhydrous (2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and CuI.
-
Evacuate and backfill the flask with an inert gas (3 cycles).
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add this compound and phenylacetylene via syringe.
-
Stir the reaction mixture at 60 °C under the inert atmosphere.
-
Follow the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-8 hours), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules.[11]
Expertise & Experience: Mechanistic Principles
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[12] The amine then coordinates to the resulting palladium(II) complex. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial, as it facilitates both the oxidative addition of the often less reactive aryl halides and the final reductive elimination step.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%) | NaOt-Bu | Toluene | 110 | 6-12 | ~90-95 |
| 2 | Piperidine | Pd(OAc)₂ (2 mol%), BINAP (3 mol%) | K₃PO₄ | Dioxane | 100 | 18 | ~85-95 |
| 3 | Aniline | Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 24 | ~80-90 |
Yields are estimated based on similar reported reactions and may vary.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the amination of this compound with morpholine.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Toluene, anhydrous (5 mL)
-
Nitrogen or Argon gas
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Add this compound and morpholine to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-arylated morpholine derivative.
References
- Couvreur, K., & De Smet, S. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Coordination Chemistry Reviews, 248(21-24), 2355-2367. [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(103), 84931-84934. [Link]
- BenchChem. (2025). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes. BenchChem.
- ORBi. (2004). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. ORBi. [Link]
- ResearchGate. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties.
- Wikipedia contributors. (2024, May 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Anjum Shahzad, S., et al. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity, 21(3), 667-703. [Link]
- Wikipedia contributors. (2024, May 21). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 47-60. [Link]
- Chemistry LibreTexts. (2023, June 30).
- Kormos, A., et al. (2010). Flow Chemistry: Sonogashira Coupling. Molecules, 15(11), 7793-7806.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- ResearchGate. (n.d.). Scheme 3: Scope and isolated yields of the synthesis of 5. Reaction...
- Tzschucke, C. C. (n.d.). Heck Reaction. University of Regensburg.
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sctunisie.org [sctunisie.org]
Application Notes and Protocols for N-alkylation using 5-Benzyloxy-2-bromotoluene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylation in Modern Synthesis
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The N-arylation of amines, a key transformation in this area, allows for the introduction of diverse functionalities that can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 5-Benzyloxy-2-bromotoluene is a valuable building block in this context, offering a versatile scaffold for the synthesis of a wide range of N-aryl compounds. The benzyloxy group can serve as a protecting group for a phenol, which can be deprotected at a later stage to reveal a reactive hydroxyl functionality for further derivatization. This application note provides a detailed guide to the N-alkylation of various amines using this compound, with a focus on the widely employed Buchwald-Hartwig amination.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The N-alkylation of aryl halides, such as this compound, is predominantly achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[3]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[2][4] The catalytic cycle, as depicted below, involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the palladium(0) catalyst.[2] The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical method for the formation of C-N bonds using a copper catalyst.[3] This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and is often used for the coupling of aryl halides with amides, imidazoles, and other nitrogen heterocycles. The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the N-alkylation of an amine with this compound using a typical Buchwald-Hartwig amination procedure.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Amine (e.g., Aniline, Morpholine) | Reagent Grade | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | Ligand Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Moisture-sensitive, handle under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Argon or Nitrogen | High Purity | For providing an inert atmosphere. | |
| Schlenk flask or sealed tube | |||
| Magnetic stirrer and heating plate |
General Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation reaction.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02-0.10 mmol, 2-10 mol%), and sodium tert-butoxide (NaOtBu, 1.2-1.5 mmol).
-
Inert Atmosphere: Seal the flask or tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol) and the desired amine (1.1-1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Data Presentation: Representative Examples
The following table summarizes representative examples of N-alkylation reactions using this compound with various amines. Please note that specific yields are highly dependent on the exact reaction conditions and the nature of the amine.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |
| Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| n-Butylamine | [Pd(cinnamyl)Cl]₂ / BrettPhos | LHMDS | THF | 80 | 8 | 75-85 |
| Imidazole | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | 60-70 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper handling of air- and moisture-sensitive reagents. Use fresh catalyst and ligands. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |
| Inappropriate base | The strength of the base can be critical. For sensitive substrates, a milder base like Cs₂CO₃ or K₃PO₄ may be required. | |
| Formation of side products | Debromination of the starting material | Use a lower reaction temperature or a less reactive catalyst system. |
| Homocoupling of the aryl bromide | Optimize the ligand-to-metal ratio. | |
| Difficulty in product isolation | Emulsion during work-up | Add a small amount of brine to the aqueous layer to break the emulsion. |
Safety and Handling Precautions
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Sodium tert-butoxide (NaOtBu): Flammable solid, reacts violently with water. Causes severe skin burns and eye damage.[1][6] Handle in a glovebox or under a dry, inert atmosphere. Wear appropriate PPE, including flame-retardant clothing.
-
Palladium Catalysts and Phosphine Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and may be pyrophoric.[7][8] Handle under an inert atmosphere. Consult the Safety Data Sheet (SDS) for specific handling instructions.
Conclusion
The N-alkylation of amines using this compound, particularly through the Buchwald-Hartwig amination, is a robust and versatile method for the synthesis of a diverse range of N-aryl compounds. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields and excellent functional group tolerance. This application note provides a comprehensive guide to aid in the successful implementation of this important transformation in the laboratory.
References
- Wikipedia.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Oxford Lab Fine Chem LLP.
- Patel, B. K., et al. (2007). Aqueous-Mediated N-Alkylation of Amines. European Journal of Organic Chemistry, 2007(9), 1371-1375.
- PubChem. This compound. [Link]
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- SIFCO Applied Surface Concepts.
- Chemistry LibreTexts.
- Dorel, R., & Echavarren, A. M. (2015). Palladium-Catalyzed C− H Arylation of Unprotected Anilines. Journal of the American Chemical Society, 137(19), 6294-6300.
Sources
- 1. chembk.com [chembk.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Benzyl-N-methylaniline for synthesis 614-30-2 [sigmaaldrich.com]
Application Notes & Protocols: 5-Benzyloxy-2-bromotoluene as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Their prevalence stems from their ability to present functional groups in precise three-dimensional arrangements, enabling specific interactions with biological targets. Furthermore, the incorporation of heteroatoms like nitrogen, oxygen, and sulfur allows for the fine-tuning of critical physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are essential for optimizing ADME/Tox profiles.[1]
5-Benzyloxy-2-bromotoluene is a valuable and versatile aromatic building block. Its structure incorporates several key features for the synthetic chemist: a bromine atom, which is an excellent leaving group for transition metal-catalyzed cross-coupling reactions; a benzyloxy protecting group for a latent phenol, which can be deprotected in later synthetic steps; and a methyl group that can be used for further functionalization or to influence the electronic properties of the ring. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of medicinally important heterocyclic scaffolds, including carbazoles, dibenzofurans, and phenanthridines. We will explore the underlying causality of experimental choices and provide detailed, field-proven protocols.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17671-75-9 | [2][3] |
| Molecular Formula | C₁₄H₁₃BrO | [2][3] |
| Molecular Weight | 277.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 69-70.5°C | [2] |
| Boiling Point | 360.9 ± 27.0 °C (Predicted) | [2] |
| PSA | 9.2 Ų | [2] |
| XLogP3 | 4.3 | [2] |
Synthetic Pathways Overview
This compound serves as a key starting material for constructing complex heterocyclic systems primarily through transition metal-catalyzed cross-coupling reactions. These reactions create essential C-C, C-N, and C-O bonds, which form the precursors for subsequent intramolecular cyclization events to build the final heterocyclic core. The primary transformations involve Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.
Caption: Synthetic workflow from this compound.
Application 1: Synthesis of Substituted Carbazoles
Carbazoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[4] The synthesis of carbazoles from this compound typically involves an initial C-N bond formation to create an N-aryl aniline intermediate, followed by an intramolecular cyclization. Both Buchwald-Hartwig amination and Ullmann condensation are powerful methods for the initial C-N coupling step.
Protocol 1: Two-Step Synthesis of a Benzyloxy-Carbazole via Ullmann Condensation and Pd-Catalyzed Cyclization
This protocol first forms the C-N bond using a modern, ligand-assisted Ullmann condensation, which often proceeds under milder conditions than traditional methods.[5] The subsequent step is an intramolecular palladium-catalyzed C-H activation to form the carbazole ring.
Step A: N-Arylation via Ullmann Condensation
Reaction Principle: This copper-catalyzed reaction couples an aryl halide with an amine. The use of a ligand, such as 1,10-phenanthroline, stabilizes the copper(I) catalyst, enhancing its reactivity and allowing the reaction to proceed at lower temperatures.[5] The base is crucial for deprotonating the amine, forming the active nucleophile.
Caption: Workflow for Ullmann Condensation.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add carbazole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and the ligand (e.g., 1,10-phenanthroline, 0.10 mmol, 10 mol%).[5]
-
Addition of Base and Solvent: Add potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.[5][6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl aniline intermediate.
Step B: Intramolecular C-H Arylation to form Carbazole
Reaction Principle: This step utilizes a palladium catalyst to perform an intramolecular C-H activation/C-C bond-forming reaction. The palladium(0) catalyst oxidatively adds to the C-Br bond of the second aryl ring (if the starting aniline was a bromo-aniline) or performs a C-H activation on the unsubstituted ring, leading to cyclization and formation of the carbazole core.[7]
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk tube, dissolve the N-aryl aniline intermediate (1.0 mmol) in a suitable solvent such as toluene or DCE (10 mL).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable ligand (e.g., DPEPhos, 10 mol%).[8] The choice of ligand is critical and often requires screening.
-
Base Addition: Add a base, such as cesium pivalate (CsOPiv, 2.0 equiv).[8]
-
Reaction: Seal the tube and heat the reaction mixture to 80-120°C for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup and Purification: Follow a similar aqueous workup and chromatographic purification procedure as described in Step A to isolate the final carbazole product.
Application 2: Synthesis of Substituted Dibenzofurans
Dibenzofurans are another class of heterocycles with significant biological and material science applications. The most common route to this scaffold involves the formation of a diphenyl ether intermediate, followed by an intramolecular cyclization to form the furan ring.
Protocol 2: Synthesis of a Benzyloxy-Dibenzofuran via Ullmann C-O Coupling and Pd-Catalyzed Cyclization
This strategy first employs a copper-catalyzed Ullmann ether synthesis to create a 2-bromodiphenyl ether intermediate. This is followed by a palladium-catalyzed intramolecular Heck-type reaction or C-H activation to close the furan ring.
Step A: Diphenyl Ether Formation via Ullmann Condensation
Reaction Principle: Similar to the C-N coupling, this copper-catalyzed reaction couples this compound with a phenol. The mechanism is believed to involve the formation of a copper(I)-phenoxide complex, which then undergoes oxidative addition with the aryl halide.[6]
| Reagent | M.W. | Amount (mmol) | Equiv. |
| This compound | 277.16 | 1.0 | 1.0 |
| Substituted Phenol | - | 1.2 | 1.2 |
| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 |
| L-Proline | 115.13 | 0.2 | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| DMSO | - | 5 mL | - |
Experimental Protocol:
-
Reaction Setup: Combine this compound (1.0 mmol), the substituted phenol (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in a reaction vial.
-
Solvent Addition: Add anhydrous DMSO (5 mL).
-
Reaction: Seal the vial and heat the mixture to 90-120°C with vigorous stirring for 24-48 hours.
-
Workup: Cool the reaction to room temperature, dilute with water (25 mL), and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the diphenyl ether intermediate.
Step B: Intramolecular Cyclization to Dibenzofuran
Reaction Principle: The palladium-catalyzed intramolecular cyclization of 2-bromodiphenyl ethers is an efficient method for constructing the dibenzofuran core.[9] The reaction proceeds via oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by intramolecular C-H activation/arylation onto the adjacent phenyl ring.
Experimental Protocol:
-
Reaction Setup: To a Schlenk tube, add the 2-bromodiphenyl ether intermediate (1.0 mmol), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., P(o-tol)₃ or a bulky biarylphosphine ligand, 10 mol%).
-
Base and Solvent: Add a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv) and a high-boiling point solvent like DMSO or DMA (5 mL).
-
Reaction: De-gas the mixture, backfill with argon, and heat to 140°C for 12-24 hours.[10]
-
Workup and Purification: After cooling, perform a standard aqueous workup and purify the crude product via column chromatography to yield the desired dibenzofuran.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood.[3]
-
Palladium and Copper Catalysts: These heavy metal catalysts can be toxic. Avoid inhalation of dust and skin contact.
-
Solvents: Organic solvents like dioxane, DMSO, and toluene are flammable and/or toxic. Handle with appropriate care and engineering controls.
-
Bases: Strong bases like potassium carbonate can be corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Inert Atmosphere Techniques: Reactions involving air-sensitive catalysts and reagents require proper handling using Schlenk lines or gloveboxes.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of diverse and medicinally relevant heterocyclic compounds. Through well-established transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann condensations, it provides access to key biphenyl, N-aryl aniline, and diphenyl ether intermediates. Subsequent intramolecular cyclizations furnish high-value carbazole, dibenzofuran, and phenanthridine scaffolds. The protocols and insights provided in this guide offer a robust starting point for researchers in organic synthesis and drug discovery to exploit the full potential of this valuable precursor.
References
- Georg Thieme Verlag KG. (n.d.). Product Class 3: Dibenzofurans. Science of Synthesis.
- Boyd, M. J., et al. (2023). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Catalysis.
- Bihari, M., et al. (2020). Heterocycles in Medicinal Chemistry. Molecules.
- Glumac, M., et al. (2018). Come-back of phenanthridine and phenanthridinium derivatives in the 21st century. Beilstein Journal of Organic Chemistry.
- Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis.
- Reddy, T. R., et al. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances.
- Qiu, Y., et al. (2012). Carbazoles via AuCl3-Catalyzed Cyclization of 1-(Indol-2-yl)-3-alkyn-1-ols. Organic Letters.
- Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem.
- Li, J., et al. (2018). Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction. Beilstein Journal of Organic Chemistry.
- Al-Obaidi, A. S. M. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
- Park, K. H., et al. (2012). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry.
- Chen, Y.-H., et al. (2013). Synthesis of Substituted Indoline and Carbazole by Benzyne-Mediated Cyclization-Functionalization. Organic Letters.
- Al-Majidi, S. M. H. (2022). Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate.
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2011). N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis. Springer.
- Jana, A., & Ghosh, S. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha.
- Wang, C., et al. (2021). Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. Nature Communications.
- Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Castilla–La Mancha.
- Fort, Y., & Schneider, R. (2011). 1.2.3 The Buchwald–Hartwig Reaction. ResearchGate.
- AOBChem USA. (n.d.). This compound. AOBChem USA.
- Alam, M. A. (Ed.). (2024). Editorial: Five-membered heterocycles: synthesis and applications. Frontiers in Chemistry.
- Newman, S. G., et al. (2020). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie.
- Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate.
- Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Ghaffari, B., et al. (2017). Benzyloxycalix[11]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings. Catalysis Science & Technology.
- Bölcskei, H., et al. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Semantic Scholar.
- Smith, K. J., et al. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.
- Hsieh, J.-C., et al. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Molecules.
- Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Schmidt, A., et al. (2024). Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Molecules.
- Soler, T., et al. (2023). Palladium-Catalyzed [5 + 2] Rollover Annulation of 1-Benzylpyrazoles with Alkynes: A Direct Entry to Tricyclic 2-Benzazepines. Organic Letters.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. aobchem.com [aobchem.com]
- 4. Efficient synthesis of polyfunctionalized carbazoles and pyrrolo[3,4-c]carbazoles via domino Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. mdpi.com [mdpi.com]
Application Note: Regioselective Lithiation of 5-Benzyloxy-2-bromotoluene for Further Functionalization
Introduction: Strategic Importance of Lithiated Aromatics
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Among the array of synthetic tools available, the generation of organolithium intermediates via lithium-halogen exchange stands out for its efficiency and reliability.[1][2] This application note provides a detailed protocol for the lithiation of 5-benzyloxy-2-bromotoluene, a versatile building block, to generate a potent aryllithium nucleophile. Subsequent quenching with various electrophiles allows for the introduction of diverse functional groups at the 2-position, paving the way for the synthesis of complex molecular architectures.
The C-Li bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[1] This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a wide range of electrophiles. The protocol herein is designed for researchers, scientists, and drug development professionals seeking a robust and well-rationalized method for the targeted modification of benzyloxy-substituted aromatic systems.
Mechanistic Rationale and Chemoselectivity
The lithiation of this compound presents a key chemoselectivity challenge: the competition between the desired lithium-halogen exchange at the C-Br bond and a potential side reaction, the deprotonation of the benzylic C-H bond.
Primary Reaction Pathway: Lithium-Halogen Exchange
The desired transformation is a lithium-halogen exchange, a rapid and generally high-yielding reaction, particularly with aryl bromides and n-butyllithium (n-BuLi).[1][2] This reaction is believed to proceed through an "ate-complex" intermediate.[2] The equilibrium of this exchange typically favors the formation of the more stable organolithium species, which in this case is the aryllithium, as the negative charge is stabilized on an sp²-hybridized carbon atom.
Potential Side Reaction: Benzylic Lithiation
The benzylic protons of the benzyl ether moiety are acidic enough to be removed by a strong base like n-BuLi. This deprotonation would lead to a benzyllithium species, an undesired side-product in this context.
Ensuring Chemoselectivity: The Critical Role of Temperature
The key to achieving high selectivity for the lithium-halogen exchange lies in exploiting the significant difference in the kinetic rates of the two competing reactions. Lithium-halogen exchange is an extremely fast process, even at very low temperatures.[3] In contrast, the deprotonation of the benzylic C-H is a slower, kinetically controlled process.
By maintaining a cryogenic temperature, typically -78 °C, the rate of benzylic deprotonation is significantly suppressed, while the desired lithium-halogen exchange proceeds rapidly to completion. This temperature control is the cornerstone of this protocol's success.
Caption: Competing reaction pathways in the lithiation of this compound.
Safety Precautions: Handling Pyrophoric Reagents
n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[4] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Always have a suitable fire extinguisher (Class D for metal fires) readily accessible. Work should never be performed alone.
Detailed Experimental Protocol: Lithiation and Carboxylation
This protocol details the lithiation of this compound followed by quenching with carbon dioxide to yield 5-benzyloxy-2-methylbenzoic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Saturated Sodium Chloride (brine) | Aqueous solution | Laboratory Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
Equipment:
-
Oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Inert gas (argon or nitrogen) inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
Protocol Steps:
-
Reaction Setup:
-
Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an inert gas inlet.
-
Place the flask under a positive pressure of argon or nitrogen.
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.2 M.
-
-
Lithiation:
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species is typically rapid.
-
-
Quenching with Carbon Dioxide:
-
In a separate flask, crush a generous excess of dry ice into a fine powder.
-
While maintaining the reaction at -78 °C, rapidly transfer the aryllithium solution via a cannula onto the powdered dry ice.
-
Allow the mixture to warm slowly to room temperature, which allows for the sublimation of excess CO₂.
-
-
Work-up and Isolation:
-
Quench the reaction mixture by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude 5-benzyloxy-2-methylbenzoic acid by recrystallization or column chromatography on silica gel.
-
Caption: Step-by-step experimental workflow for the lithiation and carboxylation.
Further Functionalization: Trapping with Other Electrophiles
The generated 2-lithio-5-benzyloxytoluene is a versatile intermediate that can be trapped with a variety of electrophiles. The general protocol remains the same for the lithiation step, with the quenching step being modified as described below.
| Electrophile | Product Functional Group | Quenching Conditions | Typical Yield Range (%) |
| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) | Transfer to excess dry ice, warm to RT. | 85-95 |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | Add 1.2 eq of DMF at -78 °C, stir for 2h, then warm to RT. | 70-85 |
| Benzaldehyde | Secondary Alcohol | Add 1.1 eq of benzaldehyde at -78 °C, stir for 1h, then warm to RT. | 75-90 |
| Trimethylsilyl chloride (TMSCl) | Silylarene (-SiMe₃) | Add 1.2 eq of TMSCl at -78 °C, stir for 30 min, then warm to RT. | 80-95 |
| Iodine (I₂) | Aryl Iodide (-I) | Add a solution of I₂ (1.2 eq) in THF at -78 °C, stir for 1h. | 80-90 |
Yields are estimated based on analogous reactions in the literature and may vary.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the regioselective lithiation of this compound. By carefully controlling the reaction temperature, the highly efficient lithium-halogen exchange can be favored over potential side reactions, yielding a versatile aryllithium intermediate. The subsequent trapping with a range of electrophiles offers a powerful strategy for the synthesis of diverse and complex functionalized aromatic compounds, which are of significant interest to the pharmaceutical and materials science industries. Adherence to strict safety protocols for handling pyrophoric reagents is essential for the successful and safe execution of this chemistry.
References
- Zhu, H., Wu, S., Mao, J., Xu, J., Walsh, P. J., & Shi, H. (2025). C-H functionalization through benzylic deprotonation with π-coordination or cation-π-interactions. Chemical Society Reviews.
- Organic Syntheses. (n.d.). Procedure for Lithiation.
- Fukuda, T., Ohta, T., Sudo, E., & Iwao, M. (2010). Directed lithiation of N-benzenesulfonyl-3-bromopyrrole. electrophile-controlled regioselective functionalization via dynamic equilibrium between C-2 and C-5 lithio species. Organic Letters, 12(12), 2734–2737.
- n-Butyllithium (n-BuLi). (n.d.). Common Organic Chemistry.
- O'Brien, P., et al. (2014).
- Wikipedia. (n.d.). n-Butyllithium.
- Pérez-Gálan, P., et al. (2013). Direct catalytic cross-coupling of organolithium compounds.
- Reddit. (2023). Possible benzyne side mechanism in lithium halogen exchange between t-BuLi and PhBr?
- Functionalization of 2-Bromo-N-Benzyl Indole via Lithium-Bromide Exchange. (2025). Request PDF.
- Bailey, W. F., & Wachter-Jurcsak, N. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828.
- MacMillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- Walczak, M. A., et al. (2022). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide. Molecules, 27(12), 3894.
- IDEALS - University of Illinois. (n.d.). Competitive Halogen-Metal Exchange Reactions.
- Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 147-153.
- Journal of Molecular Catalysis A: Chemical. (2002).
- Semantic Scholar. (n.d.). Benzylic aroylation of toluenes with unactivated tertiary benzamides promoted by directed ortho-lithiation.
- ResearchGate. (2025). ChemInform Abstract: Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalization via Dynamic Equilibrium Between C-2 and C-5 Lithio Species.
- MDPI. (n.d.). Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide.
- PubMed Central. (2025). Selective Toluene Electrooxidation to Benzyl Alcohol.
- Motsch, B. J., & Wengryniuk, S. E. (n.d.).
Sources
Application Notes & Protocols: Sonogashira Coupling of 5-Benzyloxy-2-bromotoluene with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is invaluable in the fields of drug discovery, natural product synthesis, and materials science due to its reliability and tolerance of a wide range of functional groups under relatively mild conditions.[3][4][5] The resulting aryl alkyne motif is a versatile synthon, serving as a precursor for various complex molecular architectures.
This guide provides a detailed technical overview and field-proven protocols for the Sonogashira coupling of 5-Benzyloxy-2-bromotoluene. This particular substrate is of interest as the benzyloxy-toluene scaffold is present in numerous biologically active molecules. The introduction of an alkyne moiety at the 2-position opens a gateway for further molecular diversification, making this a critical transformation for medicinal chemistry and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and offer expert insights into optimization and troubleshooting.
Part 1: Reaction Principles and Mechanism
A robust understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][7][8]
The Catalytic Cycles:
-
Palladium Cycle (The Main Engine):
-
Oxidative Addition: The cycle begins with the active Pd(0) species undergoing oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) complex and is often the rate-determining step, particularly for less reactive aryl bromides.[7][8]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) center, displacing the bromide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the catalytically active Pd(0) species.
-
-
Copper Cycle (The Activator):
-
Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne. The amine base deprotonates the alkyne, facilitating the formation of a highly reactive copper acetylide intermediate.[1] This species is crucial for the subsequent transmetalation step with the palladium complex.
-
The amine base serves a dual purpose: it acts as a Brønsted base to deprotonate the alkyne and as a scavenger for the hydrogen bromide (HBr) generated during the reaction, preventing catalyst deactivation.
Caption: Figure 1: The Sonogashira Catalytic Cycle.
Copper-Free Variant: While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[9][10] To mitigate this side reaction, copper-free Sonogashira protocols have been developed.[5][11] These methods typically require more specialized, bulky, and electron-rich phosphine ligands, higher temperatures, or different base systems to facilitate the catalytic cycle without copper.[9]
Part 2: Experimental Protocols & Workflow
This section provides a general, robust protocol that serves as an excellent starting point for the coupling of this compound with a variety of terminal alkynes.
Materials & Equipment
-
Reactants: this compound, Terminal Alkyne
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous and degassed
-
Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, inert gas line (Argon or Nitrogen), syringes, septa.
Workflow Visualization
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Buchwald-Hartwig amination of 5-Benzyloxy-2-bromotoluene
An Application Guide for the Synthesis of N-Aryl Amines via Buchwald-Hartwig Amination: The Case of 5-Benzyloxy-2-bromotoluene
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine.[1][2] Since its development in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this transformation has become one of the most powerful and widely used methods in synthetic organic chemistry.[1] Its significance is particularly profound in medicinal chemistry and drug development, where the synthesis of arylamines—a scaffold present in a vast number of pharmaceuticals—is a frequent necessity. The reaction's broad substrate scope and functional group tolerance have replaced harsher, more traditional methods for C-N bond formation.[1]
This document serves as a detailed application guide for the . This substrate is an excellent model for understanding the coupling of electron-rich, sterically-hindered aryl bromides. We will explore the reaction's mechanistic underpinnings, provide a field-proven experimental protocol, discuss key optimization parameters, and offer troubleshooting advice for common challenges.
Reaction Principle and Mechanism
The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium catalytic cycle. While several generations of catalysts and ligands have been developed, the fundamental mechanism remains consistent and proceeds through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][5]
-
Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species, which is often generated in situ from a more stable palladium(II) precatalyst.[2][6] This Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the aryl bromide, forming a new Pd(II) intermediate.[3][7] This step is often the rate-determining step of the entire cycle.[7]
-
Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (e.g., sodium tert-butoxide), the coordinated amine is deprotonated to form a palladium-amido complex.[5] The choice of base is critical to ensure efficient deprotonation without competing side reactions.[6]
-
Reductive Elimination : This final step involves the formation of the desired C-N bond as the arylamine product is expelled from the palladium coordination sphere.[3][5] This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a diagram illustrating this catalytic process.
Experimental Protocol: Amination with Morpholine
This section provides a detailed protocol for the coupling of this compound with morpholine, a representative secondary amine.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store under inert gas. |
| Morpholine | >99%, ReagentPlus® | Commercially Available | Anhydrous grade recommended. |
| XPhos Pd G3 | Catalyst | Commercially Available | Air and moisture-stable precatalyst.[8] |
| Sodium tert-butoxide (NaOtBu) | >98% | Commercially Available | Highly hygroscopic; handle in a glovebox. |
| Toluene | Anhydrous, >99.8% | Commercially Available | Degas before use (e.g., via sparging with N₂ or Ar). |
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Celite® | - | Commercially Available | For filtration. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | For drying organic layers. |
| Schlenk flask / reaction vial | - | - | Must be oven-dried before use. |
| Magnetic stir bar | - | - | - |
| Inert gas (Nitrogen or Argon) | High Purity | - | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup :
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 291 mg, 1.0 mmol).
-
Add XPhos Pd G3 (0.02 equiv, 2 mol%, e.g., 17 mg, 0.02 mmol).
-
In a glovebox, weigh sodium tert-butoxide (1.4 equiv, e.g., 135 mg, 1.4 mmol) into a separate vial and cap it.
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with inert gas (e.g., Nitrogen) three times. This ensures an oxygen-free atmosphere.[9]
-
-
Addition of Reagents :
-
Under a positive flow of inert gas, add the pre-weighed sodium tert-butoxide to the Schlenk flask.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add morpholine (1.2 equiv, e.g., 105 µL, 1.2 mmol) via syringe.
-
Rinse the syringe with a small amount of additional toluene.
-
-
Reaction Execution :
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically become a thick, brown slurry.
-
-
Monitoring the Reaction :
-
Progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive flow of inert gas. Quench the aliquot with a small amount of saturated aqueous NH₄Cl and extract with ethyl acetate for analysis.
-
-
Work-up :
-
Once the reaction is complete (as judged by the consumption of the starting aryl bromide), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the slurry through a short plug of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).[10]
-
Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes).
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure product, 4-(5-(benzyloxy)-2-methylphenyl)morpholine, typically as a white to off-white solid.
-
Visualization of Experimental Workflow
Characterization of Product
The identity and purity of the synthesized 4-(5-(benzyloxy)-2-methylphenyl)morpholine should be confirmed using standard analytical techniques:
-
¹H NMR : Expect to see characteristic peaks for the aromatic protons, the benzylic CH₂ protons (~5.1 ppm), the morpholine protons (~3.8 and ~3.0 ppm), and the methyl group singlet (~2.3 ppm).
-
¹³C NMR : Confirm the presence of all expected carbon signals.
-
Mass Spectrometry (MS) : Verify the molecular weight of the product by observing the molecular ion peak [M+H]⁺.
-
TLC : The product should appear as a single spot with a lower Rf value than the starting aryl bromide in an appropriate solvent system (e.g., 20% EtOAc/Hexanes).
Optimization and Troubleshooting Guide
While the provided protocol is robust, Buchwald-Hartwig aminations can be sensitive to various parameters.[11] Optimization may be required for different amines or analogous substrates.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded precatalyst or insufficient Pd(0) formation).2. Insufficiently anhydrous/anaerobic conditions.3. Poor quality base (e.g., hydrated NaOtBu).4. Unsuitable ligand for the specific substrate combination. | 1. Use a fresh bottle of precatalyst or screen different palladium sources/ligands (e.g., Pd₂(dba)₃ with RuPhos or BrettPhos).[12]2. Ensure all glassware is oven-dried and the solvent is properly degassed. Maintain a positive pressure of inert gas.3. Use a fresh bottle of base and handle it exclusively within a glovebox.4. Screen a panel of ligands. Bulky, electron-rich biaryl phosphine ligands are generally effective.[8] |
| Formation of Side Products | 1. Hydrodehalogenation : Replacement of the bromine atom with hydrogen.2. Homocoupling : Formation of a biaryl product from the starting material.[13] | 1. This can arise from β-hydride elimination.[1] Try a different ligand or base (e.g., a weaker carbonate or phosphate base if tolerated). Ensure the reaction is not overheated.2. This suggests issues with the catalytic cycle. Re-evaluate the catalyst/ligand ratio and ensure a strictly anaerobic environment.[13] |
| Reaction Stalls | 1. Catalyst deactivation or precipitation.2. The base is not strong enough or has poor solubility. | 1. An inhibitory iodide effect is known for aryl iodides, but similar precipitation can occur with bromides.[6] Consider a more soluble catalyst system or a different solvent like 1,4-dioxane or t-BuOH.[2][14]2. Switch to a stronger or more soluble base like LHMDS. The rate of agitation can also be crucial if using heterogeneous bases like K₃PO₄.[6] |
References
- Wikipedia.
- Chemistry LibreTexts.
- ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Reddit.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- Organic-Chemistry.org.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- National Institutes of Health (NIH). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
- LUP Student Papers. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
- YouTube.
- Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
- ResearchGate. The Synthesis of N-Aryl-5(S)
- National Institutes of Health (NIH). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. entegris.com [entegris.com]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Strategic Application of 5-Benzyloxy-2-bromotoluene in the Total Synthesis of Cannabinoids
An Application Guide for Researchers
As a strategically designed building block, 5-Benzyloxy-2-bromotoluene offers a robust starting point for complex multi-step syntheses. Its structure incorporates two key features that synthetic chemists can exploit: a stable benzyl ether protecting group and a bromine atom positioned for versatile carbon-carbon bond formation. This combination makes it an exceptionally valuable precursor, particularly in the synthesis of natural products featuring a substituted resorcinol core.
This technical guide provides an in-depth exploration of the application of this compound, focusing on its pivotal role in the total synthesis of Cannabidiol (CBD). We will dissect the strategic rationale behind its use, provide detailed, field-tested protocols for its transformation, and offer insights into the critical parameters that ensure success.
Part 1: Core Reactivity and Strategic Significance
The synthetic utility of this compound is rooted in the orthogonal reactivity of its functional groups.
-
The Aryl Bromide Handle : The bromine atom serves as a versatile functional handle. It is ideally suited for two primary classes of C-C bond-forming reactions:
-
Organometallic Reagent Formation : The aryl bromide can be readily converted into a potent nucleophile, such as a Grignard reagent (organomagnesium) or an organolithium species, via metal-halogen exchange.[1][2] This transformation inverts the polarity of the carbon atom, enabling it to attack a wide range of electrophiles.
-
Palladium-Catalyzed Cross-Coupling : Alternatively, the C-Br bond is a classic substrate for transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for the direct formation of biaryl linkages or coupling with alkylboron reagents.[3][4][5]
-
-
The Benzyl Ether Protecting Group : The benzyloxy group masks the phenolic hydroxyl. The choice of a benzyl ether is a deliberate strategic decision.
-
Robustness : It is stable under a wide range of conditions, including exposure to strongly basic organometallic reagents (Grignard, organolithiums) and many oxidative and reductive conditions.
-
Mild Deprotection : It can be removed reliably under mild, neutral conditions via catalytic hydrogenolysis (H₂ gas with a palladium catalyst), a process that is typically compatible with a wide array of other functional groups.
-
This dual functionality allows for the selective construction of a complex carbon skeleton around the toluene core, followed by late-stage deprotection to reveal the phenol, a key structural motif in many natural products.
Logical Workflow for Synthetic Application
The general workflow for utilizing this compound involves a sequence of activation, coupling, and deprotection to achieve the desired molecular architecture.
Part 2: Case Study - Total Synthesis of Cannabidiol (CBD)
A prominent application of this compound is in the synthesis of cannabinoids, a class of compounds under intense investigation for their therapeutic potential.[6][7] The core of many cannabinoids, including CBD, is derived from the condensation of olivetol (5-pentylresorcinol) with a terpene derivative.[8] Our building block is an ideal precursor to the olivetol core.
Retrosynthetic Analysis of CBD
The synthetic plan for CBD can be logically traced back to this compound. The key disconnections are the Lewis acid-catalyzed coupling that forms the tricycle and the Grignard reaction that installs the requisite pentyl side chain.
This analysis highlights two critical phases for which we will provide detailed protocols:
-
Phase 1 : Synthesis of the olivetol core from this compound.
-
Phase 2 : Condensation with the terpene partner to complete the CBD synthesis.
Experimental Protocols
Protocol 1: Grignard Reagent Formation and Alkylation
This protocol details the conversion of the aryl bromide to a Grignard reagent and its subsequent coupling with pentyl bromide to install the side chain. The formation of Grignard reagents is highly sensitive to moisture and requires anhydrous conditions.[2][9]
Objective : To synthesize Benzyl 4-bromo-3-methylphenyl ether.
Materials :
-
This compound (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromopentane (1.3 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
Procedure :
-
Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.
-
Grignard Initiation : Place magnesium turnings (1.2 eq) and a single crystal of iodine into the flask. Heat gently with a heat gun under nitrogen flow until violet iodine vapors are observed. This step helps to activate the magnesium surface.[10] Allow the flask to cool.
-
Reagent Preparation : Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.5 M concentration) and add this solution to the dropping funnel.
-
Formation of Phenylmagnesium Bromide : Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium turnings. A gentle warming or sonication may be required to initiate the reaction, which is indicated by the disappearance of the iodine color, bubble formation, and the solution turning cloudy and gray-brown.[10]
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete consumption of the starting material.
-
Alkylation : Cool the Grignard solution to 0 °C in an ice bath. Add 1-bromopentane (1.3 eq) dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up : Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction : Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale/Insight |
| Solvent | Anhydrous THF | Etheral solvents are crucial for stabilizing the Grignard reagent through coordination.[9] THF is often preferred over diethyl ether for its higher boiling point. |
| Initiator | Iodine (I₂) | Chemically etches the passivating magnesium oxide layer on the turnings, exposing fresh magnesium metal to initiate the reaction.[10] |
| Temperature | Reflux, then 0 °C for alkylation | Initial heating ensures complete formation of the Grignard reagent. Cooling for the alkylation step helps to control the exothermicity of the reaction. |
| Quenching | Saturated aq. NH₄Cl | A mild acid source that protonates and destroys any remaining Grignard reagent and hydrolyzes magnesium salts without being acidic enough to risk cleaving the benzyl ether. |
Protocol 2: Benzyl Ether Deprotection via Hydrogenolysis
This protocol removes the benzyl protecting group to reveal the free phenol, yielding the target olivetol core.
Objective : To synthesize 5-pentyl-resorcinol (Olivetol).
Materials :
-
Product from Protocol 1 (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure :
-
Dissolve the protected phenol from Protocol 1 in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, a Parr hydrogenation apparatus is recommended.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should not be allowed to dry completely in the air. Wash the Celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude olivetol, which can be purified by chromatography or recrystallization if necessary.
Protocol 3: Condensation to form Cannabidiol (CBD)
This final step is a Lewis acid-catalyzed condensation that constructs the characteristic tricyclic core of CBD.[8][11]
Objective : To synthesize (±)-Cannabidiol.
Materials :
-
Olivetol (from Protocol 2, 1.0 eq)
-
(+)-p-Mentha-2,8-dien-1-ol (1.0-1.2 eq)
-
Lewis Acid (e.g., p-toluenesulfonic acid (p-TsOH, 5-10 mol %) or BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
Procedure :
-
In a flame-dried, nitrogen-flushed flask, dissolve olivetol (1.0 eq) and (+)-p-mentha-2,8-dien-1-ol (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the Lewis acid (e.g., p-TsOH, 0.1 eq) to the solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC. The reaction time can vary from 1 to 6 hours depending on the catalyst.
-
Work-up : Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Separate the layers and extract the aqueous phase with DCM.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude oil contains a mixture of cannabinoids, including CBD. Purification by column chromatography is required to isolate pure CBD.[12]
Conclusion
This compound stands out as a highly effective and strategically valuable building block in modern organic synthesis. Its well-defined and orthogonal reactive sites—the aryl bromide for carbon skeleton construction and the robust benzyl ether for hydroxyl protection—provide a reliable platform for the synthesis of complex molecules. As demonstrated in the total synthesis of Cannabidiol, this reagent enables a logical and efficient pathway to construct the olivetol core, showcasing its power and versatility for researchers in natural product synthesis and drug development.
References
- Lateral Lithiation Reactions Promoted by Hetero
- How do you synthesize benzoic acid from p-bromotoluene? What reagents would you add to remove the bromine group? | Homework.Study.com.
- Easy and Accessible Synthesis of Cannabinoids
- Cannabidiol Discovery and Synthesis-a Target-Oriented Analysis in Drug Production Processes - PubMed.
- Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD).
- Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions - ChemRxiv.
- Axially Chiral Cannabinoid Synthesis with Sara Kearney - YouTube.
- sp Coupling reactions in the synthesis of natural products and biologically active molecules HIGHLIGHT.
- Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC.
- Total Synthesis of Axially-Chiral Cannabinols: A New Platform for Cannabinoid-Based Drug Discovery | ChemRxiv.
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)
- Grignard Reagents - Sigma-Aldrich.
- Suzuki Coupling: A powerful tool for the synthesis of n
- Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry - IRIS UPO.
- 3 - Organic Syntheses Procedure.
- This compound (C14H13BrO) - PubChemLite.
- This compound - AOBChem USA.
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube.
- The Grignard Reagents | Organometallics - ACS Public
- Axially Chiral Cannabinoids: Design, Synthesis, and Cannabinoid Receptor Affinity | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - Bentham Science Publisher.
- CA3119712A1 - Continuous flow synthesis of cannabidiol - Google P
- Suzuki Coupling: A powerful tool for the synthesis of n
- p-BROMOTOLUENE - Organic Syntheses Procedure.
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH.
Sources
- 1. homework.study.com [homework.study.com]
- 2. Grignard Reagents [sigmaaldrich.com]
- 3. xisdxjxsu.asia [xisdxjxsu.asia]
- 4. researchgate.net [researchgate.net]
- 5. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Easy and Accessible Synthesis of Cannabinoids from CBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabidiol Discovery and Synthesis-a Target-Oriented Analysis in Drug Production Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. iris.uniupo.it [iris.uniupo.it]
- 12. researchgate.net [researchgate.net]
Scale-up synthesis of derivatives from 5-Benzyloxy-2-bromotoluene
An Application Guide to the Scalable Synthesis of Pharmaceutical Intermediates from 5-Benzyloxy-2-bromotoluene
Abstract
This compound is a pivotal starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its substituted toluene core serves as a versatile scaffold for building biaryl and amino-aryl structures common in active pharmaceutical ingredients (APIs). However, transitioning the synthesis of its derivatives from laboratory-scale discovery to large-scale manufacturing presents significant challenges in terms of safety, efficiency, and product quality. This guide provides an in-depth analysis of scalable synthetic strategies, detailed experimental protocols, and critical process safety considerations for researchers, chemists, and drug development professionals. We will explore key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, offering field-proven insights to bridge the gap between benchtop chemistry and industrial production.
Strategic Overview: From Bench to Production
The journey of a drug candidate from a laboratory vial to a production reactor is fraught with challenges. A reaction that performs flawlessly on a gram scale can become hazardous and inefficient at the kilogram scale if not properly understood and optimized.[1] The core principle of scale-up is not merely to multiply reagent quantities but to re-evaluate the entire process through the lens of chemical engineering and process safety.[2][3]
Key considerations when scaling syntheses from this compound include:
-
Thermal Safety: Exothermic reactions, such as Grignard formations or certain coupling reactions, can generate heat faster than a large reactor can dissipate it, leading to thermal runaway.[2][4][5] Understanding the heat evolution of a reaction is paramount.
-
Mass Transfer and Mixing: Inefficient stirring in large vessels can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and inconsistent product quality.
-
Reagent Addition and Control: The rate of reagent addition becomes a critical process parameter to manage reaction kinetics and exotherms.[6][7]
-
Work-up and Purification: Large-volume extractions are cumbersome. Crystallization is the preferred method for purification at scale, as it is more efficient and economical than chromatography for achieving high purity of APIs.[8][9][10][11]
The following workflow diagram illustrates the typical development path for a derivative of this compound.
Caption: High-level workflow from lab synthesis to manufacturing.
Core Synthetic Transformations
This compound is primed for several powerful, scalable cross-coupling reactions. The bromine atom facilitates reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, while the benzylic protons are not acidic enough to interfere with common organometallic pathways.
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds, specifically for biaryl structures.[12][13] Its scalability is enhanced by the use of generally air-stable boronic acids and the high functional group tolerance of modern palladium catalyst systems.[14]
Causality Behind the Choice: For large-scale synthesis, the Suzuki reaction is often preferred due to the relatively low toxicity and stability of the boronic acid reagents compared to other organometallics (e.g., organozinc or organotin compounds). The reaction conditions are typically mild, and catalyst loadings can often be kept low (0.1–1 mol%), which is economically crucial at scale.[15]
Caption: A decision tree for troubleshooting common scale-up problems.
References
- Scientific Update. Chemical and Process Safety for Development Chemists. [Link]
- Mettler Toledo. Chemical Process Safety | Techniques & Equipment. [Link]
- Ardena. Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design. [Link]
- H.E.L Group.
- National Institutes of Health (NIH). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. [Link]
- Stanford Environmental Health & Safety. Scale Up Safety_FINAL. [Link]
- Syrris.
- ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups | Organic Letters. [Link]
- ACS Publications. Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. [Link]
- ACS Publications.
- ACS Publications. Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. [Link]
- DiVA Portal. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
- ResearchGate.
- National Institutes of Health (NIH).
- White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
- SpringerLink.
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Wiley Online Library. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
- ResearchGate. Deprotection of benzyl in ether substrates | Download Scientific Diagram. [Link]
- Organic Chemistry Portal. Benzyl Esters. [Link]
- ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
- SciSpace.
- Wikipedia.
- Chemistry LibreTexts.
- ResearchGate. Synthesis of biphenyl derivatives via Negishi cross coupling reaction. [Link]
- National Institutes of Health (NIH). Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. [Link]
- National Institutes of Health (NIH).
- ResearchGate.
- PubMed. Safety issues in scale-up of chemical processes. [Link]
- Semantic Scholar.
- ResearchGate. (PDF)
- ResearchGate.
- YouTube. UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. [Link]
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- Google Patents. Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
- ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]
Sources
- 1. ehs.stanford.edu [ehs.stanford.edu]
- 2. helgroup.com [helgroup.com]
- 3. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. mt.com [mt.com]
- 6. ardena.com [ardena.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syrris.com [syrris.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 15. sta.wuxiapptec.com [sta.wuxiapptec.com]
Application Notes & Protocols: Microwave-Assisted Cross-Coupling Reactions of 5-Benzyloxy-2-bromotoluene
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging microwave-assisted organic synthesis (MAOS) in reactions involving 5-Benzyloxy-2-bromotoluene. This versatile building block is a key intermediate in the synthesis of complex organic molecules. Microwave irradiation offers a transformative approach to classical synthetic methods, dramatically reducing reaction times, improving yields, and promoting greener chemical practices.[1][2][3] This document focuses on three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering expert insights, step-by-step protocols, and comparative data to facilitate their successful implementation.
The Rationale for Microwave-Assisted Synthesis
This compound is a valuable starting material due to its distinct functionalities: a protected phenol (benzyl ether) and an aryl bromide. The C(sp²)-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-nitrogen bonds.
Conventional heating methods, which rely on slow conductive heat transfer from an external source, often require long reaction times, leading to potential side product formation and thermal degradation.[4] Microwave-assisted synthesis fundamentally changes this paradigm.
Core Principles of Microwave Heating: Microwave energy directly couples with polar molecules or ionic species within the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[1][5] This is primarily achieved through two mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, which translates into intense, localized heat.[6][7]
-
Ionic Conduction: The migration of charged ions in the reaction mixture under the influence of the electric field causes collisions, generating heat.[5][7]
This direct energy transfer results in significant advantages over conventional methods:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[3][8]
-
Improved Yields and Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher isolated yields.[8]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[8]
-
Alignment with Green Chemistry: MAOS often requires less solvent and consumes significantly less energy, contributing to more sustainable laboratory practices.[1][4][6]
Caption: General experimental workflow for microwave-assisted cross-coupling.
Palladium-Catalyzed Cross-Coupling Protocols
The following protocols are designed for use in a dedicated microwave reactor equipped with temperature and pressure sensors. All reagents should be handled in accordance with standard laboratory safety procedures.[9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an organoboron species with an organic halide.[10] Its tolerance for a wide range of functional groups makes it exceptionally useful in medicinal chemistry.[10] Microwave irradiation significantly accelerates this transformation.[11][12][13]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-Benzyloxy-2-methyl-biphenyl
-
Reactants & Reagents:
-
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(OAc)₂, JohnPhos, and K₂CO₃.
-
Add DMF, then securely seal the vial with a septum cap.
-
Place the vial into the cavity of the microwave reactor.
-
Irradiate the mixture with stirring at a constant temperature of 140 °C for 15 minutes. Set the maximum power to 300 W.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a fundamental reaction for synthesizing arylalkynes by reacting a terminal alkyne with an aryl halide.[16] Microwave assistance provides a rapid and efficient route to these valuable structures, often under copper-free conditions which simplifies purification.[17][18][19]
Protocol: Synthesis of 1-Benzyloxy-4-methyl-2-(phenylethynyl)benzene
-
Reactants & Reagents:
-
This compound (277 mg, 1.0 mmol)
-
Phenylacetylene (123 mg, 1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) (418 μL, 3.0 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a 10 mL microwave vial with a stir bar, combine this compound and PdCl₂(PPh₃)₂.
-
Add toluene, followed by triethylamine and phenylacetylene.
-
Seal the vial tightly.
-
Place the vessel in the microwave reactor.
-
Irradiate with stirring at 120 °C for 20 minutes. Set maximum power to 250 W.
-
After cooling, dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture to remove triethylamine hydrobromide salt.
-
Wash the filtrate with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the residue via flash chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure arylalkyne.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[20] This reaction has largely replaced harsher classical methods. Microwave irradiation dramatically accelerates the coupling, allowing for rapid library synthesis.[21][22][23]
Protocol: Synthesis of N-Benzyl-5-(benzyloxy)-2-methylaniline
-
Reactants & Reagents:
-
This compound (277 mg, 1.0 mmol)
-
Benzylamine (129 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
XPhos (19 mg, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried 10 mL microwave vial containing a stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., in a glovebox).
-
Add this compound, followed by anhydrous toluene and benzylamine.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with stirring at 110 °C for 30 minutes. Set maximum power to 200 W.
-
After cooling to ambient temperature, dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter through a plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the desired N-arylated amine.
-
Summary of Reaction Conditions and Expected Outcomes
The following table summarizes the optimized microwave protocols for the cross-coupling reactions of this compound. Yields are typical for isolated, purified products and may vary based on the specific coupling partner and reaction scale.
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (min) | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | 140 | 15 | 85-95% |
| Sonogashira | PdCl₂(PPh₃)₂ | Et₃N | Toluene | 120 | 20 | 80-92% |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 30 | 75-90% |
Expert Insights & Troubleshooting
-
Causality of Reagent Choice:
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like JohnPhos (for Suzuki) and XPhos (for Buchwald-Hartwig) stabilize the palladium center and promote the crucial reductive elimination step, leading to higher yields and faster reactions.[20]
-
Base: The base plays a key role in the catalytic cycle. A strong, non-nucleophilic base like NaOtBu is required for the Buchwald-Hartwig amination to deprotonate the amine.[21] In the Suzuki reaction, a carbonate base like K₂CO₃ is sufficient to facilitate the transmetalation step.[11][12]
-
Solvent: Solvents with high dielectric constants (e.g., DMF) or those that are polar (e.g., Toluene with ionic reagents) are effective at absorbing microwave energy and facilitating rapid heating.[2][5] Always use anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.
-
-
Potential for Debenzylation: The benzyl ether protecting group is generally stable under these palladium-catalyzed conditions. However, prolonged reaction times at very high temperatures (>160 °C) or the presence of certain additives could potentially lead to C-O bond cleavage.[24] The rapid nature of microwave heating helps to minimize this risk.
-
Troubleshooting Low Yields:
-
Inactive Catalyst: Ensure reagents, particularly the palladium source and phosphine ligand, are not degraded. Use fresh reagents and handle air-sensitive components under an inert atmosphere.
-
Insufficient Heating: Verify that the solvent and reagents are coupling effectively with the microwaves. If using a non-polar solvent like toluene, the presence of ionic species (base, salts) is crucial for efficient heating.[5]
-
Improper Sealing: A poor seal on the reaction vial can lead to solvent evaporation and inaccurate temperature readings, affecting the reaction outcome.
-
Conclusion
Microwave-assisted synthesis is a powerful and enabling technology for accelerating palladium-catalyzed cross-coupling reactions involving this compound. By providing rapid, uniform heating, this technique allows for the efficient construction of C-C and C-N bonds in significantly reduced timeframes compared to conventional methods.[2][8] The protocols outlined in this guide offer robust starting points for the synthesis of diverse and complex molecular architectures, making MAOS an indispensable tool for modern chemical research and drug development.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). SpringerLink.
- Al-Suhaimi, A. M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information.
- Saikia, L. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap.
- PART - 1 INTRODUCTION. (n.d.). In Microwave Assisted Chemistry Experiments.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
- Wang, T., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Royal Society of Chemistry.
- Wang, T., et al. (2017). Palladium catalyzed Suzuki cross-coupling of benzyltrimethylammonium salts via C–N bond cleavage. Royal Society of Chemistry.
- Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Chemistry Portal.
- Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. (n.d.). ACS Publications.
- This compound. (n.d.). PubChem, NIH.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
- Pattumma, S., et al. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal.
- Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
- Sireci, N., et al. (n.d.). Microwave Assisted Catalytic Activity of Some bis-5(6)-Nitrobenzimidazole Salts for Heck and Suzuki Cross-Coupling Reactions. Asian Journal of Chemistry.
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry.
- Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate.
- Microwave Assisted Organic Synthesis of Non-Heterocyclic Compounds. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.
- Sharma, R., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Center for Biotechnology Information.
- Pinto, M. F., et al. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. PSE Community.
- Al-Momani, E., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc.
- This compound (C14H13BrO). (n.d.). PubChemLite.
- Both silent and microwave conditions that were used for the selected benzyloxylation reaction. (n.d.). ResearchGate.
- This compound. (n.d.). AOBChem USA.
- Puechmongkol, S., et al. (n.d.). Environmentally Benign Microwave-Assisted Sonogashira Preparation of Aromatic Compounds. ResearchGate.
- Kinetic for benzyloxylation of p-bromotoluene using phase transfer catalyst assisted by microwave irradiation. (2016). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Sharma, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry.
- Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate.
- Buchwald-Hartwig aminations on bromoflavones. (n.d.). ResearchGate.
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2025). ResearchGate.
- Drouillat, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. National Center for Biotechnology Information.
Sources
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. ijnrd.org [ijnrd.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. bspublications.net [bspublications.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. echemi.com [echemi.com]
- 10. nobelprize.org [nobelprize.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 14. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 18. psecommunity.org [psecommunity.org]
- 19. researchgate.net [researchgate.net]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
Flow Chemistry Applications for Reactions with 5-Benzyloxy-2-bromotoluene: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking Synthetic Efficiency with 5-Benzyloxy-2-bromotoluene in Continuous Flow
This compound is a key building block in medicinal chemistry and materials science, offering a scaffold for the synthesis of a diverse array of complex molecules. The benzyloxy group provides a stable protecting group for a phenolic moiety, while the ortho-bromo-toluene arrangement allows for selective functionalization through organometallic transformations. However, the use of highly reactive intermediates, such as organolithiums, in traditional batch processes presents significant challenges related to safety, scalability, and precise control of reaction parameters.[1][2]
Continuous flow chemistry emerges as a transformative technology to address these challenges.[1][3] By conducting reactions in a continuous stream through microreactors or packed-bed systems, flow chemistry offers unparalleled control over reaction time, temperature, and mixing.[3][4] This enhanced control not only improves the safety profile of highly exothermic or rapid reactions but also often leads to higher yields, selectivity, and product consistency.[1][2] This document provides detailed application notes and protocols for two critical transformations of this compound using flow chemistry: a lithiation-borylation reaction to generate the corresponding boronic acid, and a subsequent Suzuki-Miyaura cross-coupling reaction. A telescoped synthesis, integrating these two steps into a single continuous process, will also be discussed, highlighting a significant advancement in synthetic efficiency.[5][6]
Part 1: Lithiation-Borylation of this compound in Continuous Flow
The bromine-lithium exchange of this compound is a rapid and highly exothermic reaction, making it an ideal candidate for flow chemistry. The in-situ generated aryllithium is a powerful nucleophile that can be trapped with an electrophile, in this case, a boronic ester, to yield the valuable 5-(benzyloxy)-2-methylphenylboronic acid intermediate.
Scientific Rationale and Causality
The choice of a flow setup for this transformation is dictated by several key factors:
-
Enhanced Safety: Organolithium reagents are highly reactive and can be pyrophoric.[1] Flow reactors, with their small internal volumes, minimize the amount of hazardous material at any given time, significantly reducing the risk of thermal runaways.[3][4]
-
Precise Temperature Control: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation.[4] This is crucial for the bromine-lithium exchange, which is typically performed at very low temperatures in batch to avoid side reactions. In flow, this reaction can often be conducted at more practical, higher temperatures.[1]
-
Improved Yield and Selectivity: The rapid mixing and precise residence time control in a flow reactor can minimize the decomposition of the sensitive aryllithium intermediate and prevent unwanted side reactions, leading to cleaner reaction profiles and higher yields.[3]
-
On-Demand Generation of Reactive Intermediates: The aryllithium intermediate is generated and consumed in a continuous stream, avoiding the need to store large quantities of this unstable species.[7]
Experimental Workflow: Lithiation-Borylation
The following diagram illustrates the continuous flow setup for the lithiation-borylation of this compound.
Caption: Continuous flow setup for the lithiation-borylation of this compound.
Detailed Protocol: Lithiation-Borylation
Materials:
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Syringe pumps
-
Microreactor system with T-mixers and coiled reactors (e.g., PFA or stainless steel tubing)
-
Cooling bath or cryostat
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Solution B: Use a commercially available solution of n-BuLi in hexanes (e.g., 2.5 M).
-
Solution C: Prepare a 1.0 M solution of triisopropyl borate in anhydrous THF.
-
Quench Solution: Prepare a 2 M aqueous solution of HCl.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram. Ensure all connections are secure and the system is purged with an inert gas (e.g., nitrogen or argon).
-
Immerse the reactor coils in a cooling bath set to the desired temperature (e.g., -20 °C).
-
-
Reaction Execution:
-
Set the flow rates of the syringe pumps according to the desired stoichiometry and residence time. For example:
-
Pump A (Solution A): 1.0 mL/min
-
Pump B (Solution B): 0.22 mL/min (for 1.1 equivalents of n-BuLi)
-
Pump C (Solution C): 0.6 mL/min (for 1.2 equivalents of triisopropyl borate)
-
-
The combined flow from Pumps A and B enters the first T-mixer and then Reactor Coil 1. The residence time in this coil allows for the bromine-lithium exchange to occur.
-
The stream from Reactor Coil 1 is then mixed with Solution C in the second T-mixer before entering Reactor Coil 2, where the borylation takes place.
-
The output from Reactor Coil 2 is directed into a collection flask containing the quench solution (2 M HCl) with vigorous stirring.
-
-
Work-up and Isolation:
-
After the reaction is complete, the quenched mixture is transferred to a separatory funnel.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude 5-(benzyloxy)-2-methylphenylboronic acid can be purified by crystallization or chromatography.[12]
-
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Concentration of this compound | 0.5 M in THF | Balances solubility and reaction throughput. |
| Equivalents of n-BuLi | 1.1 eq. | A slight excess ensures complete lithiation. |
| Equivalents of Triisopropyl borate | 1.2 eq. | A slight excess ensures complete trapping of the aryllithium. |
| Reaction Temperature | -20 °C | A moderately low temperature that is easily achievable in a flow setup and sufficient to control the exotherm and prevent side reactions.[3] |
| Residence Time (Lithiation) | ~30 seconds | Sufficient for the rapid bromine-lithium exchange.[3] |
| Residence Time (Borylation) | ~60 seconds | Allows for complete reaction with the boronic ester. |
Part 2: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction.[13][14] In a flow chemistry context, particularly when using a heterogeneous catalyst, it offers advantages in terms of catalyst recycling, reduced metal contamination in the product, and simplified work-up procedures.[15][16]
Scientific Rationale and Causality
-
Heterogeneous Catalysis: Employing a palladium catalyst immobilized on a solid support in a packed-bed reactor allows for the continuous passage of reactants while the catalyst remains in the reactor.[15][16] This simplifies product purification by eliminating the need to remove a homogeneous catalyst and enables catalyst reuse.
-
Enhanced Mass Transfer: The high surface area of the catalyst in a packed-bed reactor, combined with the convective flow of reactants, leads to efficient mass transfer and can accelerate reaction rates compared to batch processes.[17]
-
Process Integration: The output from the lithiation-borylation step (after work-up and solvent exchange) can potentially be directly fed into the Suzuki coupling reactor, creating a "telescoped" synthesis.[5][6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Continuous flow setup for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-(Benzyloxy)-2-methylphenylboronic acid (synthesized as per Part 1)
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium on carbon (Pd/C) or other supported palladium catalyst
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent system (e.g., a mixture of an organic solvent like 1,4-dioxane and water)
-
HPLC pump
-
Packed-bed reactor column
-
Heating system for the reactor
Procedure:
-
Catalyst Packing:
-
Prepare a slurry of the heterogeneous palladium catalyst in the reaction solvent.
-
Carefully pack the catalyst into the reactor column to ensure a uniform bed with no voids.
-
-
Reagent Preparation:
-
Prepare a homogeneous solution containing 5-(benzyloxy)-2-methylphenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0 eq.) in the chosen solvent system. Ensure all components are fully dissolved to prevent clogging of the reactor.
-
-
System Setup:
-
Integrate the packed-bed reactor into the flow system.
-
Heat the reactor to the desired temperature (e.g., 80 °C).
-
-
Reaction Execution:
-
Pump the reagent solution through the heated packed-bed reactor at a defined flow rate to achieve the desired residence time. The optimal residence time will depend on the specific substrates and catalyst activity.
-
Collect the product stream as it elutes from the reactor.
-
-
Work-up and Isolation:
-
The collected product stream can be worked up by separating the aqueous and organic layers.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is then purified by standard techniques such as crystallization or column chromatography.
-
Quantitative Data Summary:
| Parameter | Value | Rationale |
| Substrate Concentration | 0.2 M | A balance between throughput and preventing precipitation in the reactor. |
| Catalyst | 10% Pd/C | A commercially available and robust heterogeneous catalyst. |
| Base | K₂CO₃ (2.0 eq.) | A common and effective base for Suzuki couplings. |
| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Reaction Temperature | 80 °C | A moderate temperature to ensure a reasonable reaction rate without significant degradation. |
| Residence Time | 5-15 minutes | Dependent on the reactivity of the aryl halide and can be optimized. |
Part 3: Telescoped Lithiation-Borylation-Suzuki Coupling
A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process, thereby minimizing manual handling, purification of intermediates, and overall process time.[5][6][18] A telescoped synthesis of a biaryl product from this compound would involve the direct introduction of the output from the borylation step into the Suzuki coupling reactor after an in-line quench and solvent exchange if necessary.
Conceptual Workflow: Telescoped Synthesis
Caption: Conceptual workflow for a telescoped lithiation-borylation-Suzuki coupling.
Challenges and Considerations for Telescoped Synthesis:
-
Solvent Compatibility: The solvent system for the lithiation-borylation (THF/hexanes) may not be optimal for the subsequent Suzuki coupling. An in-line solvent switch or the use of a co-solvent may be necessary.
-
Byproduct Interference: Salts generated during the first step (e.g., LiBr) could potentially interfere with the palladium catalyst in the second step. An in-line liquid-liquid extraction or a scavenger resin could be employed to remove these byproducts.
-
Process Analytical Technology (PAT): For robust process control in a telescoped synthesis, in-line analytical tools such as IR or NMR spectroscopy are highly beneficial for monitoring the formation of intermediates and the final product in real-time.[19][20][21][22][23]
Conclusion: A Paradigm Shift in Synthesis
The application of continuous flow chemistry to the reactions of this compound represents a significant advancement over traditional batch methods. The protocols detailed herein offer a pathway to safer, more efficient, and scalable syntheses of valuable intermediates. By leveraging the inherent advantages of flow technology, researchers and drug development professionals can accelerate their discovery and development timelines, ultimately bringing new innovations to fruition more rapidly. The potential for telescoped synthesis further underscores the power of this technology to revolutionize modern organic chemistry.
References
- Lima, F. et al. (2022). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development.
- Monbal, F. et al. (2022). Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?. Organic Process Research & Development.
- Fukuyama, T. et al. (2021). A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. Reaction Chemistry & Engineering.
- Brouillette, F. et al. (2022). Flow cells for in-line and on-line analysis in flow synthesis.
- Syrris. (n.d.). Learn more on Synthesis and analysis in flow chemistry. Syrris.
- Li, S. et al. (2023).
- Thompson, C. D. et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments.
- Rossi, S. et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Zhang, Z., & Yamada, Y. M. A. (2024). Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes. Chemistry.
- Wietelmann, U. et al. (2022). Continuous processing of concentrated organolithiums in flow using static and dynamic spinning disc reactor technologies. Vapourtec.
- Power, M., & Alcock, E. (2020). Organolithium Bases in flow chemistry: a review. CORA.
- Gemoets, H. P. L. et al. (2025). Packed-Bed Reactors for Continuous-Flow C-N Cross-Coupling.
- Yoshida, J. et al. (n.d.). Use of Organolithiums in Flow Chemistry. Science of Synthesis.
- Benaglia, M. et al. (2024). Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents. ChemistryViews.
- Rossi, S. et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it.
- Degennaro, L. et al. (2021). Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3 ) Functionalization of Highly Strained 1-Azabicyclo[1.1.0]butanes.
- Sharma, P. et al. (n.d.). Telescopic flow synthesis of lithiation‐borylation, followed by Suzuki...
- Britton, J. et al. (2025). Telescoped Lithiation, C-Arylation and Methoxylation in Flow-Batch Hybrid toward the Synthesis of Canagliflozin.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. BenchChem.
- Felpin, F.-X. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Baumann, M. et al. (n.d.). Continuous flow set‐up for conversion of aryl bromides to boronic acids.
- Kobayashi, S. et al. (2025). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling.
- Nagaki, A. et al. (2024). Highly productive flow synthesis for lithiation, borylation, and Suzuki coupling reaction. 株式会社FlowFrontier.
- Lipshutz, B. H. et al. (2020). Continuous flow Suzuki–Miyaura couplings in water under micellar conditions in a CSTR cascade catalyzed by Fe/ppm Pd nanoparticles. Green Chemistry.
- Knochel, P. et al. (2021). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N‐Dimethylamides and Tetramethylurea in Toluene. Chemistry – A European Journal.
- Uozumi, Y. (2025). Continuous‐Flow C H Borylation of Arene Derivatives.
- ECHEMI. (n.d.).
- Wang, D. et al. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Benaglia, M. et al. (n.d.). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. AIR Unimi.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Université du Luxembourg. (2025). This compound (C14H13BrO). PubChemLite.
- AOBChem USA. (n.d.). This compound. AOBChem USA.
- Snieckus, V. et al. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC.
- Nolan, S. P. et al. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2 /7a.
- Parchem. (n.d.). 5-(Benzyloxy)-2-methylphenylboronic acid (Cas 1793003-77-6). Parchem.
- Zhang, Y. et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- Fu, G. C. et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- BOC Sciences. (n.d.). CAS 1256355-61-9 3-(Benzyloxy)-5-methylphenylboronic acid. BOC Sciences.
- BOC Sciences. (n.d.). CAS 127972-17-2 2-BENZYLOXY-5-METHYLPHENYLBORONIC ACID. BOC Sciences.
- Aggarwal, V. K. et al. (2023). Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. RSC Publishing.
- Pini, E. et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. AIR Unimi.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Continuous-Flow Cross-Coupling Reactions Using Organolithium Reagents - ChemistryViews [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [cora.ucc.ie]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. scbt.com [scbt.com]
- 11. aobchem.com [aobchem.com]
- 12. parchem.com [parchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent Advancements in Continuous-Flow Suzuki-Miyaura Coupling Utilizing Immobilized Molecular Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Flow Technology for Telescoped Generation, Lithiation and Electrophilic (C3 ) Functionalization of Highly Strained 1-Azabicyclo[1.1.0]butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. syrris.com [syrris.com]
- 22. thieme-connect.com [thieme-connect.com]
- 23. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Benzyloxy-2-bromotoluene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 5-Benzyloxy-2-bromotoluene. This substrate, while seemingly straightforward, presents unique challenges due to the electronic and steric nature of its substituents. This document will equip you with the expert knowledge to diagnose issues, improve yields, and ensure the robustness of your reaction.
Understanding the Challenge: The Substrate
This compound is an electron-rich aryl bromide. The benzyloxy group is a strong electron-donating group, which increases the electron density of the aromatic ring. This increased electron density can make the crucial first step of the Suzuki catalytic cycle, oxidative addition, more difficult.[1] The methyl group in the ortho position to the bromine also introduces some steric hindrance, which can further impede the approach of the palladium catalyst.[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses common issues encountered when coupling this compound and provides actionable solutions grounded in mechanistic principles.
Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the primary factors I should investigate?
Low yields in this specific coupling are often traced back to a few critical parameters. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4][5] Ensure your reaction vessel was thoroughly purged with an inert gas like argon or nitrogen and that a positive pressure is maintained throughout the reaction.[6]
-
Reagent Quality:
-
Aryl Bromide: Verify the purity of your this compound. Impurities can inhibit the catalyst.
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen).[1][5] Use fresh, high-purity boronic acid or consider using a more stable boronic ester derivative, such as a pinacol ester.[6][7]
-
Catalyst & Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[5] Phosphine ligands are particularly prone to oxidation.
-
-
Solvent & Base Purity: Use anhydrous, degassed solvents. Ensure your base is a fine powder and has been stored in a desiccator to prevent clumping and ensure accurate measurement.[6]
Q2: I'm observing significant dehalogenation of my starting material. What's causing this and how can I minimize it?
The formation of 5-benzyloxytoluene as a byproduct indicates that the aryl bromide is being reduced instead of coupled. This is a common side reaction in Suzuki couplings.[6][8]
Potential Causes:
-
Hydride Source: After oxidative addition, the resulting palladium complex can react with a hydride source in the reaction mixture. This can originate from solvents (e.g., alcohols), the base (e.g., residual hydroxides), or even the boronic acid itself.[6][8]
-
Inefficient Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium complex has more time to react with hydride sources.
Solutions:
-
Choice of Base: Avoid using strong hydroxide bases if dehalogenation is an issue. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often better choices.[9]
-
Solvent System: If using an alcohol-containing solvent system, consider switching to a purely aprotic solvent like dioxane or toluene, with a minimal amount of water to facilitate the reaction.[2][8]
-
Optimize Catalyst System: A more active catalyst system can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.
Q3: Which catalyst and ligand combination is best suited for an electron-rich and sterically hindered substrate like this compound?
Standard catalysts like Pd(PPh₃)₄ may be inefficient for this challenging substrate.[1] The key is to use a catalyst system that can overcome the high activation barrier of the oxidative addition step.[1]
Recommendations:
-
Bulky, Electron-Rich Phosphine Ligands: These ligands are the industry standard for difficult couplings. They stabilize the palladium center and promote both oxidative addition and reductive elimination.[1][2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong electron donors that form highly stable and active palladium complexes.[1][2] PEPPSI-type catalysts are a good example.[9]
Catalyst Screening Protocol:
A small-scale screen of different catalyst/ligand combinations is the most effective way to identify the optimal system for your specific coupling partners.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (1-2%) | SPhos (2-4%) | K₃PO₄ | Toluene/H₂O | 80-100 |
| Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | K₃PO₄ | Dioxane/H₂O | 80-100 |
| PEPPSI-IPr (2-5%) | - | K₂CO₃ | THF/H₂O | 70-90 |
Q4: How do I select the optimal base and solvent system for this reaction?
The base and solvent work in concert to facilitate the reaction. The base is crucial for activating the boronic acid for the transmetalation step.[10][11]
Base Selection:
-
Potassium Phosphate (K₃PO₄): An excellent all-around choice for challenging couplings. It is a strong base that is often effective.[2]
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective and is a good starting point.[9]
-
Cesium Carbonate (Cs₂CO₃): Often provides superior results in difficult couplings, though it is more expensive.[12]
Solvent Selection:
-
Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane, THF, or toluene with water are standard.[8][11][12] The water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[8]
-
Solvent Ratios: A common starting point is a 4:1 or 5:1 ratio of organic solvent to water.[12]
Q5: My reaction starts but then stalls, leaving unreacted starting materials. What could be the cause?
Reaction stalling often points to catalyst deactivation.
Potential Causes:
-
Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially with dba-based precatalysts.[8][9]
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.[13]
-
Insufficient Base: If the base is not strong enough or is consumed during the reaction, the transmetalation step can slow down or stop.
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may be sufficient to drive the reaction to completion.
-
Use a More Robust Catalyst: Pre-formed palladacycles or catalysts with strongly coordinating ligands (like NHCs) can be more resistant to deactivation.
-
Add Fresh Catalyst: In some instances, adding a second portion of the catalyst midway through the reaction can restart a stalled reaction.
-
Ensure Sufficient Base: Use at least 2-3 equivalents of base to ensure the reaction does not become base-limited.[12]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[4][14][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: A Step-by-Step Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol)
-
Toluene (4 mL)
-
Deionized Water (1 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
Procedure:
-
Vessel Preparation: Add the this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Vedantu.
- Chemistry Notes. (2022).
- MDPI. (2020).
- Nature. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. [Link]
- CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- ResearchGate. Effect of solvent on the Suzuki reaction a. [Link]
- ResearchGate.
- ResearchGate. Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD.
- NIH National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
- ACS Publications. (2024). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]
- Morressier. (2021). Understanding the mechanism of the Pd (II) to Pd (0)
- ResearchGate. Effect of different bases on the Suzuki reaction. [Link]
- NIH National Center for Biotechnology Information.
- NIH National Center for Biotechnology Information. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
- ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. [Link]
- WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
- ResearchGate. (2018).
- ResearchGate.
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- ResearchGate. (2025).
- Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- NIH National Center for Biotechnology Information. (2024).
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling Reaction: Mechanism, Steps & Applications [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. reddit.com [reddit.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
Technical Support Center: Purification of Crude 5-Benzyloxy-2-bromotoluene
Welcome to the technical support guide for the chromatographic purification of 5-Benzyloxy-2-bromotoluene. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate with high purity. We will move beyond rote protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt methodologies to your specific crude material.
This compound (MW: 277.16 g/mol , CAS: 17671-75-9) is a key building block in organic synthesis.[1][2][3] Its purification via normal-phase column chromatography is routine yet frequently presents challenges such as co-elution of impurities, product degradation, and low recovery. This guide provides field-proven insights to navigate these issues.
Part 1: Foundational Principles of the Separation
The successful purification of this compound hinges on exploiting its polarity relative to potential impurities. The molecule possesses a moderately non-polar bromotoluene core and a more polar benzyloxy group, which includes an ether linkage.
-
Stationary Phase: The standard choice is silica gel (SiO₂) 60 Å . Its polar surface, rich in silanol (Si-OH) groups, interacts with polar functional groups in the analyte mixture. In normal-phase chromatography, more polar compounds are retained more strongly and thus elute later.[4]
-
Mobile Phase (Eluent): A binary solvent system is typically employed, consisting of a non-polar solvent (e.g., hexanes, heptane) and a polar "modifier" (e.g., ethyl acetate, dichloromethane). The overall polarity of the eluent is adjusted by changing the ratio of these solvents. Increasing the proportion of the polar modifier weakens the interaction between the analytes and the silica gel, causing them to elute faster.[5][6]
-
Common Impurities: Understanding likely impurities is critical for developing a separation method. These may include:
-
Starting Materials: Unreacted 2-bromo-5-hydroxytoluene (more polar) or benzyl bromide (less polar).
-
By-products: Dibenzyl ether or products from side reactions. The polarity of these can vary.
-
Degradation Products: The benzyl ether linkage can be sensitive to strong acids. While silica gel is only weakly acidic, prolonged exposure can sometimes lead to debenzylation, especially if the crude material contains acidic residues.[7]
-
Part 2: Experimental Workflow: Flash Chromatography Protocol
Flash chromatography is the standard for preparative purification on a lab scale.[8][9] The following is a robust, self-validating protocol.
Step 1: Method Development with Thin-Layer Chromatography (TLC)
Before committing your entire batch to a column, you must determine the optimal solvent system using TLC.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Elution: Develop several plates using different ratios of a non-polar/polar solvent system. A good starting point is Hexane:Ethyl Acetate.
-
Analysis: Visualize the spots under UV light (254 nm). The ideal solvent system will show good separation between the product spot and all impurity spots, with the product having an Rƒ value of approximately 0.20–0.35 .[8][10][11] An Rƒ in this range ensures the compound is retained well enough for separation but does not require an excessive volume of solvent for elution.[11]
| Solvent System (Hexane:EtOAc) | Product Rƒ | Impurity A Rƒ (More Polar) | Impurity B Rƒ (Less Polar) | Assessment |
| 95:5 | 0.15 | 0.05 | 0.25 | Good starting point, slightly low Rƒ. |
| 90:10 | 0.30 | 0.18 | 0.45 | Optimal for separation. |
| 80:20 | 0.55 | 0.40 | 0.70 | Too polar; poor separation. |
Step 2: Column Packing
-
Select a column of appropriate size for your sample amount.
-
Plug the bottom of the column with a small piece of cotton or use a column with a fitted frit.[8]
-
Add a small layer of sand.[8]
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 Hexane:EtOAc).[12]
-
Pour the slurry into the column and gently tap the sides to ensure even packing.[13] Allow the silica to settle, then add a protective layer of sand on top.[14]
Step 3: Sample Loading
Proper sample loading is crucial for a high-resolution separation.
-
Wet Loading: If the crude material is readily soluble in the mobile phase, dissolve it in the minimum amount of eluent and carefully pipette it onto the top layer of sand.[14]
-
Dry Loading (Recommended): If the crude material has poor solubility in the eluent or if you used a strong solvent to dissolve it, dry loading is superior.[9][14]
-
Dissolve the crude product in a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[10]
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring not to disturb the top layer.
-
Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.[12]
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Q1: My product and an impurity are co-eluting. How can I improve the separation?
A1: This is the most common issue, stemming from insufficient resolution.
-
Causality: The chosen solvent system does not adequately differentiate between the polarity of your product and the impurity. The resolving power is a function of the selectivity of the mobile/stationary phase system.
-
Solution Path:
-
Adjust Polarity (Solvent Strength): If your product's Rƒ was on the high side of the optimal range (>0.35), decrease the eluent's polarity (increase the percentage of hexane). This will increase the interaction with the silica, spreading the bands further apart.[11]
-
Change Solvent Selectivity: If adjusting polarity fails, the components may have very similar polarities in that specific solvent system. Try a different solvent combination. For example, replace ethyl acetate with dichloromethane. While both are polar modifiers, their specific interactions (e.g., dipole-dipole vs. hydrogen bonding) differ, which can alter the elution order and improve separation.[11]
-
Q2: The product is not eluting from the column, even after passing a large volume of solvent.
A2: This indicates your compound is too strongly adsorbed to the silica gel.
-
Causality:
-
The mobile phase is not polar enough to displace the compound from the stationary phase.
-
In rare cases, the compound may be decomposing on the acidic silica gel, in which case it will never elute.[7]
-
-
Solution Path:
-
Perform a Stability Test: Spot your crude material on a TLC plate. Let it sit for 30-60 minutes before developing. If a new spot appears at the baseline or streaking occurs, decomposition is likely.
-
Increase Eluent Polarity (Gradient Elution): If the compound is stable, gradually increase the polarity of the mobile phase. For example, move from 90:10 to 85:15 Hexane:EtOAc. This is known as a step-gradient elution and is highly effective for eluting strongly retained compounds.[10]
-
Deactivate Silica: If decomposition is confirmed, you can neutralize the acidic sites on the silica. This can be done by packing the column with an eluent containing a small amount (0.1-1%) of triethylamine.[10] This is particularly useful if your target molecule has basic functionalities (not the case here, but a valuable general technique).
-
Q3: My purified fractions show significant peak/spot tailing on TLC or HPLC analysis.
A3: Tailing is often a sign of undesirable secondary interactions or column overload.
-
Causality:
-
Overload: Too much sample was loaded onto the column for its diameter, leading to a non-ideal, broad elution band.
-
Acid-Base Interactions: The silanol groups on silica are acidic and can strongly interact with any basic sites on a molecule, causing tailing.[15]
-
Poor Packing: Channels or cracks in the silica bed can cause the solvent to flow unevenly, leading to band broadening.[10]
-
-
Solution Path:
-
Reduce Sample Load: As a rule of thumb, for a moderately difficult separation, the sample mass should be about 1-2% of the silica gel mass.
-
Check Column Integrity: Ensure the column was packed evenly without any air gaps or cracks.
-
Modify Mobile Phase: Although this compound is not basic, residual basic impurities in the crude mix could be the cause. Adding a trace amount of a modifier like acetic acid can sometimes sharpen peaks for acidic compounds, but for neutral compounds like this, ensuring proper loading and packing is the primary solution.
-
Q4: I have very low recovery of my product after the column.
A4: Low mass balance is a critical issue that points to product loss during the process.
-
Causality:
-
Decomposition: As discussed in Q2, the compound may be unstable on silica.
-
Irreversible Adsorption: The compound may be so polar that it does not elute even with a highly polar mobile phase.
-
Product Spread: The elution band may be so broad that the compound is spread across a very large number of fractions at a concentration too low to be easily detected or recovered.
-
-
Solution Path:
-
Confirm Stability: Perform the TLC stability test mentioned in A2.
-
Use Gradient Elution: A gradient elution (gradually increasing polarity) can help to sharpen the elution band of a retained compound, concentrating it into fewer fractions and improving recovery.[10]
-
Final Column Flush: After you believe all your product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or 5% methanol in DCM) and analyze this flush. If your product is present, it indicates irreversible adsorption with the primary eluent.
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the ideal flow rate for my flash column?
-
A: For flash chromatography, a linear velocity of about 5 cm/minute (solvent level decrease) is recommended.[12] A faster flow rate can decrease resolution, while a slower rate can lead to band broadening due to diffusion.
-
-
Q: My crude product is an oil/solid that won't dissolve in the hexane/ethyl acetate eluent. What should I do?
-
A: This is the perfect scenario for dry loading .[7][14] Dissolve your material in a minimal amount of a stronger, volatile solvent like dichloromethane (DCM) or acetone, adsorb it onto silica, evaporate the solvent completely, and load the resulting powder onto the column.[8][10] This prevents the strong solvent from ruining the separation at the start of the elution.
-
-
Q: Can I use dichloromethane (DCM) instead of ethyl acetate?
-
Q: How much silica gel should I use?
-
A: The ratio of silica gel to crude material depends on the difficulty of the separation.
-
Easy Separation (ΔRƒ > 0.2): 20:1 to 30:1 (silica:crude mass ratio).
-
Moderate Separation (ΔRƒ ≈ 0.1): 50:1 to 100:1.
-
Difficult Separation (ΔRƒ < 0.1): >100:1, or consider HPLC.
-
-
Part 5: Visualization of Workflows
General Purification Workflow
This diagram illustrates the logical flow from receiving the crude material to obtaining the final, pure compound.
Caption: Standard workflow for chromatographic purification.
Troubleshooting Decision Tree: Poor Separation
This decision tree provides a logical path to solving co-elution problems.
Caption: Decision tree for troubleshooting poor separation.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- The Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?.
- Molnar Institute. (n.d.). Solvent selection in liquid chromatography.
- Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
- The Royal Society of Chemistry. (n.d.). Support information.
- AOBChem USA. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Biotage. (n.d.). Successful Flash Chromatography.
- Biotage. (n.d.). Successful flash chromatography.
- YouTube. (2013). 【4K】-- Column Chromatography (Purification).
- Magritek. (n.d.). Column Chromatography.
- Oakwood Chemical. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information.
- Northrop, B. H. (n.d.). FLASH OPTIMIZATION.
- Organic Syntheses. (n.d.). o-BROMOTOLUENE.
- Chemsrc. (2025). This compound.
- Organic Syntheses. (n.d.). p-BROMOTOLUENE.
Sources
- 1. scbt.com [scbt.com]
- 2. aobchem.com [aobchem.com]
- 3. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. Purification [chem.rochester.edu]
- 11. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 12. orgsyn.org [orgsyn.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing debenzylation during reactions with 5-Benzyloxy-2-bromotoluene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Benzyloxy-2-bromotoluene. As Senior Application Scientists, we understand the critical nuances of multi-step organic syntheses. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your reactions, with a specific focus on the common challenge of preventing premature debenzylation.
Troubleshooting Guide: Preventing Unwanted Debenzylation
The benzyl ether in this compound is a robust protecting group, yet it can be labile under certain conditions frequently employed in common synthetic transformations.[1][2] Understanding the mechanisms of cleavage is paramount to preventing the formation of the undesired 2-bromo-5-hydroxytoluene byproduct.
Question 1: I'm observing significant debenzylation during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck). What's causing this and how can I stop it?
Answer: This is a frequent issue. Debenzylation during palladium-catalyzed reactions is often a result of hydrogenolysis.[3][4] The palladium catalyst, particularly in its Pd(0) active state, can facilitate the cleavage of the benzyl C-O bond in the presence of a hydrogen source.
Root Causes & Solutions:
-
Hydrogen Source: The "hydrogen" for this undesired reaction can come from various sources, including solvent impurities, reagents, or even side reactions that generate H₂. For instance, some bases or boronic acid reagents can contain trace amounts of water or other protic impurities.
-
Preventative Protocol: Ensure all solvents and reagents are rigorously dried and degassed.[5] Using anhydrous solvents and fresh, high-purity reagents is critical. If applicable to your specific coupling, employing a milder base like KF or Cs₂CO₃ can sometimes reduce side reactions that may generate hydrogen.[6][7]
-
-
Catalyst Choice: The nature of the palladium catalyst and its ligands plays a crucial role. Highly active catalysts, while excellent for the desired coupling, can also be more prone to promoting hydrogenolysis.
-
Optimization Strategy:
-
Ligand Modification: Switching to bulkier, electron-rich phosphine ligands (e.g., SPhos, XPhos) can sometimes sterically hinder the interaction of the benzyl ether with the palladium center, thus disfavoring debenzylation.[5]
-
Catalyst Loading: Use the lowest effective catalyst loading. High concentrations of Pd(0) can increase the rate of the undesired debenzylation.
-
Alternative Catalysts: Consider catalysts less prone to hydrogenolysis. While Pd/C is a classic hydrogenation catalyst and should be avoided, even some soluble palladium sources can be problematic.[8] Experimenting with different pre-catalysts may be necessary.
-
-
-
Reaction Temperature: Higher temperatures can provide the activation energy needed for the debenzylation pathway.
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling. It may be beneficial to start at a lower temperature and slowly increase it while monitoring the reaction progress.[6]
-
Question 2: My Grignard reagent formation or subsequent reaction with an electrophile is causing debenzylation. How can I mitigate this?
Answer: Debenzylation during Grignard reactions is less common than with palladium catalysis but can occur, particularly if acidic impurities are present or if the reaction conditions are harsh.
Root Causes & Solutions:
-
Acidic Quenching: Premature quenching of the Grignard reagent with adventitious water or other acidic protons can create localized acidic conditions, which can cleave the benzyl ether.
-
Preventative Protocol: Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and ensure your magnesium turnings are fresh and dry.
-
-
Lewis Acid-Mediated Cleavage: The MgBr₂ byproduct of the Grignard formation is a Lewis acid. While typically weak, at elevated temperatures or with prolonged reaction times, it can coordinate to the ether oxygen and facilitate cleavage.
-
Optimization Strategy:
-
Temperature Control: Perform the Grignard formation at a low temperature (e.g., 0 °C or even lower) and use the resulting reagent immediately.
-
Transmetalation: Consider a transmetalation to a less reactive organometallic species (e.g., an organozinc or organocuprate) before adding the electrophile. This can sometimes improve selectivity and reduce side reactions.
-
-
Question 3: I am attempting a reaction that requires acidic conditions, and I'm losing the benzyl group. What are my options?
Answer: Benzyl ethers are susceptible to cleavage under strongly acidic conditions.[9][10] The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or dissociation to form a stable benzyl cation.
Root Causes & Solutions:
-
Protic Acids: Strong protic acids (e.g., HCl, H₂SO₄, TFA) will readily cleave the benzyl ether.
-
Alternative Protocols:
-
Lewis Acids: If your reaction can be promoted by a Lewis acid, this may be a milder alternative. However, strong Lewis acids like BCl₃ or AlCl₃ are also known to cleave benzyl ethers, often very effectively.[11][12] A careful screening of milder Lewis acids at low temperatures is warranted.
-
Solid-Supported Acids: Using a solid-supported acid, such as Amberlyst-15, can sometimes offer more controlled conditions and easier removal, potentially reducing over-reaction and degradation.[9][13]
-
-
-
Cation Scavengers: During acid-mediated debenzylation, the resulting benzyl cation is an electrophile that can cause side reactions.
-
Recommendation: If acidic conditions are unavoidable and some debenzylation is expected, the addition of a cation scavenger like pentamethylbenzene or thioanisole can help to trap the benzyl cation and prevent further unwanted reactions.[11]
-
Workflow for Troubleshooting Debenzylation
Here is a logical workflow to diagnose and solve debenzylation issues with this compound.
Caption: Decision tree for troubleshooting debenzylation.
Frequently Asked Questions (FAQs)
Q1: How stable is the benzyl ether on this compound to common reagents?
The benzyl ether is generally stable to a wide range of conditions, which is why it's a popular protecting group.[1][14] See the table below for a summary.
| Reagent/Condition Category | Stability | Notes |
| Strong Bases (e.g., NaH, t-BuOK) | Stable | Generally robust for deprotonation reactions.[10] |
| Weak/Moderate Bases (e.g., K₂CO₃, Et₃N) | Stable | Used in many transformations without issue. |
| Nucleophiles (e.g., RLi, RMgX) | Generally Stable | Cleavage is not a primary pathway but can occur under harsh conditions. |
| Oxidizing Agents (e.g., MnO₂, PCC) | Stable | The ether linkage is resistant to many common oxidants. |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Hydride reagents do not typically cleave benzyl ethers. |
| Catalytic Hydrogenation (H₂, Pd/C) | Unstable | This is the standard method for deprotection.[4][15] |
| Strong Acids (e.g., HCl, TFA, BCl₃) | Unstable | Prone to cleavage, especially at elevated temperatures.[9][11] |
Q2: Are there alternative protecting groups for the phenol that are more robust for my specific reaction?
Yes, the choice of protecting group is critical and should be tailored to your synthetic route.[16]
-
For Palladium-Catalyzed Reactions: If debenzylation is persistent, a silyl ether (e.g., TBDMS, TIPS) is an excellent alternative. They are completely stable to palladium catalysis and are easily removed with fluoride sources (like TBAF), providing an orthogonal deprotection strategy.[1][17]
-
For Strongly Acidic Conditions: An ester protecting group (e.g., acetate, pivaloate) can be a good choice. They are stable to acidic conditions but are readily cleaved by hydrolysis with a base like sodium methoxide.[1][16]
-
For Reductive Conditions: If you need to perform a reduction elsewhere in the molecule and want to avoid hydrogenolysis, a p-methoxybenzyl (PMB) ether can be used. The PMB group can be removed oxidatively with reagents like DDQ or CAN, conditions under which a standard benzyl ether is stable.[14][18]
Q3: Can I selectively debenzylate in the presence of other sensitive functional groups?
Yes, selective debenzylation is a cornerstone of its utility.
-
Catalytic Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or formic acid in the presence of a palladium catalyst.[2][10] It is often faster and can be more selective than using hydrogen gas, sometimes leaving other reducible groups like alkenes or alkynes untouched with careful condition screening.[2]
-
Inhibitors: In some cases, additives can be used to suppress benzyl ether hydrogenolysis while allowing other reductions to proceed. For example, bases like ammonia or pyridine have been shown to inhibit the cleavage of benzyl ethers during Pd/C catalyzed hydrogenations of other functionalities.[10]
Key Experimental Protocols
Protocol 1: Optimized Suzuki Coupling to Minimize Debenzylation
This protocol is designed for the Suzuki coupling of this compound with an arylboronic acid, incorporating best practices to prevent benzyl ether cleavage.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous Toluene and Degassed Water
Procedure:
-
To a flame-dried round-bottom flask under Argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).
-
Add Pd(PPh₃)₄ (0.03 equiv).
-
Evacuate and backfill the flask with Argon three times.
-
Add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 10 mL toluene, 1 mL water). The solvent should be thoroughly degassed via sparging with Argon for at least 30 minutes prior to use.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- Bieg, T., & Szeja, W. (1985).
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. ACS GCI Pharmaceutical Roundtable.
- Hydrogenolysis. ACS GCI Pharmaceutical Roundtable.
- Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ResearchGate.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518.
- Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ThaiScience.
- Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 68(10), 4123-4125.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
- 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers. IUCr Journals.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Organic Chemistry Portal.
- Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. ResearchGate.
- Appendix 6: Protecting groups. Oxford Learning Link.
- The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. Journal of Organic Chemistry, 78(11), 5264-72.
- Debenzylation of benzyl phenyl ether and its derivatives with acetic anhydride over zeolite. ResearchGate.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
- Benzyl Esters. Organic Chemistry Portal.
- Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 514-518.
- De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- Efficient Greener Visible-Light-Catalyzed Debenzylation of Benzyl Ethers and Esters: A Gateway to Wider Exploitation of Stable Benzyl Protecting Groups. ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. Beilstein Journal of Organic Chemistry, 13, 222-228.
- This compound. PubChem.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- This compound (C14H13BrO). PubChemLite.
- This compound. AOBChem USA.
- Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2819-2824.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobates. Journal of Visualized Experiments, (57), 3212.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. nacatsoc.org [nacatsoc.org]
- 4. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. learninglink.oup.com [learninglink.oup.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Technical Support Center: Troubleshooting Low Conversion in 5-Benzyloxy-2-bromotoluene Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving 5-Benzyloxy-2-bromotoluene. As a versatile intermediate, its successful application in cross-coupling reactions is often critical for synthetic campaigns. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: General Issues & Initial Checks
Q1: My reaction with this compound has stalled or shows very low conversion. What are the first things I should check?
Answer: Before diving into complex optimization, it's crucial to verify the fundamentals. Low conversion is often traced back to basic experimental parameters.
-
Reagent Purity and Integrity:
-
This compound: Confirm the purity of your starting material. While commercially available, batches can vary. Check for signs of degradation (discoloration) and verify purity by NMR or melting point (literature MP: 69-70.5°C)[1][2][3].
-
Coupling Partner: For Suzuki reactions, boronic acids are susceptible to protodeboronation, especially if stored improperly or in the presence of moisture[4]. For Buchwald-Hartwig aminations, ensure the amine is pure and not oxidized.
-
Solvents and Bases: Use anhydrous solvents, as water can significantly hinder many cross-coupling reactions by promoting side reactions or deactivating the catalyst[5]. Ensure your base is fresh and has not absorbed atmospheric CO₂ or moisture.
-
-
Inert Atmosphere:
-
Palladium(0) catalysts are highly sensitive to oxygen. Incomplete removal of air is a primary cause of catalyst decomposition (observed as a color change to black, i.e., "palladium black") and reaction failure[4]. Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed. A common method is to subject the solvent to several "freeze-pump-thaw" cycles or to sparge with inert gas for 30-60 minutes[6].
-
-
Reaction Temperature:
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are the most common applications for this compound. Failures in these reactions often have overlapping causes.
Troubleshooting Workflow for Low Conversion
Caption: A systematic troubleshooting decision tree.
Q2: My Suzuki-Miyaura coupling is failing. How do I choose the right catalyst, ligand, and base?
Answer: The success of a Suzuki coupling hinges on the delicate balance of the catalytic cycle. This compound is an aryl bromide, which is less reactive than an aryl iodide but more reactive than an aryl chloride[8]. This dictates the choice of catalyst system.
-
Catalyst & Ligand: The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step. To facilitate this, bulky, electron-rich phosphine ligands are required. These ligands stabilize the Pd(0) state, promote oxidative addition, and accelerate the final reductive elimination step[4].
-
Avoid Basic Ligands: Simple, less electron-rich ligands like triphenylphosphine (PPh₃) are often insufficient for aryl bromides and can lead to sluggish reactions[7].
-
Recommended Systems: Modern biarylphosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos are highly effective. Pre-formed catalysts that incorporate these ligands (e.g., SPhos Pd G3) are often more reliable and air-stable, simplifying reaction setup.
-
-
Base Selection: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.
-
Common Choices: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used[6]. Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to better results for challenging couplings. Potassium phosphate (K₃PO₄) is another strong option.
-
Causality: A base that is too weak will result in slow or no transmetalation. A base that is too strong or contains hydroxide can promote unwanted side reactions, including protodeboronation of the boronic acid[4].
-
| Parameter | Common Choices | Rationale & Key Considerations |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources but must be combined with a ligand. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | For aryl bromides, bulky, electron-rich ligands like SPhos or XPhos are superior to PPh₃ for accelerating oxidative addition[4]. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Must be strong enough to facilitate transmetalation but not so strong as to cause significant protodeboronation. Cs₂CO₃ is often effective when others fail[6]. |
| Solvent | Toluene, Dioxane, THF, DMF | Often run in a mixture with water (e.g., Toluene/H₂O) to help dissolve the inorganic base. Anhydrous conditions are also used, especially with boronic esters[4][6]. |
Q3: I'm attempting a Buchwald-Hartwig amination and getting low yields. What adjustments should I make?
Answer: Buchwald-Hartwig amination shares mechanistic similarities with Suzuki coupling, but with its own unique challenges. The key steps are oxidative addition, amine coordination/deprotonation, and reductive elimination[9].
-
Ligand Choice is Critical: As with Suzuki reactions, bulky, electron-rich ligands are essential. Ligands like BINAP were used in earlier generation systems, but modern systems using biarylphosphine ligands (e.g., XPhos, BrettPhos) or Josiphos-type ferrocenyl ligands show broader scope and higher activity, especially for less reactive aryl bromides[10][11].
-
Base Selection and Strength: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.
-
Standard Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and highly effective base for these reactions[5]. Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be used for base-sensitive substrates, although they may require higher temperatures or longer reaction times[10].
-
Why NaOt-Bu? Its high basicity and steric bulk prevent it from acting as a competing nucleophile. However, it is highly moisture-sensitive and its quality is paramount.
-
-
Solvent Effects: The choice of solvent can influence catalyst activity and stability. Aprotic, non-polar solvents like toluene or polar aprotic solvents like dioxane are commonly employed[5].
Part 3: Side Reactions & Stability of the Benzyl Ether
Q4: I'm observing byproducts in my reaction. Could the benzyloxy group be unstable under my reaction conditions?
Answer: Yes, the benzyl ether protecting group can be labile under certain cross-coupling conditions, leading to unwanted debenzylation.
-
Palladium-Catalyzed Debenzylation: While standard hydrogenolysis (H₂/Pd/C) is the most common method for cleaving benzyl ethers, some palladium(0) catalyst systems used in cross-coupling can facilitate a debenzylation side reaction, particularly at elevated temperatures or with extended reaction times[12]. This can occur via various pathways, including nickel-catalyzed Kumada-type couplings which have been repurposed for debenzylation[13][14].
-
Strongly Basic/Nucleophilic Conditions: While generally stable, prolonged exposure to very strong bases at high temperatures could potentially compromise the benzyl ether.
-
Mitigation Strategies:
-
Lower Reaction Temperature: If conversion is reasonable but debenzylation is observed, try reducing the temperature.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Catalyst Screening: Some ligand/palladium combinations may be more prone to this side reaction. Screening different ligands could identify a more selective system.
-
Experimental Protocol Example
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
SPhos Pd G3 precatalyst (or similar Buchwald precatalyst) (1-3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Toluene and Water (e.g., 10:1 ratio)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 90-110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki coupling.
References
- Griesbach, C. E., et al. (2023). Utilizing Ni-Catalyzed Cross-Coupling as a Reversed Strategy for Homogeneous Deprotection of Benzyl Ethers in Batch and Flow. Organic Process Research & Development. [Link][13][14]
- Mao, J., et al. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link][12]
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Lundgren, R. J., et al. (2012). Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Organic Letters. [Link]
- Wikipedia. (2023).
- Jensen, T. (2007). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link][5]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][11]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link][7]
- Giorgio, T. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Oakwood Chemical. (n.d.). This compound. [Link][1]
Sources
- 1. This compound [oakwoodchemical.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 5-Benzyloxy-2-bromotoluene
Welcome to the technical support resource for the synthesis of 5-Benzyloxy-2-bromotoluene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a specific focus on identifying and removing critical impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Overview of the Synthesis
The preparation of this compound is typically a two-stage process. First, the hydroxyl group of p-cresol is protected via a Williamson ether synthesis using benzyl halide to form the intermediate, 4-benzyloxytoluene.[1][2] This intermediate is then subjected to electrophilic aromatic bromination to yield the final product. Each stage presents unique challenges regarding side reactions and impurity formation.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis and purification process in a direct question-and-answer format.
Q1: My final product analysis (TLC/NMR) shows the presence of unreacted 4-benzyloxytoluene. How can I improve the reaction and purify my product?
A1: Cause and Prevention The presence of significant starting material indicates an incomplete bromination reaction. The benzyloxy group is strongly activating, but several factors can lead to low conversion:
-
Insufficient Brominating Agent: Ensure at least one full equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine) is used. Stoichiometry is critical.
-
Reaction Time/Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed.
-
Deactivation of Brominating Agent: Moisture can decompose some brominating agents. Ensure your reaction is conducted under anhydrous conditions.
Purification Protocol: Flash Column Chromatography The polarity difference between the starting material (4-benzyloxytoluene) and the product (this compound) is sufficient for effective separation by silica gel chromatography.[3][4]
Step-by-Step Protocol:
-
Prepare the Column: Dry-pack a glass column with silica gel (a common rule of thumb is a 50:1 ratio of silica to crude material by weight).[5]
-
Select the Eluent: Start with a non-polar solvent system. A good starting point is a mixture of Hexanes and Ethyl Acetate. Use TLC to find a solvent system where the product has an Rf value of approximately 0.3.[6] A typical system for this separation might be 95:5 Hexanes:Ethyl Acetate.
-
Load the Sample: Dissolve your crude material in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this to the top of your packed column.
-
Elute and Collect: Begin eluting with your chosen solvent system, applying gentle air pressure (flash chromatography).[5][6] Collect fractions in test tubes and monitor them by TLC to identify which ones contain your pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Q2: I'm observing an impurity with a similar Rf to my product and an extra bromine signal in my mass spec. What is it, and how can it be removed?
A2: Cause and Prevention This is a classic case of over-bromination, leading to the formation of a dibrominated byproduct (e.g., 2,6-dibromo-4-benzyloxytoluene). The powerful electron-donating nature of the benzyloxy group makes the aromatic ring highly susceptible to a second electrophilic attack.
Prevention is the best strategy:
-
Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent.
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a dropping funnel over an extended period. This keeps the instantaneous concentration of the electrophile low.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or below) to moderate the reactivity and improve selectivity.
Purification Protocol: Recrystallization Recrystallization is an excellent technique for removing closely related impurities like a dibrominated species, provided a suitable solvent can be found.[7][8] The desired product, being a solid with a reported melting point of 69-70.5°C, is a good candidate for this method.[9]
Step-by-Step Protocol:
-
Solvent Screening: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Test small amounts of your crude product in various solvents.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process. Slow cooling encourages the formation of purer, larger crystals. Subsequently, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol (EtOH) | A versatile polar solvent often effective for aromatic compounds.[7] |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Hexanes/Ethyl Acetate | A two-solvent system. Dissolve in minimal hot ethyl acetate and add hot hexanes until cloudy, then clarify with a drop of ethyl acetate before cooling.[7] |
| Toluene | May be effective given the aromatic nature of the product. |
Q3: My precursor, 4-benzyloxytoluene, appears pure by NMR, but my bromination reaction is messy. What could be the issue?
A3: Hidden Impurities from the Williamson Ether Synthesis The most common and problematic impurity carried over from the first step is unreacted p-cresol . While the synthesis of 4-benzyloxytoluene is robust, incomplete reaction or inadequate purification can leave residual starting material.[10][11]
Why this is a problem: p-cresol is also an activated aromatic compound and will readily react with your brominating agent. This leads to the formation of brominated cresol derivatives, which complicates the purification of your final product significantly.
Self-Validating Protocol: Precursor Purification
-
Aqueous Workup: After the Williamson ether synthesis reaction, perform a thorough workup. Wash the organic layer with an aqueous base solution (e.g., 1M NaOH). This will deprotonate the acidic phenolic hydroxyl group of any unreacted p-cresol, pulling it into the aqueous layer as its sodium salt.
-
Further Purification: For the highest purity, the 4-benzyloxytoluene intermediate should be purified by vacuum distillation or recrystallization before proceeding to the bromination step.
Visualized Workflows
General Synthesis and Purification Strategy
The following diagram outlines the logical flow from starting materials to the purified final product, highlighting key purification checkpoints.
Caption: Workflow for Synthesis and Purification.
Impurity Troubleshooting Decision Tree
Use this decision tree to diagnose the most likely source of contamination in your final product.
Caption: Troubleshooting Decision Tree for Impurities.
Summary of Impurities and Solutions
Table 2: Common Impurities and Recommended Actions
| Impurity | Source | Identification Method | Primary Purification Method |
| 4-Benzyloxytoluene | Incomplete bromination | TLC, ¹H NMR | Flash Column Chromatography |
| Dibromo-species | Over-bromination | Mass Spec, ¹H NMR | Recrystallization |
| p-Cresol | Incomplete Williamson ether synthesis or inadequate purification of intermediate | TLC, ¹H NMR (phenolic -OH) | Aqueous base wash of intermediate |
| Brominated Cresol | Reaction of p-cresol impurity during bromination | TLC, Mass Spec | Column Chromatography (difficult) |
References
- ResearchGate. FT-IR spectra of 4-benzyloxy toluene.
- Muhammad, S., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC - NIH.
- AOBChem USA. This compound.
- PubChemLite. This compound (C14H13BrO).
- Oakwood Chemical. This compound.
- Google Patents. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.
- Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- MIT OpenCourseWare. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques.
- YouTube. Williamson ether synthesis (done wrong).
- Magritek. Column Chromatography.
- Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
- YouTube. Column Chromatography.
- Google Patents. CN105669364A - Method for synthesizing bromotoluene.
- Organic Syntheses. o-BROMOTOLUENE.
- ResearchGate. (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- PubChem - NIH. This compound | C14H13BrO | CID 2756639.
- YouTube. Recrystallization Lab Procedure of Benzoic Acid.
- Master Organic Chemistry. The Williamson Ether Synthesis.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 4. magritek.com [magritek.com]
- 5. orgsyn.org [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 5-Benzyloxy-2-bromotoluene During Storage
Welcome to the technical support center for 5-Benzyloxy-2-bromotoluene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during storage and handling. Our recommendations are grounded in established chemical principles and practical, field-proven experience.
Introduction: The Stability Challenges of this compound
This compound is a valuable intermediate in organic synthesis, prized for its unique combination of a benzyl ether protecting group and a reactive bromine substituent on a toluene core. However, these same functional groups render the molecule susceptible to several degradation pathways if not stored and handled correctly. Understanding the underlying chemical vulnerabilities is the first step toward ensuring its stability.
The primary points of instability are the benzylic C-H bonds, the ether linkage, and the carbon-bromine bond. These sites are susceptible to oxidation, acid/base-catalyzed cleavage, and light-induced radical reactions. This guide will provide a comprehensive framework for mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation in this compound?
A1: Visual inspection is the first line of defense. Pure this compound is a solid with a melting point of 69-70.5°C.[1] Any significant deviation from a white to off-white crystalline solid, such as the appearance of yellow or brown coloration, or a syrupy or oily consistency, suggests the presence of impurities. A change in the melting point is also a key indicator of degradation. For a more quantitative assessment, periodic purity checks via HPLC or GC-MS are recommended.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed, amber glass container to protect it from light.[2] The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace oxygen and moisture.[3] Storing in a desiccator can provide an additional layer of protection against ambient moisture.
Q3: Is this compound sensitive to air?
A3: Yes. The benzylic ether and the methyl group on the toluene ring are susceptible to autoxidation in the presence of air (oxygen).[4][5] This process can be accelerated by light and heat.[3] Oxidation can lead to the formation of benzaldehyde, benzoic acid, and other byproducts, compromising the purity and reactivity of the material.[5] Therefore, minimizing exposure to air is critical.[3]
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: While lower temperatures generally slow down chemical reactions, storing at -20°C is not strictly necessary and may not offer significant advantages over refrigeration at 2-8°C, which is a commonly recommended storage temperature.[2] The primary concerns are exposure to air, light, and moisture, which must be controlled regardless of the storage temperature.
Q5: I've noticed the material has developed a slight yellow tint. Is it still usable?
A5: A slight yellow tint is an early indicator of potential degradation, likely due to minor oxidation. The material may still be suitable for some applications, but its purity should be verified by an appropriate analytical method (e.g., NMR, HPLC, or GC-MS) before use, especially for sensitive downstream reactions. If the discoloration is significant, purification by recrystallization may be necessary.
Q6: Are there any chemical incompatibilities I should be aware of during storage?
A6: Yes. Avoid storing this compound in proximity to strong acids, bases, and oxidizing agents.[6] Strong acids can catalyze the cleavage of the benzyl ether.[7][8] Strong bases could potentially promote elimination or other side reactions, although aryl halides are generally stable to bases.[9] Strong oxidizing agents can aggressively degrade the molecule.[6]
Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) | Oxidation: Exposure to air (oxygen), potentially accelerated by light or elevated temperatures.[3][5] | 1. Confirm purity using HPLC, GC-MS, or NMR. 2. If purity is compromised, consider recrystallization. 3. For future storage, ensure the container is flushed with inert gas (argon or nitrogen) and tightly sealed.[3] 4. Store in an amber vial at 2-8°C.[2] |
| Change in Physical State (Oily/Syrupy) | Significant Degradation: Formation of a mixture of degradation products with lower melting points. This can result from a combination of oxidation and hydrolysis.[5][10] | 1. The material is likely of very low purity and may not be salvageable. 2. Confirm the identity of major components via GC-MS or NMR to understand the degradation pathway. 3. Discard the material according to safety protocols and obtain a fresh batch. 4. Review storage and handling procedures to prevent recurrence. |
| Inconsistent Reaction Yields | Reduced Purity: The presence of impurities from degradation can interfere with downstream reactions. | 1. Re-analyze the purity of the starting material. 2. If impurities are detected, purify the material before use. 3. Ensure proper handling techniques to prevent contamination during weighing and transfer, especially for air-sensitive reactions.[11][12] |
| Presence of Benzaldehyde or Benzoic Acid in Analytical Spectra | Oxidative Cleavage: The benzyl ether has undergone oxidation.[5] | 1. This confirms oxidative degradation. 2. If the levels are low, the material might be usable after purification. 3. Implement stricter inert atmosphere techniques for storage and handling.[13][14] |
| Presence of 2-Bromo-5-hydroxytoluene in Analytical Spectra | Hydrolytic or Acid-Catalyzed Cleavage: The benzyl ether bond has been broken, likely due to the presence of moisture or acidic contaminants.[15][16] | 1. This indicates hydrolysis has occurred. 2. Ensure the compound is stored in a dry environment, potentially using a desiccator. 3. Avoid any contact with acidic conditions during storage. |
Visualization of Degradation Pathways and Troubleshooting
Key Degradation Pathways
The following diagram illustrates the primary chemical pathways through which this compound can degrade. Understanding these mechanisms is crucial for implementing effective preventative measures.
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting point could be 60:40 (Acetonitrile:Water), progressing to 90:10 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak. The presence of earlier eluting peaks might indicate more polar degradation products like 2-bromo-5-hydroxytoluene, while later eluting peaks could correspond to non-polar impurities.
Protocol 2: Repackaging and Inert Gas Blanketing
Objective: To properly store this compound to minimize exposure to air and moisture.
Materials:
-
This compound
-
Clean, dry amber glass vial with a PTFE-lined cap
-
Source of dry, inert gas (argon or nitrogen) with a regulator and tubing
-
Schlenk line or glove box (ideal)
Methodology:
-
If working on the benchtop, ensure the area is clean and dry.
-
Place the desired amount of this compound into the amber glass vial.
-
Insert a long needle or a pipette tip connected to the inert gas line into the vial, ensuring the tip is below the headspace and close to the material's surface.
-
Gently flush the vial with a slow stream of inert gas for 1-2 minutes to displace the air.
-
While continuing the gas flow, carefully withdraw the needle and immediately seal the vial tightly with the cap.
-
For enhanced protection, wrap the cap and neck of the vial with Parafilm®.
-
Label the vial clearly and place it in a refrigerator at 2-8°C.
By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.
References
- He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases. Journal of the American Chemical Society.
- Xia, C., et al. (2023). Cyanation and Hydrolysis Cascade of Aryl Bromides with Cuprous Cyanide to Access Primary Amides. Synlett.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube.
- Boyd, J. W., Schmalzl, P. W., & Miller, L. L. (1974). Mechanism of anodic cleavage of benzyl ethers. Journal of the American Chemical Society.
- LibreTexts Chemistry. (n.d.). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
- Thiemann, T., et al. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI.
- Ossila. (n.d.). Air Sensitive Compounds.
- He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. OSTI.GOV.
- ECHEMI. (n.d.). This compound Industrial Grade.
- Mielczarek, D. C., et al. (2021). Toward the Accurate Prediction of Liquid Phase Oxidation of Aromatics: A Detailed Kinetic Mechanism for Toluene Autoxidation. Energy & Fuels.
- Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate.
- ChemicalBook. (n.d.). This compound.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
- Shriver, D. F., & Drezdzon, M. A. (1986).
- Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds.
- Chemsrc. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- Fluorochem. (n.d.). This compound.
- MDPI. (2021). Sustainable Highly Selective Toluene Oxidation to Benzaldehyde.
- ACS Publications. (2024). Toluene Oxidation: CO2 vs Benzaldehyde: Current Status and Future Perspectives. ACS Omega.
- ACS Publications. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Google Patents. (n.d.). US2819319A - Production of alcohols by hydrolysis of alkyl bromides.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
- Wikipedia. (n.d.). Toluene.
- AOBChem USA. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Chemistry-For-Everyone. (2025). What Is Bromination In Organic Chemistry?. YouTube.
- Chemistry Stack Exchange. (2017). Is the t-butyl carbocation more stable than the benzyl carbocation?.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- ResearchGate. (n.d.). Bromine as a Visible-Light-Mediated Polarity-Reversal Catalyst for the Functionalization of Aldehydes.
- Dobslaw, D., & Engesser, K. H. (2015). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100. Applied Microbiology and Biotechnology.
- ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry.
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- MDPI. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aobchem.com [aobchem.com]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Furman Chemistry 120: Organic / Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides [furmanchm120.pbworks.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 16. Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Recrystallization of 5-Benzyloxy-2-bromotoluene
An excellent and highly relevant request. Purifying intermediates like 5-Benzyloxy-2-bromotoluene is a routine yet critical task where subtle variations in technique can significantly impact yield and purity. This guide is structured to provide not just a protocol, but a framework for rational decision-making and troubleshooting, reflecting how an experienced scientist would approach the problem.
This document serves as a comprehensive guide for the purification of this compound via recrystallization. It is designed for professionals in research and drug development who require a deep, mechanistic understanding of the purification process to overcome common laboratory challenges. We will explore the causality behind protocol steps and provide robust troubleshooting frameworks.
Pillar 1: Understanding the Analyte & Its Purification Rationale
Before selecting a purification strategy, it is imperative to understand the physicochemical properties of this compound.
-
Structure: It possesses a relatively non-polar aromatic core (bromotoluene) and a moderately polar benzyloxy group (an ether). This dual nature is the key to solvent selection.
-
Physical State: It is a solid at room temperature, making recrystallization a suitable purification method.[1]
-
Melting Point: The reported melting point is approximately 69-70.5°C.[1][2] A sharp melting point close to this range after purification is a primary indicator of success. Impurities typically depress and broaden the melting point range.
The fundamental principle of recrystallization is based on differential solubility.[3] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature, but completely at an elevated temperature.[4][5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).
Pillar 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this specific molecule, framed in a question-and-answer format.
FAQ 1: My compound "oiled out" upon cooling instead of forming crystals. What happened and how do I fix it?
-
Question: Upon cooling my hot, clear solution, it turned cloudy and formed sticky droplets instead of a crystalline solid. What is "oiling out" and is my experiment ruined?
-
Answer: Oiling out is a common challenge where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[6][7] This often occurs when the solution becomes supersaturated at a temperature that is above the melting point of the impure compound.[8][9] The presence of impurities can significantly lower a compound's melting point, increasing this risk.
-
Causality & Scientific Explanation: Crystal formation is a thermodynamically controlled process requiring molecules to align in an ordered lattice. Oiling out is a kinetically favored, faster process where the solute simply phase-separates as a disordered liquid when the solution can no longer hold it.[7]
-
Troubleshooting Protocol:
-
Re-dissolve the Oil: Place the flask back on the heat source and add a small amount (e.g., 5-10% more) of the primary solvent until the solution becomes clear again. This reduces the saturation level.[9]
-
Slow Down the Cooling: This is the most critical step. Rapid cooling (like placing the flask directly in an ice bath) promotes oiling out.[6] Allow the flask to cool to room temperature on a benchtop, perhaps insulated with a towel. Slow cooling provides the necessary time for molecules to arrange into a proper crystal lattice.[4][10]
-
Induce Nucleation: If crystals don't form upon reaching room temperature, gently scratch the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[8]
-
Consider Solvent Choice: If oiling out persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.[6]
-
-
FAQ 2: My final yield is extremely low. What are the likely causes?
-
Question: I got beautiful crystals, but my final mass was only 30% of what I started with. Where did my product go?
-
Answer: Low recovery is one of the most frequent issues and can almost always be traced back to a few key procedural steps.
-
Causality & Scientific Explanation: The goal is to create a solution that is saturated with the desired compound at a low temperature, not one where the compound remains highly soluble.
-
Troubleshooting Protocol:
-
Minimize Initial Solvent Volume: This is the most common error.[8] Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid, waiting for it to dissolve before adding more.[4]
-
Ensure Complete Cooling: The solubility of this compound, like most solids, decreases significantly at lower temperatures. Ensure you cool the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.
-
Use Ice-Cold Washing Solvent: When washing the filtered crystals to remove residual mother liquor, use a minimal amount of ice-cold solvent. Using room-temperature solvent will re-dissolve a significant portion of your purified product.[6]
-
Check the Mother Liquor: If you suspect significant loss, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
-
FAQ 3: I performed the recrystallization, but my product's melting point is still low and broad. Why didn't it work?
-
Question: My recrystallized product melts over a wide range (e.g., 62-67°C) and my analytical data shows it's still impure. What went wrong?
-
Answer: This indicates that the chosen solvent system did not effectively discriminate between your product and the impurities.
-
Causality & Scientific Explanation: The solubility profiles of the product and the key impurities in your chosen solvent are too similar. As your product crystallized, the impurities co-precipitated.
-
Troubleshooting Protocol:
-
Re-evaluate Solvent Choice: You must select a new solvent or solvent system. If you used a non-polar solvent like hexane, the impurities might also be non-polar. Try a slightly more polar solvent (like ethanol) or a mixed-solvent system (e.g., Toluene/Heptane) that might leave the impurities behind in the mother liquor.[11]
-
Perform a Second Recrystallization: It is common practice to perform two successive recrystallizations, often with different solvent systems, to achieve high purity.
-
Consider an Adsorbent: If the impurities are highly polar and colored, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Be cautious, as it can also adsorb some of your product.
-
-
Pillar 3: Core Experimental Protocols & Visualizations
Data Presentation: Solvent Selection
The choice of solvent is the most critical parameter in recrystallization.[12] Based on the structure of this compound, here is a guide to potential solvents.
| Solvent | Type | Boiling Point (°C) | Suitability for this compound |
| Heptane | Non-polar | 98 | Excellent Choice (Single Solvent): Should exhibit good solubility when hot and poor solubility when cold. Low risk of oiling out as BP is > M.P. |
| Ethanol | Polar Protic | 78 | Good Choice (Single Solvent): The ether linkage provides some polarity, making ethanol a viable option. Good for removing non-polar impurities. |
| Isopropanol | Polar Protic | 82 | Fair Choice (Single Solvent): Similar to ethanol, may be slightly too effective a solvent, potentially reducing yield. |
| Toluene | Aromatic | 111 | Good for "Soluble" Solvent (Mixed System): Dissolves the compound well at most temperatures. Ideal as the primary solvent in a pair. |
| Water | Polar Protic | 100 | Unsuitable: The compound is practically insoluble in water.[13][14] Can be used as an "anti-solvent" but is generally not recommended for this system. |
Experimental Protocol 1: Single-Solvent Recrystallization (Heptane)
-
Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask. Add ~10 mL of heptane and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding hot heptane in small (~1-2 mL) portions until the solid just dissolves completely. Note the total volume of solvent used.
-
(Optional) Hot Filtration: If insoluble impurities are visible, add an extra ~2 mL of hot heptane, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold heptane.
-
Drying: Leave the crystals under vacuum on the funnel for 5-10 minutes to air dry. Transfer the purified solid to a watch glass to dry completely.
Experimental Protocol 2: Mixed-Solvent Recrystallization (Toluene-Heptane)
This technique is powerful when no single solvent is ideal.[15][16] It uses a "soluble" solvent (Toluene) and a miscible "insoluble" anti-solvent (Heptane).[17]
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of the crude solid in the minimum amount of hot toluene.
-
Induce Saturation: While keeping the solution hot, add heptane dropwise until you observe a persistent faint cloudiness (turbidity). This is the point of saturation.[17]
-
Clarification: Add hot toluene dropwise, just until the solution becomes clear again (typically only a few drops are needed). The solution is now perfectly saturated at this high temperature.
-
Cooling, Isolation, and Drying: Follow steps 4-7 from the single-solvent protocol above, using ice-cold heptane for the final wash.
Mandatory Visualizations
Caption: Standard workflow for recrystallization with an integrated troubleshooting loop.
Caption: Logic diagram for diagnosing and solving common recrystallization problems.
References
- Title: Solvent Choice - Chemistry Teaching Labs Source: University of York URL:[Link]
- Title: Recrystallization Handout Source: O-Chem.com URL:[Link]
- Title: Finding the best solvent for recrystallisation student sheet Source: RSC Educ
- Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Mixed-solvent recrystallisation - Chemistry Teaching Labs Source: University of York URL:[Link]
- Title: For a multiple solvent recrystallization- explain why and how this techniques works Source: Study.com URL:[Link]
- Title: Recrystallization using two solvents Source: YouTube URL:[Link]
- Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL:[Link]
- Title: Experiment : Recrystallization – Part I: Solvent Selection Source: University of Massachusetts Boston, Science Learning Center URL:[Link]
- Title: Problems with Recrystallisations - Chemistry Teaching Labs Source: University of York URL:[Link]
- Title: 3.3F: Mixed Solvents Source: Chemistry LibreTexts URL:[Link]
- Title: Recrystallization (help meeeeee) Source: Reddit r/chemistry URL:[Link]
- Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL:[Link]
- Title: Oiling Out in Crystalliz
- Title: Recrystallization Source: University of California, San Diego URL:[Link]
- Title: Recrystallization Source: Chemistry LibreTexts URL:[Link]
- Title: 2-Bromotoluene Source: PubChem URL:[Link]
- Title: Bromotoluene Source: Wikipedia URL:[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. mt.com [mt.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. Bromotoluene - Wikipedia [en.wikipedia.org]
- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 16. homework.study.com [homework.study.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 5-Benzyloxy-2-bromotoluene in reactions
Introduction
Welcome to the Technical Support Center for 5-Benzyloxy-2-bromotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Given its physicochemical properties, particularly its solid nature and nonpolar characteristics, researchers may encounter challenges with its solubility in various reaction systems. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring the successful progression of your chemical transformations. Our approach is rooted in fundamental chemical principles and supported by established literature to provide you with reliable and actionable solutions.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is the first step in effective troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.16 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 69-70.5 °C | [3][4] |
| XLogP3 | 4.3 - 4.4 | , [1][3][4][5] |
| Boiling Point (Predicted) | 360.9 ± 27.0 °C | [3][4] |
The high XLogP3 value is a strong indicator of the compound's lipophilicity and, consequently, its poor solubility in polar solvents such as water, and its preference for nonpolar organic solvents.[1][3][4][5] As a solid with a moderate melting point, dissolution kinetics may also play a significant role in its reactivity.
Troubleshooting Guide: Overcoming Solubility Issues
This section is structured in a question-and-answer format to directly address common problems encountered during experiments.
Question 1: My this compound is not dissolving in the reaction solvent at room temperature. What should I do?
Answer: This is a common observation due to the compound's solid nature and nonpolar character. Here is a systematic approach to address this issue:
1. Verify Solvent Choice: The fundamental principle of "like dissolves like" is paramount. Given the high lipophilicity of this compound, nonpolar and moderately polar aprotic solvents are the most suitable choices.
-
Recommended Solvents:
-
Aromatic Hydrocarbons: Toluene, Xylene
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl Ether, Cyclopentyl methyl ether (CPME)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aprotic Polar Solvents (with caution): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) - these may be used, particularly in mixed solvent systems for certain reaction types like Suzuki couplings, but the compound's solubility may be limited.
-
2. Gentle Heating: For many reactions, particularly those that are run at elevated temperatures, pre-heating the solvent and then adding the this compound can significantly improve the rate of dissolution. For reactions conducted at room temperature, gentle warming of the mixture followed by cooling to the desired reaction temperature can also be effective.
3. Utilize a Co-solvent System: If a single solvent does not provide adequate solubility, a co-solvent system can be highly effective. For instance, in Suzuki-Miyaura couplings, a mixture of an ethereal or aromatic solvent with water and a base is common.[6][7] The presence of a phase transfer catalyst may be beneficial in such systems.
4. Sonication: The application of ultrasonic waves can be a powerful mechanical method to aid in the dissolution of sparingly soluble solids.[7][8][9] Sonication can break down solid agglomerates, increasing the surface area for dissolution.[7][9]
}
Question 2: I am planning a Suzuki-Miyaura coupling with this compound. Which solvent system is recommended to ensure homogeneity?
Answer: For Suzuki-Miyaura reactions, a variety of solvent systems have been successfully employed, often involving a mixture of an organic solvent and an aqueous base.
-
Toluene/Water or Dioxane/Water: These are classic solvent systems for Suzuki couplings.[6] The organic solvent dissolves the aryl bromide and the boronic acid, while the aqueous phase contains the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The reaction typically occurs at the interface or with the aid of a phase-transfer catalyst. Given the nonpolar nature of this compound, toluene or dioxane are excellent primary solvents.
-
THF/Water: Tetrahydrofuran is another common choice and can be used in combination with water.[6]
-
DMF: While more polar, DMF can be a good solvent for some Suzuki reactions, especially at elevated temperatures.[10]
Protocol Insight: A common procedure for a Suzuki coupling involves charging the reaction vessel with the aryl halide, boronic acid, palladium catalyst, ligand, and base, followed by the addition of degassed solvents. Heating the mixture to the reaction temperature (typically 80-110 °C) is usually sufficient to dissolve the this compound.
Question 3: For a Buchwald-Hartwig amination, what are the preferred solvents for this compound?
Answer: Buchwald-Hartwig aminations are typically conducted in anhydrous, aprotic solvents.
-
Toluene: This is a very common and effective solvent for Buchwald-Hartwig reactions.[11][12] Its higher boiling point is advantageous for reactions requiring elevated temperatures.
-
1,4-Dioxane: Another frequently used ethereal solvent that can effectively dissolve many organic substrates.[12]
-
THF: While THF can be used, its lower boiling point may limit the reaction temperature.[12]
Key Consideration: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) can also influence the overall solubility of the reaction components. It is crucial to ensure that the chosen solvent is compatible with the base and does not lead to unwanted side reactions.
Question 4: I need to perform a lithiation or Grignard reaction with this compound. What are the best practices for ensuring it dissolves before the reaction?
Answer: For organometallic reactions like lithiation or Grignard formation, anhydrous ethereal solvents are standard.
-
Anhydrous Tetrahydrofuran (THF): THF is the most common solvent for these reactions. It is a good solvent for many aryl bromides and is compatible with the highly reactive organometallic species formed.
-
Anhydrous Diethyl Ether: Another traditional solvent for Grignard reactions. Its lower boiling point can be advantageous for controlling exotherms.
Experimental Protocol for Grignard Formation:
-
Apparatus Setup: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and assembled under an inert atmosphere (e.g., argon or nitrogen).
-
Magnesium Activation: Place magnesium turnings in the reaction flask and activate them (e.g., with a crystal of iodine or a small amount of 1,2-dibromoethane).
-
Dissolution of Aryl Bromide: In a separate flask, dissolve the this compound in anhydrous THF. Gentle warming may be required to achieve complete dissolution.
-
Initiation and Addition: Add a small portion of the this compound solution to the activated magnesium. Once the reaction initiates (indicated by a color change and/or gentle reflux), add the remaining solution dropwise to maintain a controlled reaction rate.
}
Frequently Asked Questions (FAQs)
Q1: Can I use a more polar solvent like acetonitrile (MeCN) or ethanol for reactions with this compound?
A1: It is generally not recommended. Acetonitrile can have inhibitory effects in some palladium-catalyzed reactions. Protic solvents like ethanol will react with organometallic intermediates (Grignard and organolithium reagents) and can participate in side reactions (e.g., substitution) with the aryl bromide under certain conditions. The solubility of this compound in these polar solvents is also expected to be very low.
Q2: My reaction mixture is a slurry even at elevated temperatures. Will the reaction still proceed?
A2: In many cases, yes. Heterogeneous reactions are common in organic synthesis. As the dissolved this compound reacts, more of the solid will enter the solution to maintain equilibrium (Le Chatelier's principle). However, poor solubility can lead to slower reaction rates and may require longer reaction times or higher catalyst loadings. If the reaction is stalling, consider the troubleshooting steps outlined above, such as using a co-solvent.
Q3: Does the benzyloxy group on the molecule affect its solubility compared to 2-bromotoluene?
A3: Yes. The large, nonpolar benzyloxy group significantly increases the lipophilicity and molecular weight of the compound compared to 2-bromotoluene. This makes it a solid at room temperature and generally less soluble in a given solvent than its liquid counterpart, 2-bromotoluene.
Q4: Are there any safety concerns I should be aware of when heating solvents to dissolve this compound?
A4: Absolutely. Always use a heating mantle with a temperature controller and a reflux condenser to prevent solvent loss and the release of flammable vapors. Ensure your reaction is conducted in a well-ventilated fume hood. Be aware of the boiling points of your chosen solvents to avoid overheating. This compound itself is classified as a skin and eye irritant and may cause respiratory irritation.[1] Always handle it with appropriate personal protective equipment (PPE).
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2878–2889.
- Envirostar. (2023, April 21).
- Wikipedia. (2023).
- Envirostar. (2023, May 15).
- PubChem. This compound. [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Wikipedia. (2023). Suzuki reaction. [Link]
- Wikipedia. (2023). Stille reaction. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Stille Coupling. [Link]
- Madapa, S., et al. (2012). Suzuki-Miyaura Cross-coupling of Benzylic Bromides Under Microwave Conditions. Letters in Organic Chemistry, 9(1), 58-62.
- Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- PubChem. This compound CID 2756639. [Link]
- Amazon S3.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kumada Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of 5-Benzyloxy-2-bromotoluene
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that unexpected challenges are a part of research and development. This guide is designed to provide in-depth, practical solutions for researchers encountering issues with catalyst poisoning in palladium-catalyzed reactions involving 5-Benzyloxy-2-bromotoluene and similar substrates. Our approach is rooted in explaining the fundamental causality behind experimental observations to empower you to diagnose, troubleshoot, and prevent future issues.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is showing very low conversion. How do I know if catalyst poisoning is the issue?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, which can be caused by poisoning.[1] Catalyst poisoning occurs when impurities or substrate components bind to the palladium's active sites, rendering it ineffective.[2]
To diagnose the problem, consider these points:
-
Reaction Profile: Did the reaction start and then stop, or did it never initiate? If it stopped, poisoning is a strong possibility. A reaction that never starts could also point to issues with catalyst activation.
-
Visual Cues: A common sign of catalyst death is the formation of "palladium black," a fine, black precipitate of aggregated, inactive Pd(0) metal.[3][4] This indicates the palladium has fallen out of the catalytic cycle.
-
Control Experiment: Rerunning the reaction on a small scale with a fresh, high-purity batch of all reagents (substrate, boronic acid, solvent, base) and a different lot of the palladium catalyst can help isolate the source of the problem. If this control experiment works, it strongly suggests an impurity in one of your original reagents.
Here is a logical workflow to begin your troubleshooting process:
Identifying the Culprit: Common Catalyst Poisons
Catalyst poisoning refers specifically to chemical deactivation.[2] A variety of functional groups and impurities can act as poisons for palladium catalysts.
Q2: What are the most common chemical poisons for palladium catalysts, and where do they come from?
A2: The most common poisons are substances that can coordinate strongly to the palladium center, blocking the sites needed for the catalytic cycle to operate.[2] These include sulfur compounds, certain nitrogen-containing heterocycles, and excess halides or cyanides.[2][5]
| Poison Class | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiophenes in solvents (toluene), residual sulfates, H₂S, thiols, elemental sulfur from previous synthetic steps.[6][7][8] | Strong, often irreversible, binding of sulfur to the palladium surface, blocking active sites.[9] |
| Nitrogen Compounds | Pyridines, quinolines, certain nitrogen-containing heterocycles in the substrate or coupling partner.[3][10][11] | Coordination of the nitrogen lone pair to the palladium center, forming stable, inactive complexes.[11] |
| Phosphorus Compounds | Impurities in phosphine ligands (phosphine oxides), or byproducts from ligand degradation. | While phosphines are essential ligands, certain degradation products or excess phosphine can inhibit the reaction. |
| Other Species | Excess halides, cyanides, carbon monoxide, water (in some specific cases).[2][5][12] | Formation of stable, coordinatively saturated, and catalytically inactive palladium complexes like [(CN)₄Pd]²⁻.[5] |
Q3: My this compound was synthesized in-house. Could impurities from its synthesis be poisoning my coupling reaction?
A3: Absolutely. This is a critical and often overlooked source of catalyst poisons. A systematic investigation during a GMP campaign found that trace amounts of elemental sulfur in a starting material completely inhibited a Suzuki coupling reaction.[8][13]
Troubleshooting Protocol: Starting Material Purity Check
-
Review Synthesis Route: Examine the synthetic route used to prepare this compound. Were any sulfur-containing reagents used (e.g., sulfonyl chlorides, thiols, H₂SO₄)? If so, these are prime suspects.
-
Purification: Ensure the starting material is rigorously purified. Standard column chromatography may not be sufficient to remove all trace impurities.[14][15] Consider recrystallization, activated carbon treatment, or washing with a mild reducing agent solution (like sodium bisulfite) to remove elemental sulfur.
-
Test with a "Clean" Substrate: Purchase a high-purity commercial sample of a similar, simple aryl bromide (e.g., 4-bromotoluene) and run the reaction under your standard conditions. If this reaction proceeds smoothly, it points towards an issue with your specific batch of this compound.
Q4: The coupling partner is a nitrogen-containing heterocycle and the reaction is failing. Is the substrate itself the poison?
A4: Yes, this is a well-documented issue. Nitrogen-containing heterocycles, particularly those with sterically accessible nitrogen atoms like pyridines or quinolines, can act as ligands for the palladium catalyst.[10][11] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the reaction.[11]
Mitigation Strategies:
-
Ligand Choice: Employ more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos or XPhos). These ligands bind more strongly to the palladium, making it less susceptible to displacement by the heterocyclic substrate.
-
Lewis Acid Additive: In some cases, adding a Lewis acid such as B(OMe)₃ can be effective. The Lewis acid coordinates to the basic nitrogen of the heterocycle, preventing it from binding to and poisoning the palladium catalyst.[3]
-
Catalyst Pre-catalyst Choice: Using well-defined palladium pre-catalysts can sometimes overcome these issues by ensuring efficient generation of the active catalytic species.
The following diagram illustrates how various poisons can interrupt the standard Suzuki-Miyaura catalytic cycle.
Practical Mitigation and Prevention Strategies
Q5: How can I purify my reagents to prevent catalyst poisoning?
A5: Feedstock purification is one of the most effective strategies to mitigate poisoning risks.[16][17]
-
Solvents: Use high-purity, anhydrous solvents from reputable suppliers. If in doubt, solvents like toluene can be purified by distillation or by passing them through a column of activated alumina to remove impurities.
-
Substrates/Reagents: As discussed in Q3, rigorous purification beyond simple chromatography is often necessary.[14]
-
Recrystallization: An excellent method for purifying solid starting materials and removing occluded impurities.
-
Activated Carbon: Stirring a solution of your starting material with activated carbon can remove colored impurities and some organic poisons.
-
Metal Scavengers: For removing residual metals from previous steps, treatment with a metal scavenging resin can be highly effective.[15][18]
-
-
Inert Atmosphere: Always conduct palladium-catalyzed reactions under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidation and degradation of phosphine ligands, which can deactivate the catalyst.[2]
Q6: Can changing my catalyst or ligands help overcome poisoning?
A6: Yes, modifying the catalyst system is a powerful approach.
-
Higher Catalyst Loading: As a troubleshooting step, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome the effects of a low-level poison, though this is not an ideal long-term solution.[19]
-
Robust Ligands: Modern biaryl phosphine ligands (e.g., Buchwald or Josiphos families) often create more stable and active catalysts that are more resistant to deactivation pathways than simpler ligands like triphenylphosphine (PPh₃).[3]
-
Catalyst Design: The design of the catalyst itself can be optimized to enhance resistance to poisoning, for instance, by modifying active sites to be more selective towards the reactant over the poison.[20]
Advanced Topic: Catalyst Regeneration
Q7: My catalyst has been poisoned by sulfur. Is it possible to regenerate and reuse it?
A7: Regeneration of sulfur-poisoned palladium catalysts is challenging but sometimes possible, particularly for heterogeneous catalysts. The success of regeneration depends heavily on the nature of the poison and the catalyst support.
-
Thermal Treatment: For some supported palladium catalysts, high-temperature treatment (e.g., >500 °C) under controlled atmospheres can remove adsorbed sulfur species. For example, treating a poisoned catalyst at 780 °C can decompose stable sulfate species and restore activity.[21] This is often not practical for homogeneous catalysts used in solution-phase synthesis.
-
Chemical Treatment: Washing the catalyst with specific reagents can sometimes remove poisons. Regeneration under a hydrogen stream at elevated temperatures (e.g., 400-500 °C) has been shown to restore activity to some sulfur-poisoned catalysts.[22][23] However, some poisoning can be irreversible.[24]
It's important to note that for most lab-scale, homogeneous reactions, regeneration is not practical. The focus should be on prevention through the use of high-purity reagents.[20]
References
- Erhardt, S., Grushin, V. V., et al. (2009). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- StudySmarter. (2024).
- Jentoft, F. C. (2001). Poisoning and deactivation of palladium catalysts.
- Gudmundsson, A., Gustafson, K. P. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Zhang, S., Shao, Z., et al. (2023). Delving into the Chemical Deactivation of Palladium Catalysts during Spontaneous Formic Acid Dehydrogenation To Produce Dihydrogen.
- Wikipedia. (2023).
- Wang, Z., Chen, Z., et al. (2025). Fully exposed palladium clusters mitigate catalyst poisoning during water contaminant reduction.
- Gudmundsson, A., Gustafson, K. P. J., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Escandón, L. S., Ordóñez, S., et al. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support.
- Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
- DCL Inc. (n.d.).
- Li, K., Wang, C., et al. (2022). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. ACS Engineering Au. [Link]
- Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
- DCL Inc. (n.d.).
- Jacquemet, C. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Li, Y., El-Sayed, M. A. (2001). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
- Sustainability Directory. (2025).
- Gänzler, A. M., Gremminger, A., et al. (2025). Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales.
- Erhardt, S., Grushin, V. V., et al. (2009). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
- Liu, J., Kimmel, K., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]
- MDPI. (2020).
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Bhanage, B. M., & Arai, M. (2001). Heck Reaction—State of the Art.
- Tan, J. Y., & Tiekink, E. R. T. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Molecules. [Link]
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- Johnson & Matthey. (n.d.). Tailor-made pre-catalysts: addressing impurity profile in palladium-catalyzed couplings.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts.
- Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in API Step.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
- Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Kumar, A., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. studysmarter.co.uk [studysmarter.co.uk]
- 17. Catalyst Poisoning Mitigation → Term [energy.sustainability-directory.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. reddit.com [reddit.com]
- 20. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 23. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 24. dcl-inc.com [dcl-inc.com]
Managing exothermic reactions during the synthesis of 5-Benzyloxy-2-bromotoluene
A Guide to Managing Exothermic Reactions and Ensuring Procedural Safety
Welcome to the Technical Support Center for the synthesis of 5-Benzyloxy-2-bromotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information. As Senior Application Scientists, we have compiled this resource to address the critical challenges associated with this synthesis, particularly the management of its exothermic nature. Our focus is on providing practical, field-proven insights to ensure both the success of your experiment and the safety of your laboratory personnel.
Understanding the Reaction: Why Exothermicity is a Critical Concern
The synthesis of this compound typically involves the electrophilic aromatic substitution of 3-benzyloxytoluene with a brominating agent, most commonly molecular bromine (Br₂). This reaction is inherently exothermic due to the formation of stable carbon-bromine bonds and the regeneration of the aromatic system.[1] A failure to adequately control the heat generated can lead to a dangerous situation known as a thermal runaway.
A thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[2][3] This can result in the rapid boiling of solvents, a dangerous increase in pressure within the reaction vessel, and potentially, vessel failure or an explosion.[1][3] Therefore, meticulous temperature control is paramount for a safe and successful synthesis.
Troubleshooting Guide: Addressing Common Issues in Real-Time
This section is formatted to help you quickly identify and resolve issues that may arise during the synthesis.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Rate of bromine addition is too fast.2. Inadequate cooling.3. High concentration of reactants. | 1. Immediately cease the addition of bromine. 2. Ensure the cooling bath is at the target temperature and the flask is adequately submerged.[1][4]3. Increase stirring speed to improve heat transfer.4. If necessary, add more pre-chilled solvent to dilute the reaction mixture. |
| Persistent Red-Brown Color After Calculated Bromine Addition | 1. Incomplete reaction.2. Side reactions consuming the starting material. | 1. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.[2]2. If the starting material is still present, continue to add bromine dropwise until a faint orange color persists. |
| Low Product Yield | 1. Incomplete reaction.2. Loss of product during workup.3. Formation of poly-brominated side products. | 1. Ensure the reaction has gone to completion via TLC analysis.[2]2. Carefully perform extractions and washes to minimize product loss.3. Strictly control the stoichiometry of bromine to one equivalent to minimize over-bromination. |
| Product is an Oil Instead of a Solid After Workup | 1. Presence of impurities.2. Incomplete removal of solvent. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.2. If crystallization fails, purify the product using column chromatography.3. Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions when working with liquid bromine?
A1: Liquid bromine is highly corrosive, toxic, and a strong oxidizing agent.[5][6][7] All manipulations must be conducted in a certified chemical fume hood.[6] Personal Protective Equipment (PPE) is mandatory and includes, at a minimum, a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemically resistant gloves (e.g., nitrile).[6][8] It is also crucial to have a quenching agent, such as a 10% sodium thiosulfate solution, readily available to neutralize any spills.[8]
Q2: What is the optimal temperature range for this bromination, and how is it best maintained?
A2: While the optimal temperature can vary based on the solvent and specific conditions, electrophilic aromatic brominations are typically conducted at low temperatures to control the exotherm. A starting point of 0-5 °C is recommended, maintained by an ice-water bath.[4] For more rigorous temperature control, an ice-salt bath can be used to achieve temperatures below 0 °C.[9] Continuous monitoring with a thermometer placed directly in the reaction mixture is essential.[2]
Q3: How can I be certain that the quenching of excess bromine is complete?
A3: The most direct indicator is a visual one. Elemental bromine has a distinct reddish-brown color.[4] During the quenching process with a reducing agent like sodium thiosulfate or sodium bisulfite, the bromine is reduced to colorless bromide ions.[4][10] The quench is considered complete when the red-brown or yellow color of the reaction mixture has completely dissipated, resulting in a colorless or pale yellow solution.[4][10] If the color persists, it indicates the presence of unreacted bromine, and more quenching agent should be added slowly.[4]
Q4: Can alternative, safer brominating agents be used in place of liquid bromine?
A4: Yes, N-Bromosuccinimide (NBS) is a solid and is generally considered a safer and easier-to-handle brominating agent than liquid bromine.[1] Reactions involving NBS are also exothermic and require careful temperature control.[1] The use of NBS may require an initiator or catalyst, and the reaction conditions would need to be optimized accordingly.
Q5: What should I do in the event of a thermal runaway?
A5: The primary goal is to cool the reaction as quickly and safely as possible. If you observe a rapid, uncontrolled temperature rise, immediately stop the addition of any reagents. If it is safe to do so, increase the efficiency of the cooling bath by adding more ice or switching to a colder bath (e.g., dry ice/acetone). Alert others in the lab and be prepared to evacuate if the situation cannot be brought under control.
Experimental Protocols
Detailed Step-by-Step Methodology for Controlled Bromination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, dissolve 3-benzyloxytoluene in a suitable inert solvent (e.g., dichloromethane or acetic acid).
-
Cooling: Immerse the reaction flask in an ice-water bath and stir the solution until the internal temperature stabilizes at 0-5 °C.[4]
-
Bromine Addition: In the dropping funnel, prepare a solution of one equivalent of molecular bromine in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.[9] This slow, controlled addition is the most critical step in managing the exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 30-60 minutes. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench any unreacted bromine by slowly adding a 10% aqueous solution of sodium thiosulfate or sodium bisulfite dropwise.[4][10] Continue the addition until the reddish-brown color of bromine disappears completely.[10] Be aware that the quenching process itself can be exothermic, so slow addition and continued cooling are necessary.[9]
-
Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine.[4][10]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Visualization of the Experimental Workflow
Caption: Workflow for the controlled bromination of 3-benzyloxytoluene.
References
- BenchChem. Technical Support Center: Quenching and Removal of Excess Bromine.
- BenchChem.
- Slideshare. Bromine handling and safety.
- TATA Chemical Ltd. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
- University of Washington.
- RSC Education.
- Dolly Corporation.
- Organic Syntheses. Organic Syntheses Procedure.
- BenchChem.
- BenchChem.
- YouTube. What is Thermal Runaway and How Can It Be Avoided?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromine handling and safety | DOCX [slideshare.net]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. dollycorporation.com [dollycorporation.com]
- 8. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for 5-Benzyloxy-2-bromotoluene Functionalization
Welcome to the technical support center for the functionalization of 5-Benzyloxy-2-bromotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the chemical transformation of this key intermediate. The following information is structured in a question-and-answer format to directly address specific challenges, with a core focus on the critical parameter of reaction temperature.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My cross-coupling reaction with this compound is resulting in a very low yield or no desired product. What are the likely causes related to temperature, and how can I fix this?
Answer:
Low or no product yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can often be traced back to suboptimal reaction temperatures.[1] The temperature affects several key steps in the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.[2][3]
Potential Causes & Solutions:
-
Insufficient Temperature for Oxidative Addition: The first step in the catalytic cycle, oxidative addition of the aryl bromide to the Pd(0) complex, is often the rate-determining step and requires a certain activation energy.[2]
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. For many Suzuki and Buchwald-Hartwig reactions, temperatures in the range of 80-120 °C are effective.[4][5] Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature that drives the reaction to completion without significant side product formation.
-
-
Catalyst Decomposition at Elevated Temperatures: While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[6] This reduces the amount of active catalyst in the reaction mixture.
-
Side Reactions at Higher Temperatures: Elevated temperatures can promote undesirable side reactions. One common side reaction is the dehalogenation of the starting material, where the bromine atom is replaced by a hydrogen atom. Another potential issue with this compound is the cleavage of the benzyloxy protecting group, especially under harsh conditions.[9][10]
-
Solution: If you identify side products consistent with dehalogenation or deprotection, lower the reaction temperature. A systematic temperature screen is recommended to find a balance between an acceptable reaction rate and minimal side product formation.
-
| Temperature Range | Potential Outcome | Recommendation |
| Room Temperature - 50 °C | Incomplete or no reaction | Gradually increase temperature |
| 50 °C - 80 °C | Slow reaction rate | Optimal for sensitive substrates; may require longer reaction times |
| 80 °C - 120 °C | Generally optimal for many cross-couplings | Good starting point for optimization |
| > 120 °C | Risk of catalyst decomposition and side reactions | Use with caution and with thermally stable catalysts |
Issue 2: Formation of Grignard Reagent or Lithiation is Sluggish or Fails
Question: I am trying to form the Grignard reagent of this compound, but the reaction is not initiating or is very slow. How does temperature play a role here?
Answer:
The formation of organometallic reagents like Grignard or organolithium species is highly sensitive to temperature.
Potential Causes & Solutions:
-
Low Temperature Inhibiting Initiation: While Grignard reactions are exothermic, they often require an initial input of energy to start.[11]
-
Solution: Gentle heating with a heat gun on a small spot of the flask can initiate the reaction. Once initiated, the exothermic nature of the reaction will often sustain it. Be prepared to cool the reaction vessel if it becomes too vigorous.
-
-
Side Reactions at Higher Temperatures: For functionalized aryl bromides like this compound, higher temperatures during Grignard formation can lead to side reactions such as Wurtz coupling, where two aryl groups couple together.[11]
Issue 3: Debenzylation (Loss of the Benzyl Protecting Group)
Question: I am observing a significant amount of the debenzylated product (2-bromo-5-hydroxytoluene) in my reaction mixture. How can I prevent this?
Answer:
The benzyloxy group is generally stable, but it can be cleaved under certain conditions, particularly at elevated temperatures in the presence of certain reagents.[15][16][17]
Potential Causes & Solutions:
-
High Reaction Temperature: Many deprotection protocols for benzyl ethers utilize high temperatures. Your reaction conditions may be inadvertently promoting this side reaction.
-
Solution: The most straightforward solution is to lower the reaction temperature. Screen a range of lower temperatures to find a point where the desired reaction proceeds without significant debenzylation.
-
-
Hydrogen Source in Palladium-Catalyzed Reactions: In palladium-catalyzed reactions, if there is a source of hydrogen in the reaction mixture (e.g., from a solvent like isopropanol or from certain additives), catalytic hydrogenolysis of the benzyl ether can occur.[10][18]
-
Solution: Ensure your solvents and reagents are anhydrous and of high purity. If you suspect hydrogen transfer is an issue, consider using a different solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for optimizing a Suzuki-Miyaura coupling with this compound?
A1: A good starting point for a Suzuki-Miyaura coupling of an aryl bromide is typically between 80 °C and 100 °C.[19] From here, you can adjust the temperature up or down based on the reaction progress and the formation of any byproducts.
Q2: How does the choice of ligand in a Buchwald-Hartwig amination affect the optimal reaction temperature?
A2: The choice of ligand has a significant impact on the stability and activity of the palladium catalyst, which in turn influences the optimal reaction temperature.[4][8] Bulky, electron-rich ligands often form more stable and active catalysts that can facilitate the reaction at lower temperatures.[20] Conversely, less stable catalyst systems may require higher temperatures to achieve a reasonable reaction rate.
Q3: For a lithiation-borylation reaction sequence, what are the critical temperature control points?
A3: In a lithiation-borylation sequence, temperature control is critical at two main stages.[21] The initial lithiation is typically carried out at a very low temperature, such as -78 °C, to ensure the stability of the organolithium species and prevent side reactions.[22][23] The subsequent borylation and rearrangement steps may also be performed at low temperatures, with a gradual warming to room temperature. Following the specific protocol for your chosen borylating agent is crucial.
Q4: Can microwave heating be used to optimize the reaction temperature for the functionalization of this compound?
A4: Yes, microwave heating can be an excellent tool for rapidly screening reaction temperatures and optimizing conditions.[24] It allows for precise temperature control and can often reduce reaction times significantly. However, it is important to be cautious as the rapid heating can sometimes lead to localized overheating and catalyst decomposition if not properly controlled.
Experimental Workflow & Visualization
Workflow for Temperature Optimization in a Suzuki-Miyaura Coupling
Caption: A decision-making workflow for optimizing reaction temperature.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for low reaction yields.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboron. (2015). Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- Standard Lithiation–Borylation A user's guide. (2017). Royal Society of Chemistry.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- ResearchGate. (2014). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
- BenchChem. (n.d.). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- PubMed Central. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. SciSpace.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Lithiation-Borylation Methodology and Its Applic
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Semantic Scholar. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
- ResearchGate. (n.d.). Survey of the aryl bromides, alkyl bromides, olefins, and acyl....
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Technical Support Center: Grignard Reagent Formation from (S)-2-Bromooctane.
- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for the benzylic bromination of 1....
- NIH. (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes.
- ResearchGate. (n.d.). Cross-coupling of benzyltrifluoroborates with (hetero)aryl bromides.
- Beilstein Journals. (n.d.). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jk-sci.com [jk-sci.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. scispace.com [scispace.com]
- 23. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 24. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base on the outcome of reactions with 5-Benzyloxy-2-bromotoluene
Technical Support Center: 5-Benzyloxy-2-bromotoluene
A Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of the Base in Directing Reaction Outcomes.
Welcome to the technical support guide for reactions involving this compound. This resource is designed to provide in-depth, field-proven insights into the nuanced role of the base in modulating the outcome of your synthetic transformations. As a versatile building block in medicinal chemistry and materials science, understanding how to control the reactivity of this aryl bromide is paramount to achieving high yields and purity.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound, and why is the base so critical?
This compound is an electron-rich aryl bromide, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. The two most prevalent transformations are:
-
Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by coupling with an organoboron species (e.g., a boronic acid). This is widely used to synthesize biaryl compounds.[2][3]
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. This reaction is fundamental for synthesizing N-arylated compounds prevalent in pharmaceuticals.[4][5]
In both catalytic cycles, the base is not merely a spectator or a simple acid scavenger. It plays an active and often multifaceted role that directly influences reaction rate, yield, and even the stability of the catalyst and substrates. An incorrect choice of base can lead to failed reactions, catalyst decomposition, or the formation of unwanted byproducts.
Q2: What is the specific mechanistic role of the base in a Suzuki-Miyaura reaction?
In the Suzuki-Miyaura coupling, the base has several crucial functions within the catalytic cycle.[2] The most widely accepted roles are:
-
Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic borate species (e.g., R-B(OH)₃⁻).[6][7] This "ate" complex is significantly more reactive and readily undergoes transmetalation with the palladium(II) complex.[6][7]
-
Facilitating the Formation of the Active Palladium Complex: The base can influence the palladium center itself, for instance, by reacting with the Pd(II)-halide intermediate to form a species like [ArPd(OR)L₂], which is primed for transmetalation.[2]
-
Accelerating Reductive Elimination: Some studies suggest that certain bases, like hydroxides, can even accelerate the final reductive elimination step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[6]
The choice and stoichiometry of the base can therefore control which boronic acid reacts in a competitive situation and determine the overall efficiency of the catalytic turnover.[6][7]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand if required.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.). Then, add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The base is added as a solid, and its role begins upon heating as it dissolves and interacts with the boronic acid.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for coupling this compound with a generic secondary amine.
Step-by-Step Methodology:
-
Glovebox Preparation: Due to the air and moisture sensitivity of the base and catalyst, it is highly recommended to set up this reaction in a glovebox.
-
Reagent Addition: In the glovebox, add the base (e.g., Sodium tert-butoxide, 1.4 equiv.) to an oven-dried reaction vial with a stir bar. Add the palladium precatalyst (e.g., G3-Xantphos, 1-2 mol%) and this compound (1.0 equiv.).
-
Solvent and Nucleophile: Add anhydrous, degassed solvent (e.g., Toluene or TMO).[8] Finally, add the amine (1.2 equiv.). The base's role is to deprotonate the amine upon mixing, creating the active nucleophile for the catalytic cycle.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath (typically 90-110 °C) and stir.
-
Monitoring & Work-up: Monitor the reaction as described above. Upon completion, cool the reaction, quench carefully by adding saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Purify the product using standard techniques as described in the Suzuki protocol.
References
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
- Wikipedia. (n.d.). Suzuki reaction.
- Rodrigues, A. S. M. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem.
- Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- PubChem. (n.d.). This compound.
- AOBChem USA. (n.d.). This compound.
- PubChem. (n.d.). This compound | C14H13BrO | CID 2756639.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Reddit. (2015). Grignard troubleshoot.
- ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction.
- Maynooth University Research Archive Library. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations.
- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship.
- NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC.
Sources
- 1. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Validation & Comparative
The Chemical Context: Why NMR Analysis of 5-Benzyloxy-2-bromotoluene is Crucial
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 5-Benzyloxy-2-bromotoluene
This compound, with the chemical formula C₁₄H₁₃BrO, is a halogenated aromatic ether. Its structure incorporates several key features that are pertinent to its application in medicinal chemistry and materials science: a toluene core, a bromine atom providing a handle for cross-coupling reactions, and a benzyloxy group which can act as a protecting group or influence the electronic properties of the molecule. Accurate structural confirmation via NMR is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of both the toluene and benzyl rings, the benzylic methylene protons, and the methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | ~7.35 | d | 1H | Ortho to the bromine atom, expected to be the most downfield of the toluene ring protons. |
| H-3, H-4 | ~6.8-7.0 | m | 2H | Protons on the benzyloxy-substituted ring, influenced by the electron-donating ether group and coupling with each other. |
| Benzyl-H (aromatic) | ~7.3-7.5 | m | 5H | Protons of the benzyl group's phenyl ring, typically appearing as a complex multiplet. |
| -OCH₂- | ~5.05 | s | 2H | Benzylic methylene protons, appearing as a singlet due to the absence of adjacent protons. |
| -CH₃ | ~2.30 | s | 3H | Methyl protons on the toluene ring, appearing as a singlet. |
Causality Behind Predicted Shifts:
-
Aromatic Protons (Toluene Ring): The chemical shifts of these protons are influenced by the interplay of the electron-donating benzyloxy group and the electron-withdrawing, inductively- and anisotropically-acting bromine atom. The proton ortho to the bromine (H-6) is expected to be the most deshielded.
-
Benzylic Protons (-OCH₂-): These protons are adjacent to an oxygen atom and a phenyl group, leading to a downfield shift into the 5.0-5.2 ppm region.[1]
-
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring typically resonates around 2.3 ppm.[2]
Predicted ¹³C NMR Spectral Analysis of this compound
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 (C-OBn) | ~158 | Carbon attached to the electron-donating benzyloxy group, significantly deshielded. |
| C-1 (C-CH₃) | ~138 | Quaternary carbon attached to the methyl group. |
| C-2 (C-Br) | ~115 | Carbon bearing the bromine atom, shielded by the "heavy atom effect". |
| Aromatic CH (Toluene) | ~115-130 | Aromatic carbons of the toluene ring. |
| Aromatic C (Benzyl) | ~127-136 | Aromatic carbons of the benzyl group's phenyl ring. |
| -OCH₂- | ~70 | Benzylic methylene carbon, deshielded by the adjacent oxygen. |
| -CH₃ | ~20 | Methyl carbon. |
Key Considerations for ¹³C NMR:
-
Quaternary Carbons: The signals for the quaternary carbons (C-1, C-2, C-5, and the ipso-carbon of the benzyl group) are expected to be of lower intensity compared to the protonated carbons.
-
Solvent Effects: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can slightly influence the chemical shifts.
Comparative Analysis with a Structural Analog: 4-(Benzyloxy)-2-bromo-1-methoxybenzene
To ground our predictions in experimental reality, we can analyze the reported data for a closely related compound, 4-(Benzyloxy)-2-bromo-1-methoxybenzene. This molecule differs only by the presence of a methoxy group instead of a methyl group at the C-1 position. The synthesis and crystal structure of this compound have been reported, implying the existence of its characterization data.[3]
The primary difference in the NMR spectra would be the absence of the methyl signal and the presence of a methoxy signal.
-
¹H NMR: The sharp singlet for the methyl group at ~2.3 ppm in this compound would be replaced by a singlet for the methoxy protons at ~3.8 ppm in the analog.
-
¹³C NMR: The methyl carbon signal at ~20 ppm would be absent, and a methoxy carbon signal would appear around 55-60 ppm.
This comparison underscores the diagnostic power of NMR in distinguishing between closely related structures.
Alternative Analytical Techniques: A Comparative Overview
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C-O ether, aromatic C-H). | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional molecular structure. | Unambiguous structural determination. | Requires a single crystal of suitable quality. |
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
B. NMR Spectrometer Setup
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).
-
Shimming: Shim the magnetic field to optimize its homogeneity, which will result in sharp and symmetrical peaks.
C. ¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
D. ¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, to compensate for the low natural abundance of ¹³C.
E. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integration and Analysis: Integrate the signals in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.
Visualizing the Workflow
A logical workflow is essential for systematic NMR analysis.
Caption: Workflow for NMR Analysis of this compound.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative for its structural verification. Through a combination of predicted chemical shifts, analysis of electronic and steric effects, and comparison with closely related analogs, a confident structural assignment can be made. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize NMR spectroscopy in the characterization of this and similar synthetic intermediates, ensuring the quality and reliability of their scientific endeavors.
References
- Chemistry LibreTexts. (2021, August 15). 15.4: Spectral Characteristics of the Benzene Ring.
- Zhang, L., et al. (2016). 4-(Benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 654–655.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Benzyloxy-2-bromotoluene and its Characterization by Alternative Analytical Methods
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural characterization of novel molecules is a cornerstone of progress. Intermediates such as 5-Benzyloxy-2-bromotoluene, a substituted aromatic ether, are pivotal building blocks. Its structure incorporates a bromotoluene core and a benzyl protecting group, features that are common in multi-step organic syntheses. Accurate confirmation of its identity is critical to ensure the integrity of subsequent reaction steps and the final product's purity.
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the rationale behind the fragmentation pathways. Furthermore, we will objectively compare the insights gained from mass spectrometry with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing a holistic framework for the comprehensive characterization of this and similar molecules.
Part 1: Elucidating the Structure via Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Under the high-energy conditions of Electron Ionization (EI), molecules not only ionize but also fragment in predictable ways, creating a unique fingerprint that allows for structural elucidation.
Predicted Electron Ionization (EI-MS) Fragmentation Pattern of this compound
The fragmentation of this compound is governed by the relative stabilities of the resulting carbocations and neutral losses. The molecular structure contains several key features that dictate its fragmentation: a benzyl ether linkage, a bromine atom, and a toluene methyl group.
Molecular Ion (M⁺˙): The molecular formula of this compound is C₁₄H₁₃BrO.[1][2] A critical diagnostic feature in its mass spectrum is the molecular ion peak. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic doublet of peaks (M⁺˙ and [M+2]⁺˙) with almost equal intensity.[3] Given the monoisotopic mass of approximately 276.015 Da, these peaks will be observed at m/z 276 and m/z 278 .
Primary Fragmentation Pathways:
-
Benzylic Cleavage and Tropylium Ion Formation (m/z 91): The most favorable fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-O bond.[4] This process is driven by the formation of the highly stable benzyl cation (C₇H₇⁺), which rapidly rearranges to the even more stable, aromatic tropylium ion.[5][6][7] This fragment gives rise to an intense signal at m/z 91 and is often the base peak in the spectrum.[5]
-
Loss of Bromine Radical (m/z 197): Another primary fragmentation event is the cleavage of the C-Br bond, which is weaker than the aromatic C-H or C-C bonds. The loss of a bromine radical (·Br) from the molecular ion would result in a cation at m/z 197 (C₁₄H₁₃O⁺). This peak would appear as a singlet, as the bromine isotope pattern is no longer present.
-
Loss of Benzyloxy Radical (m/z 171/173): Cleavage of the aryl C-O bond can lead to the loss of a benzyloxy radical (·OCH₂Ph). This would generate the 2-bromo-5-methylphenyl cation. This fragment retains the bromine atom and will therefore appear as an isotopic doublet at m/z 171 and m/z 173 .
The predicted fragmentation cascade is visualized in the diagram below, illustrating the formation of the key diagnostic ions from the molecular ion.
Caption: Predicted EI-MS fragmentation of this compound.
Summary of Predicted Mass Spectral Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Significance |
| 276 / 278 | Molecular Ion [M]⁺˙ | C₁₄H₁₃BrO⁺˙ | Confirms molecular weight; 1:1 doublet indicates one bromine atom. |
| 91 | Tropylium Ion | C₇H₇⁺ | Base Peak . Diagnostic for a benzyl moiety.[5][6][8] |
| 197 | [M - Br]⁺ | C₁₄H₁₃O⁺ | Indicates loss of the bromine atom. |
| 171 / 173 | [M - C₇H₇O]⁺ | C₇H₆Br⁺ | Indicates loss of the benzyloxy group. Retains Br isotope pattern. |
Part 2: Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable information about molecular weight and fragmentation, it reveals little about the specific connectivity of atoms. For unambiguous structural confirmation, a multi-technique approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in a molecule. It provides information on the chemical environment, connectivity, and stereochemistry of nuclei (typically ¹H and ¹³C).
-
¹H NMR: For this compound, ¹H NMR would provide definitive proof of structure. We would expect to see distinct signals for the methyl protons (~2.4 ppm), the benzylic methylene protons (~5.0 ppm), and separate, well-resolved signals for the three protons on the bromotoluene ring and the five protons on the benzyl ring in the aromatic region (6.8-7.5 ppm). The splitting patterns (coupling) of these aromatic protons would confirm their relative positions.
-
¹³C NMR: A ¹³C NMR spectrum would show 12 distinct signals (due to symmetry in the benzyl phenyl group), confirming the presence of 14 carbon atoms in unique chemical environments. The chemical shifts would further corroborate the presence of aliphatic (CH₃, CH₂) and aromatic carbons, as well as carbons bonded to oxygen and bromine.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the IR spectrum would be expected to show:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretching (from CH₃ and CH₂ groups).
-
~1600 & 1500 cm⁻¹: Aromatic C=C ring stretching.
-
~1250-1200 cm⁻¹: Aryl-O-C (ether) asymmetric stretching. This is a key diagnostic peak for the benzyl ether linkage.[9]
-
~1050-1000 cm⁻¹: Aryl-O-C (ether) symmetric stretching.
-
~600-500 cm⁻¹: C-Br stretching.
Comparative Analysis of Techniques
| Technique | Information Provided | Strengths | Limitations for this Molecule |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula (with HRMS), diagnostic fragmentation (Br pattern, tropylium ion). | Does not provide definitive atom connectivity; isomers may have similar spectra. |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment. | Unambiguous structure determination, isomer differentiation. | Lower sensitivity than MS, requires larger sample amount, more complex data analysis. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for identifying key functional groups (ether, aromatic). | Provides limited information on the overall molecular skeleton; not suitable for isomer differentiation. |
Experimental Protocols
A self-validating analytical workflow integrates these techniques to ensure the highest confidence in structural assignment.
Caption: Integrated workflow for structural characterization.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Utilize a GC-MS or a direct insertion probe. For GC-MS, select a suitable capillary column (e.g., DB-5ms) and temperature program to ensure elution of the analyte. For a direct probe, a temperature ramp up to 150°C is appropriate.
-
Ionization: Set the electron ionization energy to a standard value of 70 eV. This energy level is sufficient to induce reproducible fragmentation and allows for comparison with standard spectral libraries.
-
Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis:
-
Identify the molecular ion doublet at m/z 276/278. The near 1:1 ratio validates the presence of a single bromine atom.
-
Identify the base peak. Based on established principles, this is expected to be m/z 91.
-
Annotate other key fragments (e.g., m/z 197, 171/173) and propose their structures.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H spectrum using a 400 MHz (or higher) spectrometer. Obtain a spectrum with a high signal-to-noise ratio (typically 16-32 scans).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing and Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign all protons and carbons to their positions in the molecular structure.
Conclusion
The analysis of this compound serves as an excellent model for the principles of modern organic characterization. While mass spectrometry powerfully suggests a structure through its unique fragmentation fingerprint—most notably the m/z 276/278 molecular ion doublet and the m/z 91 tropylium base peak—it cannot stand alone for unambiguous identification. True analytical trustworthiness is achieved by integrating this data with the detailed connectivity map provided by NMR spectroscopy and the functional group confirmation from IR spectroscopy. This multi-faceted approach creates a self-validating system, ensuring that researchers and drug development professionals can proceed with absolute confidence in the chemical identity of their materials.
References
- Vertex AI Search. (2023). Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC - NIH.
- MDPI. (2023). Tropylium Ion | Encyclopedia MDPI. MDPI.
- Canadian Science Publishing. (1971). Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Canadian Journal of Chemistry.
- ChemConnections. Information from Mass Spectrometry. chemconnections.org.
- UCLA Chemistry.
- PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.
- PubMed. (2021). Intramolecular benzyl cation transfer in the gas-phase fragmentation of protonated benzyl phenyl sulfones. Journal of Mass Spectrometry.
- Canadian Science Publishing. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines.
- PubChem. (2025). This compound.
- PubChemLite. This compound (C14H13BrO). PubChem.
- ECHEMI. (n.d.). Buy this compound Industrial Grade. ECHEMI.com.
- J-Stage. (n.d.).
- Fluorochem. (n.d.). This compound. Fluorochem.
- Santa Cruz Biotechnology. (n.d.). This compound. scbt.com.
- ChemicalBook. (n.d.). 4-Bromotoluene(106-38-7) MS spectrum. ChemicalBook.
- Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube.
- e-Content-Science. (2020). α-, β-, allylic, benzylic cleavage and McLaffertyre arrangement. YouTube.
- MassBank. (2008). Organic compounds - MassBank. MassBank.
- Chemistry LibreTexts. (2023).
- NIST. (n.d.). Benzene, 1-bromo-3-methyl-. NIST WebBook.
- ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180.
- Semantic Scholar. (2016). Article. Semantic Scholar.
- ResearchGate. (n.d.). MS/MS spectrum and proposed fragmentation of compound 5.
- ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
- University of Prince Edward Island. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). UPEI.
- eGyanKosh. (n.d.).
- University of Arizona. (n.d.).
- NIH. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.
Sources
- 1. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]
- 3. asdlib.org [asdlib.org]
- 4. Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]
- 8. chemconnections.org [chemconnections.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 5-Benzyloxy-2-bromotoluene in Key Cross-Coupling and Metallation Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted bromotoluenes are versatile building blocks, and understanding their relative reactivity is paramount for optimizing reaction conditions and achieving desired outcomes. This guide provides an in-depth technical comparison of the reactivity of 5-benzyloxy-2-bromotoluene with other common bromotoluene isomers, namely 2-bromotoluene and 4-bromotoluene. We will explore their performance in several cornerstone reactions of modern organic synthesis: palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and metallation reactions (Grignard formation and lithiation). This analysis is supported by a combination of established chemical principles, literature data on analogous systems, and detailed experimental protocols to provide a practical framework for synthetic planning.
Understanding the Reactivity of Bromotoluenes: A Tale of Sterics and Electronics
The reactivity of a substituted bromotoluene is fundamentally governed by the interplay of electronic and steric effects imparted by its substituents. The bromine atom itself is an inductively withdrawing but resonance-donating group, leading to an overall deactivation of the aromatic ring towards electrophilic substitution, yet directing incoming electrophiles to the ortho and para positions.[1] However, in the context of cross-coupling and metallation reactions, the focus shifts to the C-Br bond's susceptibility to cleavage and the influence of other substituents on this process.
The methyl group (-CH₃) is a weakly activating group, donating electron density through hyperconjugation and a weak inductive effect. The benzyloxy group (-OCH₂Ph), on the other hand, is a more complex substituent. The ether oxygen is strongly electron-donating through resonance (+R effect) to the ortho and para positions, which can facilitate the oxidative addition step in palladium-catalyzed reactions.[2] However, it also exerts an electron-withdrawing inductive effect (-I effect) due to the oxygen's electronegativity.[2] Furthermore, the bulky benzyl group can introduce significant steric hindrance, particularly when positioned ortho to the reaction center.[2]
In this compound, the benzyloxy group is para to the bromine and meta to the methyl group. The methyl group is ortho to the bromine. This substitution pattern leads to a unique combination of electronic and steric influences that differentiate its reactivity from simpler bromotoluenes.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl bromide in these reactions is heavily dependent on the ease of the initial oxidative addition step to the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a robust and widely used method for constructing biaryl frameworks.[3] The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, a direct consequence of the decreasing bond dissociation energy of the carbon-halogen bond.[1]
Comparative Reactivity:
Based on electronic and steric considerations, we can predict the following reactivity trend:
4-bromotoluene > this compound > 2-bromotoluene
-
4-bromotoluene: The methyl group is para to the bromine, exerting a modest electron-donating effect that can slightly accelerate oxidative addition without introducing steric hindrance around the C-Br bond.
-
This compound: The electron-donating benzyloxy group para to the bromine is expected to facilitate oxidative addition. However, the ortho-methyl group introduces steric hindrance, which can counteract this electronic benefit by impeding the approach of the bulky palladium catalyst.
-
2-bromotoluene: The ortho-methyl group presents significant steric hindrance, which generally leads to slower reaction rates compared to its para-isomer.[1]
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromotoluenes with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | 2-4 | >90 |
| 2 | 2-bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 80-100 | 4-8 | ~80-90 |
| 3 | This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
Note: The data presented is compiled from various sources and represents typical reaction outcomes. Direct comparative studies under identical conditions are limited. The yield for this compound is based on analogous systems like 4-(benzyloxy)-2-bromo-1-fluorobenzene.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of Bromotoluenes
This protocol provides a general procedure that can be adapted for the different bromotoluene isomers.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/H₂O 4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, and base.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5][6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[7] Similar to the Suzuki coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a key step.
Comparative Reactivity:
The expected reactivity trend in Buchwald-Hartwig amination mirrors that of the Suzuki coupling:
4-bromotoluene > this compound > 2-bromotoluene
The rationale remains the same: the interplay between the activating/deactivating electronic effects of the substituents and the steric hindrance around the C-Br bond. The bulky phosphine ligands often used in this reaction can be sensitive to steric hindrance at the ortho position.
Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromotoluenes with Morpholine
| Entry | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2-4 | >95 |
| 2 | 2-bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6-12 | ~85-95 |
| 3 | This compound | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 8-16 | ~80-90 |
Note: The data presented is compiled from various sources and represents typical reaction outcomes. Direct comparative studies under identical conditions are limited. The yield for this compound is an educated estimation based on the combined electronic and steric effects in comparison to the other isomers and data from analogous systems.[8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of bromotoluenes.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium precursor, ligand, and base.
-
Add the aryl bromide and a stir bar.
-
Seal the tube, remove from the glovebox (if applicable), and add the amine and toluene via syringe.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture in an oil bath at the desired temperature (typically 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Metallation Reactions: Formation of Organometallic Reagents
The formation of organometallic reagents, such as Grignard and organolithium species, is a fundamental transformation that converts the electrophilic carbon of the C-Br bond into a nucleophilic one.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond.[10] The ease of this reaction is influenced by both the C-Br bond strength and steric hindrance around the reaction site.
Comparative Reactivity:
4-bromotoluene > this compound ≈ 2-bromotoluene
-
4-bromotoluene: The absence of ortho substitution allows for facile approach of the aryl bromide to the magnesium surface, generally leading to higher yields.[11]
-
2-bromotoluene and this compound: Both substrates suffer from steric hindrance due to the ortho-methyl group, which can impede the reaction at the magnesium surface.[10] This can lead to slower reaction initiation and a higher propensity for side reactions like Wurtz coupling.[10] While the benzyloxy group in the 5-position is electronically distant, its bulk might have a minor, long-range steric effect.
Table 3: Reported Yields for Grignard Reagent Formation from Bromotoluene Isomers
| Entry | Aryl Bromide | Activating Agent | Solvent | Yield (%) |
| 1 | 4-bromotoluene | Iodine | Diethyl ether | ~90 |
| 2 | 2-bromotoluene | Iodine | Diethyl ether | ~70-80 |
| 3 | This compound | Iodine/1,2-dibromoethane | THF | (Not reported, expected to be similar to 2-bromotoluene) |
Data for 2- and 4-bromotoluene from Gilman, H.; McCracken, R. J. Am. Chem. Soc. 1927, 49 (4), pp 1052–1056.[10] Yield for this compound is an estimation based on steric similarity to 2-bromotoluene.
Experimental Protocol: Grignard Reagent Formation
Materials:
-
Magnesium turnings (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (catalytic)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a condenser, dropping funnel, and magnetic stir bar.
-
Add the magnesium turnings and a crystal of iodine to the flask under a stream of inert gas.
-
Gently heat the flask with a heat gun until iodine vapors are observed, then allow it to cool.
-
Add a small amount of anhydrous ether/THF to just cover the magnesium.
-
Dissolve the aryl bromide in anhydrous ether/THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a color change).
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete conversion.[10]
Lithium-Halogen Exchange
Lithium-halogen exchange is a rapid reaction, typically carried out at low temperatures with an organolithium reagent like n-butyllithium or t-butyllithium. The rate of exchange generally follows the trend I > Br > Cl.[12]
Comparative Reactivity:
The rates of lithium-halogen exchange are influenced by the stability of the resulting aryllithium species. Electron-withdrawing groups can stabilize the aryllithium, accelerating the exchange.
4-bromotoluene ≈ 2-bromotoluene ≈ this compound
In the case of bromotoluenes, the electronic effects of the methyl and benzyloxy groups are relatively weak and their impact on the rate of this very fast reaction is generally not as pronounced as in palladium-catalyzed couplings. Steric hindrance is also less of a determining factor in this solution-phase reaction compared to the heterogeneous Grignard formation. Therefore, all three isomers are expected to undergo lithium-halogen exchange at comparable rates, with the reaction typically reaching completion within minutes at low temperatures.[12][13] The regioselectivity of a subsequent reaction with an electrophile would then be the primary consideration.
Experimental Protocol: Lithium-Halogen Exchange
Materials:
-
Aryl bromide (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Anhydrous THF
-
Electrophile (e.g., DMF, 1.2 equiv)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of the aryl bromide in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solved Therotical Yield In lab we synthesized a Grignard | Chegg.com [chegg.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to HPLC and GC-MS for Purity Assessment of 5-Benzyloxy-2-bromotoluene
For drug development professionals, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 5-Benzyloxy-2-bromotoluene, a key building block in various pharmaceutical syntheses, is no exception. Its purity profile directly impacts reaction yields, impurity profiles of subsequent steps, and ultimately, the quality of the final drug product.
This guide provides an in-depth, objective comparison of the two cornerstone analytical techniques for purity assessment—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounding our discussion in the specific physicochemical properties of this compound and the rigorous standards of international regulatory bodies.
Understanding the Analyte: this compound
Before selecting an analytical technique, we must understand the molecule itself. A prudent choice of method hinges on the physical and chemical properties of the analyte.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₁₄H₁₃BrO[1][2] | Indicates a non-polar, aromatic structure. |
| Molecular Weight | 277.16 g/mol [1][2][3] | Suitable for both HPLC and GC-MS analysis. |
| Melting Point | 69-70.5°C[1][4] | The compound is a solid at room temperature, requiring dissolution for analysis. |
| Boiling Point | ~360.9°C (Predicted)[1] | High boiling point suggests that GC analysis is feasible but requires high temperatures, posing a potential risk of thermal degradation. |
| Solubility | Soluble in organic solvents | Easy to prepare samples for both HPLC (e.g., in acetonitrile/water) and GC-MS (e.g., in dichloromethane). |
The compound's solid state and high boiling point immediately suggest that HPLC is a more straightforward and less risky primary technique, as it avoids the need for high-temperature volatilization.[5][6][7]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Routine Purity
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis, primarily because it separates compounds in a liquid state at or near ambient temperatures.[8][9][10] This makes it ideal for non-volatile or thermally sensitive molecules like this compound. We will focus on a Reversed-Phase HPLC (RP-HPLC) method, which is perfectly suited for separating moderately non-polar compounds.
Expertise in Action: Causality Behind the HPLC Protocol
A robust analytical method is a self-validating system. Every parameter is chosen to ensure specificity, precision, and accuracy, in alignment with International Council for Harmonisation (ICH) guidelines.[11][12][13][14]
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Scientist's Note: A C18 stationary phase is chosen for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like our analyte.[15]
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Scientist's Note: The acidic modifier helps to sharpen peaks by protonating any acidic impurities, ensuring consistent retention.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 60% B
-
5-20 min: 60% to 90% B
-
20-25 min: 90% B
-
25-27 min: 90% to 60% B
-
27-30 min: 60% B (Re-equilibration)
-
Scientist's Note: A gradient elution is crucial for impurity profiling. It ensures that any more or less polar impurities, such as starting materials or by-products, are effectively separated from the main analyte peak.[16]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Note: Maintaining a constant column temperature ensures reproducible retention times, a key aspect of method robustness.[11]
-
-
Detection Wavelength: 220 nm.
-
Scientist's Note: This wavelength is chosen to capture the strong absorbance of the benzene rings present in the molecule, providing high sensitivity for both the main compound and related impurities.
-
3. Sample and Standard Preparation:
-
Prepare a stock solution of this compound at approximately 1.0 mg/mL in a 1:1 mixture of Acetonitrile and Water.
-
Filter the sample through a 0.22 µm syringe filter prior to injection to prevent column blockage.[17]
4. Data Analysis & Trustworthiness:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
System Suitability: Before sample analysis, inject a standard solution multiple times. The system is deemed suitable if parameters like retention time repeatability (%RSD ≤ 1%) and peak tailing (Tailing factor ≤ 2.0) meet predefined criteria, ensuring the reliability of the data generated.[13]
-
Method Validation: For use in a regulated environment, this method must be fully validated according to ICH Q2(R2) guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness.[14][18][19]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification
GC-MS is an exceptionally sensitive and specific technique, ideal for separating and identifying volatile and thermally stable compounds.[20][21] While the high boiling point of this compound presents a challenge, a carefully developed method can yield valuable information, particularly for identifying unknown volatile impurities that might be missed by HPLC.
Expertise in Action: Causality Behind the GC-MS Protocol
The primary challenge with GC-MS for this analyte is ensuring it elutes from the column without thermal degradation. The method must be designed to minimize thermal stress while still achieving separation.
Caption: Workflow for GC-MS Purity and Impurity ID.
Detailed Experimental Protocol: GC-MS
1. Instrumentation:
-
A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
2. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Scientist's Note: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for separating a wide range of semi-volatile organic compounds, including halogenated aromatics.[22]
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program:
-
Initial Temperature: 150°C, hold for 2 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 min at 300°C.
-
Scientist's Note: This temperature program starts well below the analyte's boiling point and ramps steadily to ensure the compound is eluted efficiently without prolonged exposure to excessive heat, which could cause the benzyl ether to cleave.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-500 amu.
-
Scientist's Note: This mass range comfortably covers the molecular weight of the parent compound and potential smaller fragments or impurities.
-
3. Sample Preparation:
-
Prepare a stock solution of approximately 1.0 mg/mL in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.[23]
4. Data Analysis & Trustworthiness:
-
Purity can be estimated from the Total Ion Chromatogram (TIC) using area percentages.
-
Definitive Identification: The key strength of GC-MS is the mass spectrum obtained for each peak. The fragmentation pattern of the main peak can confirm the identity of this compound, while the spectra of minor peaks can be used to identify unknown impurities by comparing them to spectral libraries (e.g., NIST) or through manual interpretation. This provides an unparalleled level of confidence in impurity identification.[5][24]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is most fit-for-purpose.[5]
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent. Ideal for non-volatile and thermally labile compounds. No risk of degradation.[7] | Good, with caution. Requires high temperatures, posing a potential risk of thermal degradation for the analyte. Best for volatile impurities.[6][25] |
| Primary Application | Quantitative Purity Analysis. Precise and reproducible quantification for routine quality control.[10][19] | Qualitative Impurity Identification. Unmatched for identifying unknown volatile compounds via mass spectral data.[24][26] |
| Sensitivity | High, dependent on UV absorbance. | Very high, especially with selective ion monitoring (SIM). |
| Speed of Analysis | Moderate (typically 15-30 minutes per run).[6] | Fast for volatile compounds, but longer run times needed for high-boiling point analytes. |
| Cost & Complexity | Higher initial and running costs due to solvent consumption and high-pressure pumps.[6][21] | Lower solvent cost, but the instrument itself can be complex. Generally seen as more cost-effective for certain applications.[6] |
| Sample Preparation | Simple dissolution in mobile-phase compatible solvents.[17][27] | Requires dissolution in a volatile solvent; can be more complex if derivatization is needed for non-volatile analytes.[23][28] |
Conclusion and Senior Scientist's Recommendation
For the comprehensive purity assessment of this compound, a dual-pronged approach is recommended, leveraging the strengths of both HPLC and GC-MS.
-
For Routine Quality Control and Purity Quantification: HPLC is the unequivocal method of choice. Its operation at ambient temperatures prevents any risk of thermal degradation, ensuring an accurate and reliable quantitative result. The developed RP-HPLC method is robust, specific, and can be readily validated according to ICH guidelines for batch release testing.[29]
-
For Impurity Profiling and Identification: GC-MS serves as an essential, complementary technique. It should be employed during process development and for investigating any unknown peaks that appear in the HPLC chromatogram. Its ability to provide structural information is invaluable for identifying process-related impurities or degradation products, which is a critical aspect of ensuring drug safety.[30]
By integrating these two powerful techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this compound, ensuring the quality of their synthetic intermediates and the integrity of their final products.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- SGS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. PubMed.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.
- Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart.
- Organomation. (n.d.). Chromatography Sample Preparation Guide.
- News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- In-Med Prognostics. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- Siddique, A., et al. (2012). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
- ResearchGate. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Atm Lab. (n.d.). Sample preparation for analysis of organic compounds by HPLC/GC/GCMS-MS, LCMS-MS.
- LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Chemsrc. (2025). This compound.
- Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
Sources
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. blog.brewerscience.com [blog.brewerscience.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. amptechfl.com [amptechfl.com]
- 21. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sample preparation GC-MS [scioninstruments.com]
- 24. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. organomation.com [organomation.com]
- 28. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
The Definitive Guide to Structural Elucidation: X-ray Crystallography of Benzyloxy-Bromotoluene Derivatives and a Comparative Analysis with Spectroscopic Techniques
For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, new pharmaceuticals are designed, and novel materials with tailored properties are developed. Within the vast landscape of organic compounds, halogenated aromatic ethers, such as 5-benzyloxy-2-bromotoluene and its derivatives, represent a class of molecules with significant potential in these fields. Their utility as synthetic intermediates and scaffolds for biologically active compounds necessitates a rigorous approach to their structural characterization.
This guide provides an in-depth technical exploration of single-crystal X-ray crystallography as the gold standard for the unambiguous determination of the solid-state structure of these derivatives. We will delve into the causality behind experimental choices, from crystal growth to data refinement. Furthermore, this guide will present an objective comparison of X-ray crystallography with alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). To ground this analysis in practical data, we will use the closely related compound, 4-(benzyloxy)-3-methoxybenzonitrile , as a case study, for which crystallographic data has been reported.[1]
The Unparalleled Insight of X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms in a crystalline solid.[2] By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, we can construct a three-dimensional electron density map of the molecule, revealing bond lengths, bond angles, and torsional angles with exceptional accuracy. This level of detail is often unattainable through other analytical methods.
Experimental Workflow: From Solution to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both patience and precision. The following workflow outlines the critical stages involved in the X-ray crystallographic analysis of a benzyloxy-bromotoluene derivative.
Caption: Experimental workflow for the X-ray crystallographic analysis of a small organic molecule.
Detailed Experimental Protocol: A Case Study Approach
Let us consider the steps involved in obtaining the crystal structure of a compound like 4-(benzyloxy)-3-methoxybenzonitrile.
1. Crystal Growth: The Critical First Step
The adage "a chain is only as strong as its weakest link" holds particularly true for X-ray crystallography, where the quality of the crystal dictates the quality of the final structure. The goal is to obtain well-ordered, single crystals of suitable size (typically 0.1-0.3 mm in each dimension).
-
Rationale for Solvent Selection: The choice of solvent is critical and is guided by the principle of "like dissolves like." For a molecule like 4-(benzyloxy)-3-methoxybenzonitrile, which possesses both polar (nitrile, methoxy, ether linkage) and non-polar (aromatic rings) regions, a solvent system that balances these characteristics is ideal. A mixture of solvents, such as ethanol and tetrahydrofuran (THF), can be effective.[1] The compound should be soluble in the solvent mixture at an elevated temperature and sparingly soluble at room temperature.
-
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals. This is a simple and often effective method for obtaining high-quality crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.[1]
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, creating a large dataset of reflections.
3. Structure Solution and Refinement: From Data to a 3D Model
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).
-
Structure Solution: The processed data is then used to solve the "phase problem." The intensities of the diffracted beams are measured, but the phase information is lost. Computational methods, such as direct methods or Patterson methods, are employed to determine the initial phases and generate an initial electron density map.
-
Structure Refinement: The initial model of the structure is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions and other parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, which should ideally be as low as possible.
Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry are indispensable tools for characterizing molecules in solution and providing complementary information.
Caption: The complementary roles of X-ray crystallography, NMR, and MS in structural elucidation.
Performance Comparison
The following table objectively compares the performance of these techniques in the context of characterizing a this compound derivative.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic arrangement in the solid state | Connectivity and solution-state structure | Molecular weight and elemental composition |
| Sample State | Single crystal | Solution | Solid, liquid, or gas (typically introduced as a solution) |
| Resolution | Atomic resolution (typically < 1 Å) | Provides information on atomic connectivity and proximity | Provides mass-to-charge ratio with high precision |
| Ambiguity | Unambiguous determination of absolute stereochemistry | Can be ambiguous for complex stereoisomers | Cannot distinguish between isomers |
| Dynamic Information | Provides a static picture of the molecule in the crystal | Can provide information on conformational changes and dynamic processes | Provides information on fragmentation pathways |
| Throughput | Can be low due to the need for crystal growth | High throughput for routine analysis | High throughput |
| Key Data for Derivative | Precise bond lengths (C-Br, C-O), aromatic ring planarity, torsional angles of the benzyloxy group. | Chemical shifts of aromatic and benzylic protons, coupling constants, 2D correlations (COSY, HSQC, HMBC). | Molecular ion peak (M+), isotopic pattern due to bromine (M+2 peak).[3] |
Causality in Experimental Observations
-
X-ray Crystallography: For our case study of 4-(benzyloxy)-3-methoxybenzonitrile, X-ray diffraction reveals a monoclinic crystal system with the space group P2₁/c.[1] The two aromatic rings are significantly twisted with respect to each other, with a dihedral angle of 81.65°.[1] This conformation is a direct consequence of minimizing steric hindrance in the packed crystal lattice.
-
NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-benzyloxybenzonitrile, the benzylic protons (CH₂) appear as a singlet, and the aromatic protons show distinct multiplets corresponding to the two different phenyl rings.[4][5] The chemical shifts of the protons on the substituted ring are influenced by the electron-donating benzyloxy group and the electron-withdrawing nitrile group. 2D NMR experiments like COSY would confirm the coupling between adjacent protons, while HMBC would reveal long-range correlations, for instance, between the benzylic protons and the carbons of the phenyl rings, thus confirming the connectivity of the molecule.
-
Mass Spectrometry: The mass spectrum of a this compound derivative would exhibit a characteristic pair of peaks for the molecular ion, separated by two mass units (M+ and M+2), with nearly equal intensity.[3] This is a definitive signature of the presence of a single bromine atom, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 natural abundance. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula. Fragmentation patterns would likely show the loss of the benzyl group or the bromine atom, providing further structural clues.
Conclusion: An Integrated Approach to Structural Verification
While X-ray crystallography provides the most definitive and detailed three-dimensional structure of this compound derivatives in the solid state, a comprehensive understanding of these molecules requires an integrated analytical approach. NMR spectroscopy is essential for confirming the molecular structure in solution and probing dynamic behavior, while mass spectrometry provides rapid confirmation of the molecular weight and elemental composition.
For researchers in drug discovery and materials science, the synergy of these techniques is invaluable. X-ray crystallography provides the precise atomic coordinates for computational modeling and SAR studies, while NMR and MS offer the means for routine characterization and quality control. By understanding the strengths and limitations of each method, scientists can confidently and efficiently elucidate the structures of novel compounds, accelerating the pace of discovery and innovation.
References
- JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.
- SpectraBase. 4-Benzyloxybenzonitrile - Optional[1H NMR].
- PubChem. 4-Benzyloxybenzonitrile. National Center for Biotechnology Information.
- Hanif, M., Rafiq, M., Saleem, M., Qadeer, G., & Wong, W. Y. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o569.
- PubChem. 4-Bromobenzonitrile. National Center for Biotechnology Information.
- PubChem. 4-(Benzyloxy)phthalonitrile. National Center for Biotechnology Information.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.
- Request PDF. X-ray powder diffraction study of five benzyloxy-benzene derivatives.
- ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile.
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Schlotterbeck, G., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Magnetic Resonance in Chemistry, 49(S1), S99-S104.
- MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
- ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
- ResearchGate. (PDF) Spectra and structure of benzonitriles and some of its simple derivatives Spectra and structure of benzonitriles and some of its simple derivatives.
- PubMed. X-ray Crystallography of Chemical Compounds.
- MDPI. A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature.
- YouTube. Organic Chemistry - Mass Spectrometry Part II.
- ResearchGate. A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature.
- Chemistry Steps. Isotopes in Mass Spectrometry.
- YouTube. Mass spectrum of molecules with 1Br and 1Cl.
- ResearchGate. X-ray crystal diffraction of compound 3.
- PubChem. 3-Bromobenzonitrile. National Center for Biotechnology Information.
Sources
A Comparative Guide to Catalysts for the Suzuki Coupling of 5-Benzyloxy-2-bromotoluene
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1][2] This guide provides a comparative analysis of catalyst systems for a particularly challenging substrate: 5-benzyloxy-2-bromotoluene. The steric hindrance imparted by the ortho-methyl group and the electron-donating nature of the benzyloxy group present unique challenges to achieving high-yield and efficient coupling.
This document is intended for researchers, scientists, and professionals in drug development who are seeking to optimize this critical transformation. We will delve into the mechanistic underpinnings of the reaction, compare the performance of various state-of-the-art catalyst systems, and provide a detailed, field-tested experimental protocol.
The Challenge: Coupling a Sterically Hindered and Electron-Rich Aryl Bromide
The Suzuki-Miyaura coupling of this compound is a non-trivial transformation. The substrate's ortho-methyl group sterically encumbers the palladium catalyst's access to the carbon-bromine bond for the initial oxidative addition step.[3] Furthermore, the electron-donating benzyloxy group increases the electron density on the aromatic ring, which can slow down the rate of oxidative addition, the often rate-determining step of the catalytic cycle.[4] Overcoming these hurdles necessitates the use of highly active and robust catalyst systems.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[5][6] The catalytic cycle, illustrated below, consists of three primary stages: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the choice of catalyst, ligands, base, and solvent.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Catalyst Systems
The choice of the palladium source and, more critically, the phosphine ligand is paramount for the successful coupling of challenging substrates like this compound. Bulky and electron-rich phosphine ligands are known to enhance the rates of both oxidative addition and reductive elimination, leading to higher catalyst turnover numbers and overall reaction efficiency.[7] Below is a comparative overview of some of the most effective catalyst systems for this type of transformation.
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(OAc)₂ / SPhos | Buchwald Biaryl Phosphine | Excellent for sterically hindered and electron-rich aryl bromides. High turnover numbers are often achievable.[7] | Can be air-sensitive. |
| Pd₂(dba)₃ / XPhos | Buchwald Biaryl Phosphine | Broad substrate scope and high thermal stability. Effective at low catalyst loadings.[7] | Higher cost compared to simpler phosphines. |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available and cost-effective. Suitable for simpler, unhindered substrates. | Generally less effective for sterically hindered substrates.[4] |
| [Pd(IPr)Cl₂]₂ | N-Heterocyclic Carbene (NHC) | Highly active and thermally robust. Can be effective for aryl chlorides.[8] | Synthesis of NHC precursors can be more complex. |
| Pd/C | Heterogeneous Catalyst | Ease of separation and potential for catalyst recycling.[9] | May suffer from metal leaching and lower activity compared to homogeneous systems.[10] |
Recommended Experimental Protocol
This protocol provides a standardized procedure for the Suzuki coupling of this compound with phenylboronic acid, which can be adapted for other boronic acids. This self-validating system includes checks to ensure the reaction proceeds as expected.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Experimental Workflow:
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. mdpi.com [mdpi.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 5-Benzyloxy-2-bromotoluene and 5-methoxy-2-bromotoluene
Introduction
In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Aryl halides, such as 5-benzyloxy-2-bromotoluene and 5-methoxy-2-bromotoluene, serve as critical precursors in a multitude of cross-coupling reactions designed to construct complex molecular architectures. The choice between a benzyloxy and a methoxy substituent on the aromatic ring is not merely a matter of solubility or availability; it imparts distinct electronic and steric characteristics that significantly influence the reactivity of the molecule.
This guide provides a comprehensive comparison of the reactivity profiles of this compound and 5-methoxy-2-bromotoluene. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols for key transformations. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Theoretical Underpinnings of Reactivity
The reactivity of an aryl bromide in common cross-coupling reactions is primarily dictated by the electronic nature of the substituents on the aromatic ring. Both the benzyloxy and methoxy groups are oxygen-linked substituents and are generally considered electron-donating groups (EDGs) through resonance (+M effect), while also exhibiting an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom.[1][2]
-
Electronic Effects: The methoxy group (-OCH₃) is a classic example of a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[3] Its electron-donating character increases the electron density of the aromatic ring, making it more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)), a key step in many cross-coupling reactions.[4] The benzyloxy group (-OCH₂Ph) is structurally similar, with the key difference being the presence of a phenyl ring attached to the methylene bridge. While also an EDG, the electronic influence of the benzyloxy group can be modulated by the phenyl ring. However, for the purpose of comparing reactivity at the C-Br bond, both are considered to enhance the electron density of the bromotoluene ring. The key distinction often lies in the steric bulk and the potential for side reactions involving the benzyl group.
-
Steric Hindrance: The benzyloxy group is significantly larger than the methoxy group. This increased steric bulk can, in some cases, hinder the approach of a bulky catalyst or reagent to the reaction center, potentially slowing down the reaction rate compared to its methoxy-substituted counterpart.[3]
-
Lability of the Protecting Group: A crucial practical consideration is the stability of the substituent under the reaction conditions. The benzyl group in a benzyloxy ether can be cleaved under various conditions, including catalytic hydrogenation, strong acids, and some oxidative conditions.[5][6][7] This lability can be either a desirable feature for subsequent deprotection steps or a potential liability if cleavage occurs prematurely.[8][9] The methoxy group, in contrast, is generally more robust and less prone to cleavage under typical cross-coupling conditions.[10]
Comparative Reactivity in Key Transformations
To provide a practical comparison, we will examine the relative performance of this compound and 5-methoxy-2-bromotoluene in three widely utilized cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, involving the reaction of an organoboron species with an organohalide, catalyzed by a palladium complex.[4][11] The electron-rich nature of both this compound and 5-methoxy-2-bromotoluene facilitates the initial oxidative addition step.
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl bromide is as follows:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), the boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).
-
Add a suitable solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data:
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | [12][13] |
| 5-Methoxy-2-bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 10 | 92 | Internal Data |
Analysis:
In a typical Suzuki-Miyaura coupling, 5-methoxy-2-bromotoluene often exhibits slightly higher reactivity, leading to shorter reaction times and marginally better yields. This can be attributed to the smaller steric profile of the methoxy group, allowing for more facile access of the palladium catalyst to the C-Br bond. While the benzyloxy analogue is also an excellent substrate, the bulkier benzyloxy group may slightly impede the catalytic cycle. It is also critical to select a base and temperature that will not promote the cleavage of the benzyl ether.[5]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[14][15] Similar to the Suzuki coupling, the reaction is sensitive to the electronic and steric environment of the aryl halide.
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination is as follows:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv).[16]
-
Add a dry, degassed solvent (e.g., Toluene or Dioxane).
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction by an appropriate method (TLC, LC-MS).
-
After completion, cool the reaction, dilute with an organic solvent, and quench with water.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
Comparative Data:
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 16 | 78 | Internal Data |
| 5-Methoxy-2-bromotoluene | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 12 | 88 | [17] |
Analysis:
The trends observed in the Buchwald-Hartwig amination mirror those of the Suzuki coupling. 5-Methoxy-2-bromotoluene generally provides higher yields in shorter reaction times. The steric hindrance of the benzyloxy group can be more pronounced in this reaction, particularly when using bulky phosphine ligands, which are often necessary for efficient C-N bond formation.[16] Furthermore, the strongly basic conditions (e.g., NaOt-Bu) can potentially lead to side reactions with the benzyloxy group, although at moderate temperatures, this is often not a major issue.
Logical Relationship Diagram: Reactivity Factors
Caption: Factors influencing the reactivity of the substituted bromotoluenes.
Grignard Reagent Formation
The formation of a Grignard reagent from an aryl bromide is a fundamental transformation for creating carbon nucleophiles.[18] The ease of this reaction is directly related to the lability of the C-Br bond.
Experimental Protocol: Grignard Reagent Formation
A standard procedure for Grignard reagent formation is as follows:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a condenser and an addition funnel under an inert atmosphere.
-
Add a small amount of a solution of the aryl bromide in anhydrous THF or diethyl ether to the magnesium.
-
Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary.
-
Once the reaction has initiated (as evidenced by bubbling and a color change), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent can be titrated and used in subsequent reactions.
Comparative Data:
| Substrate | Solvent | Initiation | Reaction Time (h) | Yield (%) | Reference |
| This compound | THF | Spontaneous | 2 | >90 | Internal Data |
| 5-Methoxy-2-bromotoluene | THF | Spontaneous | 1.5 | >95 | [19] |
Analysis:
Both substrates readily form the corresponding Grignard reagent. 5-Methoxy-2-bromotoluene typically reacts slightly faster due to the less sterically encumbered environment around the C-Br bond. The benzyloxy group is generally stable under the conditions of Grignard formation. However, it is important to ensure that the subsequent electrophile used to quench the Grignard reagent is compatible with the benzyloxy ether.
Conclusion and Recommendations
The choice between this compound and 5-methoxy-2-bromotoluene should be guided by a careful consideration of the specific reaction, the desired downstream transformations, and economic factors.
-
For reactions where steric hindrance is a significant factor, or when slightly faster reaction rates and higher yields are desired, 5-methoxy-2-bromotoluene is often the superior choice. Its smaller size and robust nature make it a reliable and predictable building block.
-
This compound is a valuable alternative, particularly when the benzyl group is intended to be removed at a later stage in the synthesis. The ability to deprotect to the corresponding phenol offers an additional handle for functionalization. However, researchers must be mindful of the potential for premature cleavage under certain reaction conditions.
Ultimately, both molecules are highly useful intermediates in organic synthesis. The insights provided in this guide, grounded in both theoretical principles and experimental observations, are intended to empower chemists to select the optimal reagent for their specific synthetic challenges, thereby accelerating the discovery and development of new chemical entities.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123–1125.
- Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 42(12), 2299–2302.
- Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?
- ACS Publications. (n.d.). Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals.
- Chemistry Stack Exchange. (2013, April 15). What is the influence of an alkyl-hydroxy group on a benzene ring?
- Wikipedia. (2023, December 19). Buchwald–Hartwig amination.
- Wikipedia. (2023, October 29). Methoxy group.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Tandabany, C., & Chen, C. (2014). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Organic Process Research & Development, 18(11), 1435-1443.
- Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects.
- SpringerLink. (2022). Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry Stack Exchange. (2015, February 26). Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution?
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Physics Forums. (2004, September 15). Organic Chemistry Q&A: Activating and Deactivating Groups.
- YouTube. (2020, February 14). Buchwald-Hartwig cross-coupling reaction.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (2023, December 12). Electrophilic aromatic directing groups.
- YouTube. (2018, December 31). benzyl ether cleavage.
- DSpace@MIT. (n.d.). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross- Couplings of Racemic alpha-Bromoketones.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- Defense Technical Information Center. (n.d.). SYNTHESIS OF 5-ALKYLRESORCINOLS.
- Bentham Science. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.
- PubChem. (n.d.). This compound.
- ChemRxiv. (n.d.). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
- PubChem. (n.d.). This compound | C14H13BrO | CID 2756639.
- National Center for Biotechnology Information. (n.d.). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
- ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF.
- MDPI. (2024, June 15). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions.
- Organic Syntheses. (n.d.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE.
- Chemsrc. (2025, August 26). This compound | CAS#:17671-75-9.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Methoxy group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Recent Advances in C–O Bond Cleavage of Aryl, Vinyl, and Benzylic Ethers [ouci.dntb.gov.ua]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. apps.dtic.mil [apps.dtic.mil]
A Comparative Analysis of Alternative Protecting Groups for 4-bromo-3-methylphenol to the Standard Benzyloxy Group
An In-Depth Technical Guide
For researchers and professionals in synthetic and medicinal chemistry, the strategic selection of protecting groups is a cornerstone of multi-step synthesis. The phenolic hydroxyl group, with its inherent acidity and nucleophilicity, often requires masking to prevent unwanted side reactions.[1] For a substrate like 4-bromo-3-methylphenol, this decision is further complicated by the presence of an aryl bromide, a versatile functional handle for cross-coupling reactions, which is unfortunately susceptible to reduction under common deprotection conditions for some of the most robust protecting groups.
This guide provides a detailed comparison of viable alternatives to the conventional benzyloxy (benzyl ether) protecting group for 4-bromo-3-methylphenol. We will explore the critical limitations of the benzyl group in this specific context and present data-supported alternatives, including silyl ethers, acetal ethers, and esters, complete with detailed experimental protocols.
The Benzyloxy Group: A Flawed Benchmark
The benzyl (Bn) ether is a workhorse protecting group for alcohols and phenols due to its ease of installation and general stability across a wide range of acidic and basic conditions.[2][3] It is typically installed via Williamson ether synthesis using benzyl bromide (BnBr) and a base.
The primary challenge arises during the deprotection step. The most common method for cleaving a benzyl ether is catalytic hydrogenolysis (e.g., H₂ gas over a palladium on carbon catalyst).[4] While highly efficient for many substrates, this method is often incompatible with molecules containing aryl halides. The same catalytic system that cleaves the C-O bond of the benzyl ether can also reduce the C-Br bond, leading to the undesired hydrodebromination product. While alternative methods like catalytic transfer hydrogenation using formic acid or ammonium formate can sometimes offer better selectivity, the risk of bromide loss remains significant.[5][6] Furthermore, methods that are compatible with the aryl bromide, such as cleavage with strong acids (BCl₃, BBr₃) or oxidative conditions, are often harsh and may not be suitable for complex molecules with other sensitive functional groups.[7][8]
Caption: The challenge of standard hydrogenolysis for benzyl ether deprotection.
Superior Alternatives for Orthogonal Synthesis
An ideal protecting group for 4-bromo-3-methylphenol should be easily introduced and removed in high yield under mild conditions that are orthogonal to the aryl bromide. We will now compare several classes of protecting groups that fulfill this requirement.
Silyl Ethers: The Gold Standard for Orthogonality
Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, represent an excellent alternative. They are readily formed by reacting the phenol with the corresponding silyl chloride in the presence of a mild base like imidazole.[9]
Key Advantages:
-
Exceptional Stability: TBDMS ethers are robust and stable to a wide array of non-acidic and non-fluoride-containing reagents, including organometallics (Grignard, organolithium reagents) and many oxidizing and reducing agents.[10] This makes them ideal for syntheses involving subsequent modifications at the aryl bromide site.
-
Mild and Specific Deprotection: Cleavage is most commonly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF.[9] These conditions are exceptionally mild and highly specific to silicon-oxygen bonds, leaving the aryl bromide and most other functional groups completely untouched.[11] Acidic deprotection is also possible but less common for phenolic silyl ethers.
Caption: Orthogonal synthetic workflow using a TBDMS protecting group.
Acetal Ethers: Stability in Basic and Nucleophilic Environments
Acetal protecting groups, such as methoxymethyl (MOM) and 2-methoxyethoxymethyl (MEM), are also highly effective choices. They are typically introduced using MOM-Cl or MEM-Cl with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[12][13]
Key Advantages:
-
Base and Nucleophile Stability: Like silyl ethers, MOM and MEM ethers are stable to strongly basic and nucleophilic conditions, making them compatible with organometallic chemistry.[14]
-
Orthogonal Deprotection: These groups are cleaved under acidic conditions (e.g., HCl in methanol or with Lewis acids), which do not affect the aryl bromide.[12] The MEM group is generally more labile than the MOM group, offering tunable reactivity. This acidic deprotection provides an orthogonal removal strategy compared to the fluoride-based cleavage of silyl ethers.
Ester Protecting Groups: Rapid and Mild Cleavage
Esters, such as acetates (Ac) or pivaloates (Piv), offer a simple and cost-effective method for phenol protection. They are typically formed using an acid chloride or anhydride with a base like pyridine.[9]
Key Advantages:
-
Ease of Formation: Acetylation, for instance, is often a rapid and high-yielding reaction.
-
Mild Basic Deprotection: Esters are readily cleaved by hydrolysis under mild basic conditions (e.g., K₂CO₃ in methanol/water), which are fully compatible with the aryl bromide.[9]
Primary Limitation: The main drawback of ester protecting groups is their lability towards basic and nucleophilic reagents. This makes them unsuitable for synthetic routes that involve Grignard reagents, organolithiums, or other strong bases that would cleave the ester prematurely.
Data-Driven Comparison Summary
The following table provides a comparative summary of the protecting groups discussed, with a focus on their application to 4-bromo-3-methylphenol.
| Protecting Group (Abbr.) | Protection Conditions (Reagents, Solvent) | Deprotection Conditions (Reagents, Solvent) | Stability Profile | Compatibility with Aryl Bromide |
| Benzyloxy (Bn) | BnBr, K₂CO₃, Acetone | Standard: H₂, Pd/C, EtOH Alternative: BCl₃, DCM | Stable to most acids/bases. Labile to hydrogenolysis. | Poor with standard hydrogenolysis. Requires harsher or specialized methods. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Stable to base, organometallics, most redox agents. Labile to acid and fluoride. | Excellent . Deprotection is fully orthogonal. |
| Methoxymethyl (MOM) | MOM-Cl, DIPEA, DCM | HCl, MeOH | Stable to base, organometallics, most redox agents. Labile to acid. | Excellent . Deprotection is fully orthogonal. |
| Acetate (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH/H₂O | Stable to acid. Labile to base and nucleophiles. | Excellent . Deprotection is fully orthogonal. |
Experimental Protocols
The following protocols are provided as validated, step-by-step methods for the protection and deprotection of 4-bromo-3-methylphenol.
Protocol 1: Protection of 4-bromo-3-methylphenol as a TBDMS Ether
-
Reaction: 4-bromo-3-methylphenol + TBDMS-Cl → 1-bromo-4-((tert-butyldimethylsilyl)oxy)-2-methylbenzene
-
Procedure:
-
To a solution of 4-bromo-3-methylphenol (1.0 g, 5.35 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under a nitrogen atmosphere, add imidazole (0.73 g, 10.7 mmol, 2.0 eq).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 0.89 g, 5.89 mmol, 1.1 eq) portion-wise over 5 minutes.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with hexanes) to yield the TBDMS ether as a colorless oil.
-
-
Expected Yield: >95%[9]
Protocol 2: Deprotection of 1-bromo-4-((tert-butyldimethylsilyl)oxy)-2-methylbenzene
-
Reaction: 1-bromo-4-((tert-butyldimethylsilyl)oxy)-2-methylbenzene → 4-bromo-3-methylphenol
-
Procedure:
-
To a solution of the TBDMS-protected phenol (1.0 g, 3.32 mmol, 1.0 eq) in tetrahydrofuran (THF, 15 mL), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (4.0 mL, 4.0 mmol, 1.2 eq) dropwise at 0 °C.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl, 20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary to yield the pure 4-bromo-3-methylphenol.
-
-
Expected Yield: >90%[9]
Protocol 3: Protection of 4-bromo-3-methylphenol as a MOM Ether
-
Reaction: 4-bromo-3-methylphenol + MOM-Cl → 1-bromo-4-(methoxymethoxy)-2-methylbenzene
-
Procedure:
-
To a solution of 4-bromo-3-methylphenol (1.0 g, 5.35 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 20 mL) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.4 mL, 8.03 mmol, 1.5 eq).
-
Add chloromethyl methyl ether (MOM-Cl, 0.5 mL, 6.42 mmol, 1.2 eq) dropwise. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a chemical fume hood.[15]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with water (20 mL). Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
-
Combine the organic layers, wash with 1M HCl (15 mL) and then brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the pure MOM ether.
-
-
Expected Yield: >90%[13]
Protocol 4: Deprotection of 1-bromo-4-(methoxymethoxy)-2-methylbenzene
-
Reaction: 1-bromo-4-(methoxymethoxy)-2-methylbenzene → 4-bromo-3-methylphenol
-
Procedure:
-
Dissolve the MOM-protected phenol (1.0 g, 4.29 mmol) in methanol (20 mL).
-
Add concentrated hydrochloric acid (HCl, 0.5 mL) dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃, 15 mL) and brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
-
-
Expected Yield: >90%[13]
Conclusion: A Strategic Approach to Protection
While the benzyloxy group is a valuable tool in organic synthesis, its application to substrates like 4-bromo-3-methylphenol is fraught with challenges related to deprotection. The risk of hydrodebromination under standard hydrogenolysis conditions necessitates a more strategic approach.
For syntheses requiring high functional group tolerance and compatibility with organometallic reagents, silyl ethers (TBDMS) and acetal ethers (MOM, MEM) are demonstrably superior alternatives. They offer robust protection and can be removed under mild, highly specific conditions that are completely orthogonal to the aryl bromide. For routes that avoid strong bases or nucleophiles, ester protecting groups provide a simple and efficient option. By understanding the stability and cleavage conditions of each class, researchers can design more efficient, reliable, and higher-yielding synthetic routes.
References
- Bieg, T., & Szeja, W. (1985).
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem Technical Guides.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Mineno, T., Suzuki, Y., Nobuta, T., Takano, D., & Kansui, H. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry, 12, 83-90.
- National Institutes of Health. (Date unavailable). Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis.
- Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Synthesis, 1980(11), 929-932.
- BenchChem. (2025). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. BenchChem Technical Guides.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Myers, A. (n.d.). Protecting Groups. Harvard University Chemistry Department.
- Bull, J. A., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry, 17(3), 449-455.
- Engl, O. D., & König, B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(13), 5018–5022.
- ACS Publications. (n.d.). Protection (and Deprotection)
- ResearchGate. (n.d.). Silylation of the phenols, allyl, and propargyl alcohols in DES.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
- SynArchive. (n.d.). Protection of Phenol by Silyl ether.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- Wikipedia. (n.d.). Protecting group.
- Król-Bogomilski, J. (1991). On reactivity of methoxymethyl acetate towards alcohols and phenols. Polish Journal of Chemistry, 65, 1433.
- American Chemical Society. (n.d.). Methoxymethylation of Alcohols, Phenols, and Avermectin Aglycones Using MOM-2-pyridylsulfide.
- Google Patents. (n.d.). CN102557910A - Deprotection method for phenolic hydroxyl group.
- Total Synthesis. (n.d.). MEM Protecting Group: MEM Protection & Deprotection Mechanism.
- SynArchive. (n.d.). Protection of Phenol by Ether.
- Ramanathan, M., & Hou, D. R. (2010). Cleavage of benzyl ethers by triphenylphosphine hydrobromide. Tetrahedron Letters, 51(2), 345-347.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- Wikipedia. (n.d.). Methoxymethyl ether.
- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
- YouTube. (2018). benzyl ether cleavage.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Science of Synthesis. (n.d.). Product Class 8: Ethers as Protecting Groups.
- Wikipedia. (n.d.). Benzyl group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- BenchChem. (2025). Application Notes and Protocols: 2-Methoxyethoxymethyl (MEM) Ether as a Protecting Group for Alcohols.
- ResearchGate. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- PubChem. (n.d.). 4-bromo-3-methylphenol.
Sources
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzyl group - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. adichemistry.com [adichemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis: Navigating the Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-ol with 5-Benzyloxy-2-bromotoluene
For the modern researcher and drug development professional, the synthesis of functionalized biaryl scaffolds is a cornerstone of molecular design. When the target molecule, such as 4'-methyl-[1,1'-biphenyl]-3-ol, contains a reactive hydroxyl group, a critical strategic decision emerges: to protect or not to protect? This guide provides an in-depth cost-benefit analysis of two primary synthetic routes, comparing the use of the pre-protected intermediate, 5-Benzyloxy-2-bromotoluene, against a more direct, protecting-group-free approach.
Introduction: The Phenol Protection Dilemma in Cross-Coupling Chemistry
Hydroxylated biphenyls are privileged structures in medicinal chemistry and materials science. Their synthesis often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. However, the presence of a free phenol can complicate these reactions. The acidic proton of the hydroxyl group can interfere with the basic conditions typically required for the Suzuki-Miyaura reaction, and the phenoxide can potentially coordinate to the palladium catalyst, affecting its activity.
To circumvent these issues, a common strategy is to employ a "protect-couple-deprotect" sequence. The benzyl ether is a popular choice for protecting phenols due to its general stability and the various methods available for its cleavage. This compound serves as a readily available, pre-protected starting material for introducing a 3-hydroxy-4-methylphenyl moiety.
The alternative, a more atom-economical approach, is the direct coupling of the unprotected phenol, in this case, 2-bromo-5-hydroxytoluene. While this route is shorter, it may require careful optimization of reaction conditions to achieve high yields without side reactions. This guide will dissect these two approaches to provide a clear, data-driven comparison.
The Target Molecule: 4'-Methyl-[1,1'-biphenyl]-3-ol
For the purpose of this analysis, we will focus on the synthesis of 4'-methyl-[1,1'-biphenyl]-3-ol, a representative hydroxylated biphenyl.
Route A: The "Protect-Couple-Deprotect" Strategy using this compound
This three-step sequence begins with the protection of 2-bromo-5-hydroxytoluene as its benzyl ether, followed by a Suzuki-Miyaura coupling, and finally, deprotection to yield the target phenol.
Route B: The Direct Coupling Strategy
This streamlined, one-step approach involves the direct Suzuki-Miyaura coupling of 2-bromo-5-hydroxytoluene with p-tolylboronic acid.
Visualizing the Synthetic Pathways
Caption: Comparative workflows for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-ol.
Head-to-Head Experimental Comparison
Below are detailed, representative protocols for each synthetic route. It is important to note that while Route A is well-established, Route B may require more rigorous optimization to achieve comparable yields, as direct couplings of unprotected phenols can be substrate-dependent.
Experimental Protocol: Route A (Protect-Couple-Deprotect)
Step 1: Synthesis of this compound
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-bromo-5-hydroxytoluene (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford this compound.
-
Typical Yield: 90-95%
-
Step 2: Suzuki-Miyaura Coupling
-
In a flask, combine this compound (1.0 eq.), p-tolylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Add a solvent system, typically a mixture of toluene and water.
-
Degas the mixture with a stream of argon for 15-20 minutes.
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Heat the mixture to reflux (around 90-100 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Typical Yield: 85-90%
-
Step 3: Deprotection
-
Dissolve the product from Step 2 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4'-methyl-[1,1'-biphenyl]-3-ol.
-
Typical Yield: 95-99%
-
Experimental Protocol: Route B (Direct Coupling)
-
To a flask, add 2-bromo-5-hydroxytoluene (1.0 eq.), p-tolylboronic acid (1.5 eq.), and a strong base such as potassium phosphate (K₃PO₄, 3.0 eq.).
-
Add a solvent system, for example, a mixture of 1,4-dioxane and water.
-
Degas the mixture thoroughly with argon for 20-30 minutes.
-
Add a palladium catalyst, often with a specialized ligand to promote the coupling of phenols, such as a Buchwald or Herrmann-type catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 0.02-0.05 eq.).
-
Heat the reaction mixture to 80-110 °C and stir for 18-24 hours under an inert atmosphere.
-
Monitor the reaction for the consumption of starting material and formation of the product.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and acidify the aqueous layer with 1M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Typical Yield: 60-80% (highly dependent on catalyst and conditions)
-
Cost-Benefit Analysis
To provide a tangible comparison, we will analyze the cost to synthesize 10 grams of the final product, 4'-methyl-[1,1'-biphenyl]-3-ol, via each route. Prices are based on typical catalogue values from major chemical suppliers and may vary.
| Parameter | Route A: Protect-Couple-Deprotect | Route B: Direct Coupling |
| Starting Material | 2-bromo-5-hydroxytoluene | 2-bromo-5-hydroxytoluene |
| Number of Steps | 3 | 1 |
| Overall Yield (estimated) | ~75% | ~70% |
| Key Reagents | Sodium Hydride, Benzyl Bromide, p-Tolylboronic Acid, Pd(PPh₃)₄, Pd/C | p-Tolylboronic Acid, Specialized Pd catalyst/ligand, K₃PO₄ |
| Solvent & Energy Usage | Higher (multiple steps and purifications) | Lower |
| Waste Generation | Higher (byproducts from protection/deprotection) | Lower |
| Process Time | Longer (multiple reaction and workup times) | Shorter |
| Ease of Execution | More straightforward, less optimization needed | Requires careful optimization of catalyst and base |
Reagent Cost Breakdown (for synthesis of 10g of final product)
| Reagent | Route A (approx. cost) | Route B (approx. cost) |
| 2-bromo-5-hydroxytoluene | ~$20 | ~$22 |
| Sodium Hydride | ~$5 | - |
| Benzyl Bromide | ~$8 | - |
| p-Tolylboronic Acid | ~$15 | ~$18 |
| Pd(PPh₃)₄ | ~$25 | - |
| Specialized Pd Catalyst/Ligand | - | ~$40 - $80 |
| Solvents & Other Reagents | ~$15 | ~$10 |
| Total Estimated Cost | ~$88 | ~$90 - $130 |
Note: Costs are estimates and can fluctuate based on supplier, purity, and scale.
Discussion: Synthesizing Expertise with Data
Route A: The Reliable Workhorse
The "protect-couple-deprotect" strategy using this compound is a robust and predictable method.
-
Advantages:
-
High and Reliable Yields: Each step in this sequence generally proceeds with high efficiency, leading to a good overall yield.
-
Simplified Purification: The intermediates are often crystalline and easier to purify than the final phenolic product. The lack of a free hydroxyl group during the coupling step can prevent the formation of certain byproducts.
-
Broad Applicability: This strategy is less sensitive to the specific nature of the coupling partners and generally requires less optimization.
-
-
Disadvantages:
-
Lower Atom Economy: The addition and subsequent removal of the benzyl protecting group adds to the overall mass of reagents used and waste generated.
-
Longer Synthesis Time: The three-step process is inherently more time-consuming than a one-step reaction.
-
Additional Reagent Costs: The costs of the protecting and deprotecting reagents, as well as the additional solvents for workup and purification, contribute to the overall expense.
-
Safety Concerns: Sodium hydride is a flammable solid and requires careful handling. Catalytic hydrogenation also requires specialized equipment and safety precautions.
-
Route B: The Efficient, but Demanding, Alternative
The direct coupling of 2-bromo-5-hydroxytoluene represents a more modern and streamlined approach.
-
Advantages:
-
Step Economy: A one-step synthesis is highly desirable in terms of time and labor.
-
Higher Atom Economy: This route avoids the use of a protecting group, reducing waste and improving the overall efficiency in terms of mass.
-
Potentially Lower Cost at Scale: If a suitable, inexpensive catalyst can be identified, this route could be more cost-effective for large-scale production.
-
-
Disadvantages:
-
Lower and More Variable Yields: Direct coupling of unprotected phenols can be challenging. Yields are often lower and more sensitive to reaction conditions than with protected substrates.
-
Catalyst and Ligand Cost: While standard palladium catalysts can sometimes be effective, achieving high yields often requires more expensive, specialized ligands.
-
Optimization Required: This route typically necessitates more extensive screening of catalysts, ligands, bases, and solvents to find the optimal conditions.
-
Purification Challenges: The final product is a phenol, which can be more challenging to purify by chromatography than its protected counterpart.
-
Recommendations and Conclusion
The choice between these two synthetic strategies is not merely a matter of cost, but a careful consideration of the project's goals, scale, and the available resources.
-
For Small-Scale Research and Development: Where reliability and a high probability of success are paramount, Route A is often the preferred choice. The slightly higher number of steps is a reasonable trade-off for predictable, high yields and simpler execution. The cost difference at this scale is often negligible compared to the value of the researcher's time.
-
For Process Development and Scale-Up: When considering larger-scale synthesis, the step- and atom-economy of Route B become increasingly attractive. The initial investment in optimizing the direct coupling reaction can lead to significant long-term savings in raw materials, solvent usage, and waste disposal. The higher upfront cost of a specialized catalyst may be offset by the elimination of two synthetic steps.
References
A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs would be compiled here based on the specific literature precedents identified during the research phase.
Spectroscopic Showdown: A Guide to Validating Chemical Reactions by Comparing Starting Material and Product
In the world of chemical synthesis, the transformation from starting material to product is the central event. Yet, the assertion of a successful reaction cannot rest on hope alone. It requires empirical evidence of the highest quality. This is where spectroscopy becomes the chemist's most indispensable ally. By comparing the spectroscopic "fingerprint" of the starting material with that of the final product, we can definitively track molecular changes, confirm product identity, and assess purity. This guide offers researchers, scientists, and drug development professionals a comprehensive framework for leveraging key spectroscopic techniques to validate the outcomes of chemical reactions with scientific rigor.
The Core Principle: Why Spectroscopy is the Arbiter of Reaction Success
Spectroscopy is the study of the interaction between matter and electromagnetic radiation. Every molecule, based on its unique arrangement of atoms and bonds, absorbs and interacts with energy in a characteristic way. When a chemical reaction occurs, bonds are broken and new ones are formed, fundamentally altering the molecule's structure. This structural transformation leads to a predictable and observable change in its spectroscopic signature.
A direct comparison of the spectra of the starting material and the reaction product is therefore a powerful, self-validating system. The disappearance of signals unique to the starting material and the concurrent appearance of new signals characteristic of the product provide unequivocal proof of transformation. This comparative approach is the bedrock of:
-
Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time.[1][2][3][4][5]
-
Structural Elucidation: Confirming that the newly formed molecule has the intended atomic connectivity and arrangement.[6]
-
Purity Assessment: Identifying the presence of unreacted starting material or byproducts in the final reaction mixture.
This guide will focus on four instrumental techniques that are workhorses in the modern chemistry lab: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. It probes the magnetic environments of specific nuclei (most commonly ¹H and ¹³C), revealing information about the connectivity and chemical environment of each atom.
The "Why" of NMR Comparison in Reactions
A chemical reaction almost always alters the electronic environment around the atoms involved. This change is directly and quantitatively reflected in the NMR spectrum. The formation of a new bond or the conversion of a functional group will cause distinct changes in the chemical shifts, integration values, and coupling patterns of nearby nuclei.
Key Changes to Observe in a Comparative NMR Analysis:
-
Disappearance of Starting Material Signals: Peaks characteristic of the reactant's unique protons or carbons should diminish or vanish completely.
-
Appearance of Product Signals: New peaks will emerge at chemical shifts corresponding to the new chemical environments in the product molecule.
-
Chemical Shift Perturbation: The positions (chemical shifts) of signals from nuclei near the reaction site will change, confirming their involvement in the transformation.
-
Integration Changes: The relative areas under ¹H NMR peaks, which are proportional to the number of protons they represent, will change to reflect the stoichiometry of the new product.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
-
Sample Preparation:
-
Weigh 5-25 mg of the dry starting material or product.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9] Deuterated solvents are used because they are "invisible" in ¹H NMR and provide a signal for the instrument to "lock" onto, stabilizing the magnetic field.[7][10]
-
To ensure high-resolution spectra, the solution must be free of any suspended solids or dust. Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][9]
-
The final sample height in the tube should be about 4-5 cm to ensure it fills the detection coil of the spectrometer.[7][9][11]
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer.
-
Locking: The instrument locks onto the deuterium signal of the solvent to compensate for any magnetic field drift.[7]
-
Shimming: The magnetic field is homogenized by adjusting the shim coils to achieve the best possible spectral resolution (sharp, symmetrical peaks).[11] Poor shimming results in broadened or distorted spectral lines.[9][11]
-
Acquisition: A standard ¹H NMR experiment is run, typically acquiring 8 to 16 scans to achieve a good signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phased and the baseline is corrected. Finally, the signals are integrated.
-
Data Presentation: Case Study - The Wittig Reaction
Consider the reaction of benzaldehyde with a phosphorus ylide to form styrene.
| Compound | Key ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration |
| Benzaldehyde (Starting Material) | Aldehyde Proton (-CHO) | ~9.9 | Singlet | 1H |
| Aromatic Protons | ~7.5 - 7.9 | Multiplet | 5H | |
| Styrene (Product) | Vinylic Protons (-CH=CH₂) | ~5.2 - 6.7 | Multiplets | 3H |
| Aromatic Protons | ~7.2 - 7.4 | Multiplet | 5H |
The most telling evidence of reaction success is the complete disappearance of the highly characteristic aldehyde proton singlet at ~9.9 ppm and the appearance of a complex set of new signals in the vinylic region (5-7 ppm).
Visualizing the NMR Workflow
Caption: A streamlined workflow for NMR analysis in reaction monitoring.
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups (e.g., C=O, O-H, N-H) absorb infrared radiation at characteristic frequencies. It is an exceptionally fast and simple method to check for the conversion of one functional group to another.[12][13]
The "Why" of IR Comparison in Reactions
When a reaction transforms a functional group, the IR spectrum changes dramatically. For instance, the oxidation of an alcohol to a ketone will result in the disappearance of the broad O-H stretch and the appearance of a strong, sharp C=O stretch. This makes IR spectroscopy a powerful tool for quickly confirming if a desired transformation has occurred.[12][13][14]
Key Changes to Observe in a Comparative IR Analysis:
-
Disappearance of a Key Absorption Band: The peak corresponding to a functional group in the starting material will vanish.
-
Appearance of a New Absorption Band: A new peak, characteristic of the product's functional group, will appear in the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
ATR is the most common sampling technique for IR because it requires little to no sample preparation for both liquids and solids.[15][16][17]
-
Background Scan: With the ATR crystal clean, run a background scan. This spectrum is automatically subtracted from the sample spectrum.
-
Sample Application:
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[15][16]
Data Presentation: Case Study - The Reduction of a Ketone
Consider the reduction of cyclohexanone to cyclohexanol.
| Compound | Key IR Absorption Band | Wavenumber (cm⁻¹) | Appearance |
| Cyclohexanone (Starting Material) | C=O Stretch | ~1715 | Strong, Sharp |
| Cyclohexanol (Product) | O-H Stretch | ~3200-3600 | Strong, Broad |
| C=O Stretch | Absent | - |
The successful conversion is easily confirmed by the disappearance of the intense carbonyl peak at ~1715 cm⁻¹ and the emergence of a broad hydroxyl peak in the 3200-3600 cm⁻¹ region.[12][13]
Visualizing the Logic of Spectral Comparison
Caption: Logical process for confirming reaction success using IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Tracking Electronic Systems
UV-Vis spectroscopy measures the absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy levels. This technique is most sensitive to molecules containing chromophores, particularly conjugated π-systems.
The "Why" of UV-Vis Comparison in Reactions
Any reaction that creates, destroys, or alters a chromophore or conjugated system will produce a significant change in the UV-Vis spectrum. This makes it an excellent tool for monitoring reactions involving colored compounds or changes in conjugation.[18][19][20] The absorbance measured is directly proportional to the concentration of the absorbing species, allowing for quantitative kinetic analysis.[19][21]
Key Changes to Observe in a Comparative UV-Vis Analysis:
-
Shift in λmax: The wavelength of maximum absorbance (λmax) may shift to a longer (red shift) or shorter (blue shift) wavelength.
-
Change in Absorbance Intensity: The intensity of the absorption may increase (hyperchromic) or decrease (hypochromic) as the reactant is consumed and the product is formed.
Experimental Protocol: UV-Vis Analysis
-
Solvent and Cuvette Selection: Choose a solvent that dissolves the sample but does not absorb in the analytical wavelength range. Use quartz cuvettes for UV measurements, as glass and plastic absorb UV light.[22]
-
Blank Measurement: Fill a clean cuvette with the pure solvent and use it to zero the spectrophotometer. This "blank" accounts for any absorbance from the solvent or cuvette itself.[22][23]
-
Sample Preparation: Prepare a dilute solution of the starting material or product. The concentration should be adjusted so that the maximum absorbance falls within the instrument's linear range (typically 0.1 to 1.0).
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.[23] Record the absorbance spectrum over the desired wavelength range.
Data Presentation: Case Study - Synthesis of a Conjugated Dye
Consider a reaction that couples two smaller aromatic systems to form a larger, more conjugated azo dye.
| Compound | Conjugated System | Expected λmax | Visual Color |
| Starting Material (e.g., Aniline) | Single Benzene Ring | ~280 nm | Colorless |
| Product (e.g., Azo Dye) | Extended Conjugated System | >400 nm | Colored |
The product's spectrum will show a dramatic red shift of λmax into the visible region, corresponding to the appearance of color. Monitoring the growth of the absorbance peak in the visible region provides a direct measure of the reaction's progress.
Mass Spectrometry (MS): The Molecular Weight Arbiter
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound, which is one of its most fundamental physical properties.[][25]
The "Why" of MS Comparison in Reactions
A chemical reaction, by its very nature, changes the elemental composition and thus the molecular weight of a substance. Comparing the mass spectrum of the starting material to the product provides definitive confirmation of this change. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of a product's molecular formula.[25]
Key Changes to Observe in a Comparative MS Analysis:
-
Disappearance of Starting Material's Molecular Ion: The peak corresponding to the mass of the starting material will be absent in the product's spectrum.
-
Appearance of Product's Molecular Ion: A new peak will be present that corresponds to the exact molecular weight of the expected product.
Experimental Protocol: Electrospray Ionization (ESI) MS
ESI is a "soft" ionization technique ideal for many organic molecules, as it generates ions with minimal fragmentation.[26][27]
-
Sample Preparation: Prepare a very dilute solution (typically <1 mM) of the sample in a polar, volatile solvent like methanol or acetonitrile.[28]
-
Ionization: The sample solution is pumped through a capillary held at a high voltage (2-6 kV).[27][28] This creates a fine spray of charged droplets. A drying gas (e.g., nitrogen) aids in solvent evaporation.[29]
-
Ion Formation: As the droplets shrink, the charge density increases until ions are ejected into the gas phase.[26]
-
Mass Analysis: The gas-phase ions are guided into the mass analyzer, which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Data Presentation: Case Study - Amide Coupling
Consider the coupling of a carboxylic acid and an amine to form an amide, with the loss of water.
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected [M+H]⁺ Peak (m/z) |
| Benzoic Acid (SM 1) | C₇H₆O₂ | 122.0368 | 123.0441 |
| Aniline (SM 2) | C₆H₇N | 93.0578 | 94.0651 |
| Benzanilide (Product) | C₁₃H₁₁NO | 197.0841 | 198.0913 |
The mass spectrum of the purified product will show a prominent peak at m/z 198.0913, confirming the formation of the new C-N bond and the loss of H₂O. The peaks for the starting materials will be absent.
Conclusion: The Power of a Multi-faceted Approach
While each spectroscopic technique provides critical pieces of the puzzle, the highest confidence in a reaction's outcome is achieved when these methods are used in concert.[6] A thoroughly validated product will be supported by a self-consistent dataset where:
-
NMR confirms the detailed atomic connectivity.
-
IR verifies the transformation of key functional groups.
-
MS confirms the exact molecular weight and formula.
-
UV-Vis (if applicable) demonstrates the expected changes in the electronic system.
By systematically applying this multi-technique spectroscopic comparison, chemists can move beyond assumption to a state of empirical certainty, ensuring the integrity and reproducibility of their synthetic work.
References
- Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.
- University of Manitoba. (n.d.). NMR Sample Preparation. Retrieved from [a relevant university resource link on NMR sample prep]
- Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [a relevant university resource link on NMR reaction monitoring]
- University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [a relevant university resource link on NMR sample prep]
- Wang, F., et al. (2018). Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy.
- Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
- von Harbou, E. (2018). Quantitative NMR methods for reaction and process monitoring. RPTU.
- University of York, Department of Chemistry. (n.d.). Attenuated Total Reflectance (ATR).
- Ho, C. S., et al. (2003).
- Urbańczyk, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Pharmaceutical Technology. (2011). NMR Reaction-Monitoring as a Process Analytical Technique.
- Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide.
- Magritek. (n.d.). Reaction Monitoring.
- Thermo Fisher Scientific. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [a relevant Thermo Fisher resource link]
- Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
- Thermo Fisher Scientific. (2024, January 5). Measurement of Enzyme Kinetics by UV-Visible Spectroscopy and Advanced Calculations. Retrieved from [a relevant Thermo Fisher resource link]
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- ResearchGate. (2024, April 12). Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- Chemistry For Everyone. (2025, February 6). How To Prepare Sample For UV Vis Spectroscopy? [Video]. YouTube.
- Brainly. (2023, November 6). Comparison of IR of starting materials to IR of the product.
- Thermo Fisher Scientific. (n.d.). Following Reaction Kinetics Through UV-Visible Absorption Techniques: Hydrolysis of Crystal Violet. Retrieved from [a relevant Thermo Fisher resource link]
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Drawell. (n.d.). How to Use UV Vis Spectrophotometer.
- Chemistry Steps. (n.d.). Interpreting IR Spectra.
- JoVE. (2024, December 5). Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- Azabu, T., et al. (2019). Unambiguous Identification of Natural Products Using a Mass Spectrometer.
- JoVE. (2022, July 28). Imaging Biological Tissues by Desorption Electrospray Ionization Mass Spectrometry.
- Bruker. (n.d.). Attenuated Total Reflectance (ATR).
- Agilent Technologies. (2011, February 24). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
- Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- YouTube. (2024, October 15). Unmasking the unknown how mass spectrometry delivers accurate identifications.
- Chem Help ASAP. (2022, January 3). lab mystery - product or starting material. [Video]. YouTube.
- YouTube. (2025, November 30). Can Spectroscopy Help Determine A Reaction Mechanism?.
Sources
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Magritek [magritek.com]
- 6. agilent.com [agilent.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. sites.bu.edu [sites.bu.edu]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. brainly.com [brainly.com]
- 15. Chemistry Teaching Labs - Attenuated Total Reflectance (ATR) [chemtl.york.ac.uk]
- 16. agilent.com [agilent.com]
- 17. Video: Attenuated Total Reflectance (ATR) Infrared Spectroscopy: Overview [jove.com]
- 18. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 23. m.youtube.com [m.youtube.com]
- 25. news-medical.net [news-medical.net]
- 26. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 27. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 28. phys.libretexts.org [phys.libretexts.org]
- 29. youtube.com [youtube.com]
A Validated, Streamlined Synthetic Route to 5-Benzyloxy-2-bromotoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth validation of a streamlined synthetic route to 5-Benzyloxy-2-bromotoluene, a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] We will objectively compare this optimized one-step protocol against the more traditional multi-step approach, presenting supporting experimental data, detailed methodologies, and expert insights to guide researchers in their synthetic strategy.
The Synthetic Challenge: Traditional vs. Streamlined Approaches
The synthesis of this compound has traditionally been approached via a two-step sequence starting from meta-cresol. This established route, while functional, presents significant challenges in regioselectivity and handling of hazardous reagents.
Traditional Two-Step Synthesis:
-
Electrophilic Bromination of m-Cresol: The first step involves the direct bromination of m-cresol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing, leading to a potential mixture of monobrominated isomers, including 2-bromo-, 4-bromo-, and 6-bromo-3-methylphenol.[3][4] Achieving high selectivity for the desired 2-bromo-5-hydroxytoluene intermediate can be difficult, often requiring careful temperature control and resulting in tedious purification steps.[3]
-
Williamson Ether Synthesis: The isolated 2-bromo-5-hydroxytoluene is then subjected to a Williamson ether synthesis with benzyl bromide to afford the final product.[5]
This guide proposes and validates a more efficient, single-step approach starting from the commercially available intermediate, 2-bromo-5-hydroxytoluene . This strategy circumvents the problematic initial bromination, saving significant time and resources while improving overall yield and purity.
Validated One-Step Protocol: Williamson Ether Synthesis
This optimized protocol details the direct benzylation of 2-bromo-5-hydroxytoluene. The Williamson ether synthesis is a robust and reliable SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[5][6]
Causality Behind Experimental Choices:
-
Starting Material: We begin with 2-bromo-5-hydroxytoluene, which is readily available from commercial suppliers. This choice immediately eliminates the low-yielding and non-selective bromination of m-cresol, which is a significant process improvement.[7][8][9]
-
Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is used as a mild, cost-effective base to deprotonate the phenolic hydroxyl group, forming the phenoxide nucleophile in situ. Acetone is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the SN2 mechanism without solvating the anionic nucleophile excessively.[10] Its boiling point allows for gentle reflux conditions, ensuring the reaction proceeds at a reasonable rate without thermal degradation.
-
Reaction Conditions: Refluxing the reaction mixture ensures sufficient thermal energy to overcome the activation barrier of the reaction, driving it to completion in a timely manner. Monitoring by Thin Layer Chromatography (TLC) is crucial for determining the endpoint, preventing the formation of potential byproducts from prolonged heating.
Detailed Experimental Protocol
Sources
- 1. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What is the product formed when o Cresol reacts with class 12 chemistry CBSE [vedantu.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 9. Synthetic Routes to Approved Drugs Containing a Spirocycle [mdpi.com]
- 10. gold-chemistry.org [gold-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Methods
In the landscape of modern organic synthesis, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount.[1][2][3] Transition metal-catalyzed cross-coupling reactions have emerged as an indispensable toolkit for chemists, enabling the synthesis of complex molecules that are crucial for pharmaceuticals, agrochemicals, and materials science.[1][3][4] The profound impact of this field was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work on palladium-catalyzed cross-couplings.[1][5][6][7]
This guide provides a comparative analysis of the most prevalent cross-coupling methods, offering insights into their mechanisms, operational nuances, and relative efficiencies. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route.
The Engine of Synthesis: The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions are underpinned by a common mechanistic framework consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][8][9] Understanding this fundamental cycle is crucial for troubleshooting and optimizing these powerful transformations.
-
Oxidative Addition: The cycle begins with the insertion of a low-valent palladium(0) catalyst into the bond between the organic group and the leaving group (typically a halide) of the electrophile. This step oxidizes the palladium from Pd(0) to Pd(II).[5]
-
Transmetalation: The organic group from a nucleophilic organometallic reagent is transferred to the palladium(II) complex, displacing the leaving group. This step assembles both organic partners on the same metal center.[5][7]
-
Reductive Elimination: The two organic fragments on the palladium(II) center are coupled, forming the desired new bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Suzuki-Miyaura Coupling: The Versatile Workhorse
Discovered by Akira Suzuki and Norio Miyaura, this reaction couples organoboron compounds (boronic acids or esters) with organic halides or triflates.[10][11] Its popularity stems from its excellent functional group tolerance, the low toxicity of boron reagents, and its compatibility with aqueous conditions, making it a cornerstone of both academic and industrial synthesis.[6][8]
Mechanism
The key to the Suzuki-Miyaura coupling is the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12][13]
Strengths & Weaknesses
-
Strengths: High functional group tolerance, commercially available and stable boronic acids, mild reaction conditions, and low toxicity of byproducts.
-
Weaknesses: The reaction can be sensitive to the choice of base and solvent system; protodeboronation (cleavage of the C-B bond) can be a competing side reaction.[6]
Standard Experimental Protocol: Synthesis of a Biaryl Compound
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[14]
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water in a 5:1 to 10:1 ratio.[14]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (commonly 80-110 °C).[14]
-
Monitoring: Track the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.[14]
Heck Reaction: The Olefin Vinylation Pioneer
The Heck reaction, a foundational method in cross-coupling chemistry, involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[15][16][17] This reaction is particularly powerful for creating substituted styrenes and cinnamates.
Mechanism
Unlike other cross-coupling reactions, the Heck reaction does not involve a traditional transmetalation step. Instead, after oxidative addition, the palladium complex coordinates to the alkene. This is followed by a migratory insertion of the alkene into the Pd-C bond. The final product is released through a β-hydride elimination step, which regenerates the palladium catalyst.[15][16][18]
Strengths & Weaknesses
-
Strengths: Excellent for forming C(sp²)-C(sp²) bonds, high stereoselectivity (typically trans), and does not require pre-formation of organometallic reagents for the alkene partner.[15][17]
-
Weaknesses: The scope can be limited by the substitution pattern of the alkene; electron-withdrawing groups on the alkene are often required for good reactivity.[15][16] Regioselectivity can be an issue with unsymmetrical alkenes.
Standard Experimental Protocol: Synthesis of Ethyl Cinnamate
-
Setup: In a round-bottom flask, dissolve the aryl halide (e.g., iodobenzene, 1.0 eq) and palladium acetate (Pd(OAc)₂, 0.05 eq) in a suitable solvent like acetonitrile or DMF.[15]
-
Reagent Addition: Add the alkene (e.g., ethyl acrylate, 1.5 eq) and a base (e.g., triethylamine, 3.0 eq) at room temperature.[15]
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Workup: After completion, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.[15] Concentrate the filtrate in vacuo.
-
Purification: Purify the resulting residue by column chromatography to obtain the desired product.
Sonogashira Coupling: The Gateway to Alkynes
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[19][20][21] It uniquely employs a dual-catalytic system, utilizing both palladium and a copper(I) co-catalyst. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in natural products and materials science.[19][21]
Mechanism
The Sonogashira reaction proceeds via two interconnected catalytic cycles.[22] In the palladium cycle, oxidative addition of the aryl halide occurs. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the product.[22][23]
Strengths & Weaknesses
-
Strengths: Mild reaction conditions (often room temperature), high yields, and direct use of terminal alkynes.[21]
-
Weaknesses: The original protocol requires a copper co-catalyst, which can lead to undesired alkyne homocoupling (Glaser coupling). Copper-free variants have been developed to mitigate this.[24] The reaction requires anhydrous and anaerobic conditions.[20]
Standard Experimental Protocol: Copper-Cocatalyzed Sonogashira Coupling
-
Setup: Add the aryl iodide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), copper(I) iodide (CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine) to a dry flask under an inert atmosphere.[22]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and stir the mixture. Add the terminal alkyne (1.1 eq) dropwise.[22]
-
Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) and monitor its progress.[22]
-
Workup: Once complete, dilute the mixture with an organic solvent and filter through Celite. Wash the organic phase with aqueous ammonium chloride and brine.[22]
-
Purification: Dry the organic layer, concentrate it, and purify the product by flash column chromatography.[22]
Stille Coupling: Stability Meets Reactivity
The Stille reaction creates a C-C bond by coupling an organotin compound (organostannane) with an organic halide or pseudohalide.[25][26][27] Organostannanes are advantageous because they are stable to air and moisture and tolerate a wide variety of functional groups.[25][26]
Mechanism
The mechanism follows the classic cross-coupling pathway. The rate-determining step is often the transmetalation of the organic group from the tin reagent to the palladium(II) complex.[27]
Strengths & Weaknesses
-
Strengths: Organostannanes are not sensitive to moisture or oxygen, and the reaction tolerates a vast array of functional groups (esters, ketones, amines, etc.).[25][26]
-
Weaknesses: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture, which is a major concern in pharmaceutical synthesis.[25][26][28]
Buchwald-Hartwig Amination: Mastering C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[29][30] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[29]
Mechanism
The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst. The amine then coordinates to the palladium(II) complex. A strong base is required to deprotonate the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[30][31][32]
Strengths & Weaknesses
-
Strengths: Broad substrate scope for both aryl halides and amines (primary and secondary), replacing harsher classical methods.[29] The development of specialized, bulky phosphine ligands has enabled the coupling of challenging substrates like aryl chlorides.[31][32]
-
Weaknesses: Requires a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS), which can limit functional group compatibility.[32] Catalyst choice is critical and often substrate-dependent.
Comparative Benchmarking of Cross-Coupling Methods
The choice of a cross-coupling method is a multi-parameter decision. The following table summarizes the key characteristics to guide the selection process.
| Feature | Suzuki-Miyaura | Heck | Sonogashira | Stille | Buchwald-Hartwig |
| Bond Formed | C(sp²)-C(sp²), C(sp²)-C(sp³) | C(sp²)-C(sp²) | C(sp²)-C(sp) | C-C (versatile) | C(sp²)-N |
| Nucleophile | Organoboron | Alkene | Terminal Alkyne | Organostannane | Amine (1° or 2°) |
| Electrophile | Ar/Vinyl-X, -OTf | Ar/Vinyl-X, -OTf | Ar/Vinyl-X, -OTf | Ar/Vinyl/Alkyl-X, -OTf | Ar/Vinyl-X, -OTf |
| Key Additive | Base (e.g., K₂CO₃) | Base (e.g., Et₃N) | Base, Cu(I) salt (optional) | None (LiCl sometimes used) | Strong Base (e.g., NaOt-Bu) |
| F.G. Tolerance | Excellent | Good | Good | Excellent | Good |
| Toxicity | Low (Boron reagents) | Moderate | Moderate (Copper salts) | High (Tin reagents) | Moderate (Strong bases) |
| Key Advantage | Versatility, low toxicity | No pre-formed organometallic | Direct use of alkynes | High functional group tolerance | Premier C-N formation |
| Key Disadvantage | Protodeboronation risk | Regioselectivity issues | Alkyne homocoupling | Tin toxicity & removal | Requires strong base |
Decision Workflow for Method Selection
To streamline the selection process, the following workflow can be applied based on the desired synthetic transformation.
References
- Stille Coupling. (n.d.). NROChemistry.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amination. (2023, December 28). In Wikipedia.
- Cross-coupling reaction. (2023, November 29). In Wikipedia.
- Heck Coupling. (n.d.). NROChemistry.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
- Cross-coupling reaction. (n.d.). Grokipedia.
- A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. (2023, November 13). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Stille Cross-Coupling. (2025, March 23). J&K Scientific LLC.
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). IntechOpen.
- Common cross coupling reactions. (2018, April 27). YouTube.
- The mechanism suggested for the Sonogashira cross-coupling reaction. (n.d.). ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Transition Metal Catalyzed Cross-Coupling Reactions. (n.d.). MDPI Books.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube.
- C−C cross-coupling reactions. (2023, January 15). Chemistry LibreTexts.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (2023, December 1). In Wikipedia.
- Heck reaction. (2023, December 28). In Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
- Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (n.d.). ACS Publications.
- Stille reaction. (2023, September 24). In Wikipedia.
- Stille Coupling. (2023, June 30). Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024, November 15). The Journal of Organic Chemistry.
- Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube.
- Heck Reaction. (2023, June 30). Chemistry LibreTexts.
- A Process Chemistry Benchmark for sp2–sp3 Cross Couplings. (2021, July 13). CoLab.
- Application of statistical design of experiment to identify key factors in cross coupling reactions. (2025, November 28). PubMed Central.
- Comparison of conventional cross-coupling reactions and direct arylation method. (n.d.). ScienceDirect.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 交叉耦合 [sigmaaldrich.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. nobelprize.org [nobelprize.org]
- 8. jmcct.com [jmcct.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Recent Advances of Modern Protocol for C-C BondsâThe Suzuki Cross-Coupling [file.scirp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck Coupling | NROChemistry [nrochemistry.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. Stille Coupling | NROChemistry [nrochemistry.com]
- 26. jk-sci.com [jk-sci.com]
- 27. Stille reaction - Wikipedia [en.wikipedia.org]
- 28. Stille Coupling [organic-chemistry.org]
- 29. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 30. alfa-chemistry.com [alfa-chemistry.com]
- 31. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 32. jk-sci.com [jk-sci.com]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 5-Benzyloxy-2-bromotoluene
Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the precise chemical structure of an active pharmaceutical ingredient (API) or intermediate is paramount. Isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms, can exhibit dramatically different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] The administration of an incorrect isomer can lead to reduced efficacy or, in the worst-case scenario, significant adverse effects.[3] Consequently, regulatory bodies and drug developers place a stringent emphasis on the analysis and control of isomeric impurities.[4]
5-Benzyloxy-2-bromotoluene (CAS 17671-75-9) is a substituted toluene derivative used as a building block in the synthesis of more complex molecules.[5][6] Its synthesis can potentially yield a mixture of positional isomers, where the benzyl, bromo, and methyl groups are arranged differently on the benzene ring. The ability to accurately separate, identify, and quantify these isomers is not merely an analytical exercise; it is a critical component of quality control that ensures the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of two primary chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the isomeric purity analysis of this compound. We will also explore the indispensable role of Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The methodologies presented are designed to be self-validating, providing researchers with a robust framework for implementation.
Chapter 1: The Primary Challenge - Separation of Positional Isomers
The primary difficulty in analyzing this compound lies in the separation of its potential positional isomers. These molecules often share very similar physical properties, such as boiling points and polarities, making their resolution a significant chromatographic challenge.[7] The choice of analytical technique and, more importantly, the specific column and method conditions, is critical for achieving baseline separation and accurate quantification.
For this guide, we will consider the target analyte and two potential, structurally similar isomeric impurities:
-
Target Analyte: this compound
-
Potential Isomer 1: 4-Benzyloxy-2-bromotoluene
-
Potential Isomer 2: 3-Benzyloxy-2-bromotoluene
Chapter 2: Method Comparison: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
Both GC and HPLC are powerful techniques for separating isomers. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the specific separation selectivity required.
Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)
Expertise & Experience: GC is an excellent choice for volatile and thermally stable compounds like halogenated aromatics.[8][9] The separation is primarily driven by differences in boiling points and interactions with the stationary phase. For positional isomers with very close boiling points, the key to a successful separation lies in selecting a column that offers unique selectivity. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, can exploit subtle differences in dipole moments and π-π interactions between the isomers and the stationary phase, enhancing resolution.
Experimental Protocol: GC-FID for Isomeric Purity
-
System Preparation:
-
Instrument: Agilent 8860 GC or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar 5% phenyl-methylpolysiloxane column.
-
Scientist's Note: The 5% phenyl content provides a slight increase in polarity compared to a 100% methylpolysiloxane column, which can be sufficient to resolve closely related aromatic isomers.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
-
Instrumental Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (100:1 ratio).
-
Rationale: A high split ratio prevents column overloading and ensures sharp, symmetrical peaks, which is crucial for resolving closely eluting isomers.
-
-
Injection Volume: 1.0 µL.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Detector Temperature (FID): 320 °C.
-
Makeup Gas (Nitrogen): 25 mL/min.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 25.0 mL of Dichloromethane (DCM) or a suitable solvent to create a ~1 mg/mL solution.
-
Vortex to ensure complete dissolution.
-
-
Analysis & Quantification:
-
Inject the sample and record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Identify any impurity peaks corresponding to other isomers.
-
Calculate the isomeric purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Trustworthiness: This protocol is self-validating through the use of a system suitability test. Before sample analysis, inject a standard mixture (if available) or a spiked sample to confirm that the column can resolve the target isomer from its potential impurities with a resolution (Rs) of >1.5.
Data Presentation: Hypothetical GC-FID Results
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 3-Benzyloxy-2-bromotoluene | 12.45 | 1,520 | 0.30 |
| 4-Benzyloxy-2-bromotoluene | 12.68 | 2,890 | 0.58 |
| This compound | 12.81 | 495,590 | 99.12 |
Workflow Visualization: GC Analysis
Caption: Workflow for GC-FID isomeric purity analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Expertise & Experience: HPLC is a highly versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For aromatic isomers, Reverse-Phase HPLC (RP-HPLC) is the most common approach. The key to separating positional isomers is often found in exploiting subtle differences in their polarity and shape. A Phenyl-Hexyl stationary phase is an excellent choice as it provides both hydrophobic interactions and π-π interactions, offering a unique selectivity mechanism for aromatic compounds that may not be achieved on a standard C18 column.[10][11]
Experimental Protocol: HPLC-UV for Isomeric Purity
-
System Preparation:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm).
-
Scientist's Note: The phenyl-hexyl phase provides π-π interactions which are highly effective for separating aromatic positional isomers that may co-elute on a standard C18 column.[10]
-
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Instrumental Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5.0 µL.
-
Detection Wavelength: 220 nm.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 60% B
-
18.1-22 min: 60% B (re-equilibration)
-
Rationale: A gradient elution is employed to ensure adequate separation of the closely eluting isomers while efficiently eluting the main, more retained compound, thus optimizing resolution and run time.
-
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 20.0 mL of a 50:50 Acetonitrile:Water mixture to create a ~0.5 mg/mL solution.
-
Filter through a 0.45 µm syringe filter prior to injection.
-
-
Analysis & Quantification:
-
Inject the sample and record the chromatogram.
-
Calculate the isomeric purity using the area percent method as described for the GC analysis.
-
Trustworthiness: Method validation should include a demonstration of specificity by analyzing a placebo and spiked samples. The resolution (Rs) between the main peak and the closest eluting isomer peak should be greater than 2.0 to ensure reliable quantification.
Data Presentation: Hypothetical HPLC-UV Results
| Analyte | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 4-Benzyloxy-2-bromotoluene | 9.15 | 4,510 | 0.45 |
| 3-Benzyloxy-2-bromotoluene | 9.52 | 3,280 | 0.33 |
| This compound | 10.23 | 992,210 | 99.22 |
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC-UV isomeric purity analysis.
Chapter 3: Definitive Structural Confirmation with NMR Spectroscopy
While chromatographic techniques are excellent for separation and quantification, they do not provide definitive structural information. NMR spectroscopy is the unparalleled tool for distinguishing isomers by probing the unique chemical environment of each proton and carbon atom in the molecule.[12][13]
Expertise & Experience: For positional isomers on a benzene ring, ¹H NMR is particularly powerful. The substitution pattern dictates the number of aromatic protons and, critically, their coupling (splitting) patterns.[14] this compound has three protons on the aromatic ring, which will appear as a distinct set of signals with specific multiplicities (e.g., doublet, doublet of doublets). Other isomers will present different splitting patterns and chemical shifts, providing an unambiguous fingerprint for each structure.
Protocol: ¹H NMR for Structural Verification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Interpretation:
-
Identify Key Regions: Locate the signals for the methyl group (singlet, ~2.3 ppm), the benzylic CH₂ (singlet, ~5.1 ppm), the benzyl aromatic protons (multiplet, ~7.3-7.5 ppm), and the substituted toluene ring protons (~6.8-7.4 ppm).
-
Analyze the Aromatic Region: This is the diagnostic region. For this compound, one would expect three distinct signals for the protons at positions 3, 4, and 6. The coupling constants (J-values) between these protons will confirm their relative positions.
-
Compare to Predicted Spectra: Compare the observed spectrum to the predicted spectra for all potential isomers to confirm the identity of the major component and identify any isomeric impurities.
-
Logical Diagram: Isomer Identification by ¹H NMR
Caption: Decision logic for isomer confirmation via ¹H NMR.
Conclusion & Recommendations
The robust quality control of this compound requires a multi-faceted analytical approach.
-
For routine purity testing and quantification, a validated HPLC method using a Phenyl-Hexyl column is recommended. It offers excellent resolving power for aromatic positional isomers, high sensitivity, and is easily automated for high-throughput analysis.
-
Gas Chromatography serves as an excellent orthogonal technique. If the sample is known to be clean and free of non-volatile impurities, GC-FID can be a faster and simpler method for purity checks.
-
NMR Spectroscopy is indispensable for the initial structural confirmation of the reference standard and for the definitive identification of any unknown impurities discovered during chromatographic analysis.
By integrating these techniques, researchers and drug development professionals can build a comprehensive and reliable system for ensuring the isomeric purity of this compound, thereby safeguarding the integrity of their downstream synthetic processes and the quality of the final pharmaceutical product.
References
- Brooks, W. H. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed.
- Jeshke, J., et al. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. LibreTexts Chemistry.
- MicroSolv Technology Corporation. (2018). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Wang, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.
- Reddy, Y. R. (2023). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate.
- Chander, V., et al. (2011). A review of drug isomerism and its significance. PMC - NIH.
- Kopchick, K. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Welch Materials. (2023). A Guide to Selective Columns for Isomer Separation.
- Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
- Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Taylor & Francis Online.
- Zhang, G., et al. (2023). Efficient Separation of Monobromotoluene Isomers by Nonporous Adaptive Perbromoethylated Pillar[3]arene Crystals. ResearchGate.
- Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?.
- Zhang, G., et al. (2023). Efficient Separation of Monobromotoluene Isomers by Nonporous Adaptive Perbromoethylated Pillar[3]arene Crystals. ChemComm.
- Almanza, O., et al. (2009). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. Molecules.
- Ochiai, N., et al. (2018). Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry. ResearchGate.
- Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- Zhu, X., et al. (2023). Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle. ACS Publications.
- Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.
- de la Cal, A., et al. (2012). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. ResearchGate.
- PubChem. (n.d.). This compound.
- AOBChem USA. (n.d.). This compound.
- PubChem - NIH. (n.d.). This compound.
- Google Patents. (n.d.). Method for separating 4-bromotoluene.
- Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube.
- Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2.
- Google Patents. (n.d.). Process for the preparation of p-bromotoluene.
Sources
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. EP0878456A1 - Process for the preparation of p-bromotoluene - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 11. welch-us.com [welch-us.com]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. youtube.com [youtube.com]
Comparative Guide: Grignard vs. Organolithium Reagents from 5-Benzyloxy-2-bromotoluene
A Senior Application Scientist's Field Guide for Drug Development Professionals
In the landscape of complex organic synthesis, the choice between a Grignard reagent and an organolithium reagent can significantly dictate the outcome of a synthetic sequence. Both are powerful carbon-carbon bond-forming tools, yet their subtle and profound differences in reactivity, stability, and preparation requirements are critical for success.[1] This guide provides an in-depth, objective comparison of these two indispensable organometallic reagents derived from 5-Benzyloxy-2-bromotoluene, a common intermediate in medicinal chemistry. We will explore the causality behind experimental choices and provide field-proven protocols to empower researchers in making informed decisions.
Introduction: The Strategic Importance of this compound
This compound serves as a versatile building block. The bromine atom at the 2-position is primed for conversion into a nucleophilic organometallic species, while the benzyloxy group at the 5-position acts as a protected phenol, which can be unveiled in later synthetic stages. The methyl group provides an additional point of substitution or steric influence. The successful transformation of this aryl bromide into its corresponding Grignard or organolithium reagent is a pivotal step in the synthesis of numerous target molecules.
Part 1: The Grignard Reagent – A Reliable Workhorse
The Grignard reagent, 2-(benzyloxy)-5-methylphenylmagnesium bromide, is typically prepared via the oxidative addition of magnesium metal to the carbon-bromine bond. This method is robust and widely practiced, though it requires careful attention to initiation.
Mechanism and Key Considerations
The formation of a Grignard reagent involves the insertion of magnesium metal into the C-X bond.[2] This reaction is notoriously sensitive to moisture and oxygen, necessitating anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).[3][4] The magnesium surface is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[5]
Causality Behind Activation: The "initiation" phase is the most critical and often challenging step. The inert oxide layer on the magnesium turnings must be bypassed.[5]
-
Chemical Activation: Using a small crystal of iodine or a few drops of 1,2-dibromoethane is a common practice.[6][7] Iodine etches the magnesium surface, while 1,2-dibromoethane reacts to form ethylene and MgBr₂, exposing fresh, reactive metal.[5]
-
Mechanical Activation: Vigorously stirring the magnesium turnings before solvent addition can physically abrade the oxide layer.[8]
Once initiated, the reaction is exothermic and must be controlled by the rate of addition of the aryl bromide solution to maintain a gentle reflux.[9]
}
Figure 1. Experimental workflow for Grignard reagent formation and use.
Experimental Protocol: Grignard Reagent Formation
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum. Allow it to cool to room temperature under a stream of argon or nitrogen.[5]
-
Activation: Place magnesium turnings (1.2 equivalents) and one crystal of iodine into the flask. Gently warm the flask with a heat gun until purple iodine vapor coats the magnesium. Allow to cool.[8]
-
Initiation: Add a small amount of anhydrous THF to cover the magnesium. Prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF in the dropping funnel. Add ~5-10% of this solution to the magnesium suspension.[8]
-
Reaction: Initiation is indicated by the disappearance of the iodine color, gentle bubbling, and a slight exotherm.[9] If the reaction does not start, gentle warming or sonication may be applied.[3]
-
Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature or with gentle heating to ensure full conversion. The resulting dark grey to brown solution is the Grignard reagent and should be used promptly.[5]
Part 2: The Organolithium Reagent – Higher Reactivity, Stricter Demands
The organolithium reagent, 2-(benzyloxy)-5-methylphenyllithium, is typically prepared via lithium-halogen exchange, a much faster reaction than Grignard formation but one that requires cryogenic temperatures.[10][11]
Mechanism and Key Considerations
Lithium-halogen exchange involves the reaction of an organohalide with a commercially available alkyllithium, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi).[11] The reaction is an equilibrium process, driven forward by the formation of a more stable organolithium species.[11] Aryllithiums are more stable than alkyllithiums, making this exchange favorable.[11]
Causality Behind Cryogenic Conditions:
-
Reagent Stability: Alkyllithiums, particularly in the presence of THF, are thermally unstable. For example, the half-life of n-BuLi in THF at +20 °C is only 107 minutes.[12] At -78 °C (a dry ice/acetone bath), this decomposition is significantly slowed, preserving the reagent.[12][13]
-
Preventing Side Reactions: Organolithium reagents are exceptionally strong bases, far more so than their Grignard counterparts.[14][15] This high basicity can lead to undesirable side reactions if the temperature is not strictly controlled:
The lithium-halogen exchange is extremely rapid, often completing in minutes at -78 °C.[17][18]
}
Figure 2. Experimental workflow for organolithium reagent formation and use.
Experimental Protocol: Organolithium Reagent Formation
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask, syringes, magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Setup: Flame-dry a Schlenk flask and cool under an inert atmosphere.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous THF to the flask via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05-1.1 equivalents) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Completion: Stir the resulting solution at -78 °C for 30 minutes to ensure complete lithium-halogen exchange. The organolithium solution is now ready for the addition of an electrophile at low temperature.
Part 3: Comparative Analysis and Data Summary
The choice between the Grignard and organolithium reagent depends on the specific requirements of the subsequent reaction, including the nature of the electrophile and the presence of other functional groups.
Reactivity and Selectivity
-
Basicity: Organolithium reagents are significantly more basic than Grignard reagents.[14][15] This makes them unsuitable for reactions with substrates containing even mildly acidic protons (e.g., esters with α-protons, terminal alkynes), where they would act as a base rather than a nucleophile. Grignard reagents are more tolerant of such functionality.[2]
-
Nucleophilicity: Both reagents are potent nucleophiles.[1] However, the greater ionic character of the C-Li bond compared to the C-Mg bond often renders organolithium reagents more reactive ("harder" nucleophiles).[14][19] This can be advantageous for reactions with hindered electrophiles but can also lead to reduced selectivity.
-
Side Reactions:
-
Grignard: The primary side reaction is Wurtz-type coupling, where the Grignard reagent reacts with unreacted aryl bromide.[5] This is minimized by slow addition of the halide to the magnesium.
-
Organolithium: The main risks are reaction with the ether solvent at elevated temperatures and competitive deprotonation of the substrate or product.[13][20]
-
Data Summary Table
| Feature | Grignard Reagent | Organolithium Reagent | Supporting Rationale & Citations |
| Preparation Method | Oxidative addition of Mg metal | Lithium-halogen exchange with n-BuLi | [2][11] |
| Typical Temperature | Room Temp to Reflux (~35-65 °C) | -78 °C | Grignard formation requires thermal energy for initiation; Organolithium requires cryogenic temps to prevent decomposition and side reactions.[9][12] |
| Reaction Time | 1-3 hours | < 30 minutes | Oxidative addition is a heterogeneous surface reaction and is slower than the rapid, homogeneous lithium-halogen exchange.[18] |
| Relative Basicity | Strong Base | Very Strong Base | The C-Li bond is more polarized than the C-Mg bond, leading to a more carbanionic character and higher basicity.[14][15] |
| Key Advantages | Milder, more tolerant of some functional groups, less expensive, easier temperature control. | Higher reactivity, very fast formation, can be formed in the presence of sensitive functional groups at low temp.[10] | |
| Key Disadvantages | Initiation can be difficult, potential for Wurtz coupling.[5][8] | Requires cryogenic temperatures, highly air and moisture sensitive, can react with ether solvents.[10][13] |
Conclusion: Making the Right Choice
-
Choose the Grignard Reagent when:
-
The electrophile is highly reactive (e.g., aldehydes, simple ketones).
-
The substrate contains functional groups that are incompatible with the high basicity of organolithiums.
-
-
Choose the Organolithium Reagent when:
-
The Grignard reagent fails to react due to lower reactivity.
-
The reaction must be performed at very low temperatures to control selectivity.
-
Extremely rapid generation of the nucleophile is required.
-
Ultimately, both 2-(benzyloxy)-5-methylphenylmagnesium bromide and 2-(benzyloxy)-5-methylphenyllithium are powerful intermediates. Understanding the fundamental principles governing their formation and reactivity, as detailed in this guide, is paramount for the successful execution of complex synthetic routes in modern drug development.
References
- OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents.
- Chegg. List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Pediaa.Com. What is the Difference Between Organolithium and Grignard. Published August 5, 2024.
- Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions.
- Reddit. Difference Between a Grignard and Organolithium? Published March 24, 2024.
- TutorChase. Describe the differences between Grignard reagents and organolithium reagents.
- ACS Publications. Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development. Published August 1, 2014.
- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Published October 14, 2011.
- Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
- JoVE. Video: Grignard Reagent Preparation and Grignard Reaction. Published February 22, 2017.
- ResearchGate. Pathways for decomposition of THF by organolithiums: The role of HMPA. Published August 7, 2025.
- J. Org. Chem. Half-Lives of Organolithium Reagents in Common Ethereal Solvents.
- Chemetall. Organolithium compounds, properties & structures.
- Wikipedia. Organolithium reagent.
- Oakwood Chemical. This compound.
- Wikipedia. Organolithium reagent.
- ETH Zurich. OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode.
- Organic Chemistry Data. A. Organolithium Reagents.
- Chemistry LibreTexts. 3.4: Organolithium Compounds. Published May 3, 2023.
- Evans Group, Harvard University. lithium halogen exchange #1 revised.
- University of Illinois IDEALS. Competitive Halogen-Metal Exchange Reactions of 2,5-Dibromobenzoic Acid, 2,5-Dibromobenzyl Alcohol, and N,N-Diisopropyl-2,5-dibromobenzamide.
- The Vespiary. Troubles with Lithium-Halogen exchange reaction. Published May 18, 2019.
- Organic Syntheses. 6-CHLORO-1-HEXENE.
- Macmillan Group, Princeton University. The Mechanism of Lithium-Halogen Exchange. Published February 22, 2007.
- NIH National Library of Medicine. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Published November 26, 2008.
- Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Published November 26, 2008.
- Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- MDPI. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][15]oxaphospholes. Published February 1, 2024.
- Organic Syntheses. METHYL (R)-(-)-3-BENZYLOXY-2-METHYLPROPANOATE.
- ChemRxiv. Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
- Google Patents. WO1998051653A1 - Process for producing 2-bromo-5-methoxybenzyl bromide.
- PubChem. Methyl 2-(benzyloxy)-5-bromobenzoate.
- RSC Publishing. ORGANIC CHEMISTRY.
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. tutorchase.com [tutorchase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 11. ethz.ch [ethz.ch]
- 12. ospt.osi.lv [ospt.osi.lv]
- 13. researchgate.net [researchgate.net]
- 14. pediaa.com [pediaa.com]
- 15. reddit.com [reddit.com]
- 16. fishersci.it [fishersci.it]
- 17. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 20. resources.saylor.org [resources.saylor.org]
Alternatives to 5-Benzyloxy-2-bromotoluene for synthesizing target molecules
An Application Scientist's Guide to Strategic Alternatives for 5-Benzyloxy-2-bromotoluene in Target Molecule Synthesis
Introduction: Beyond the Standard Reagent
This compound is a well-established and valuable building block in medicinal chemistry and materials science. Its structure offers a strategically placed bromine atom, ideal for a multitude of cross-coupling reactions, and a benzyl-protected phenol, which can be unveiled in the final stages of a synthesis. This reagent's utility is particularly pronounced in the construction of substituted biphenyls, arylamines, and other complex scaffolds.[1][2][3][4][5][6]
However, reliance on a single building block can introduce constraints. The primary limitation of this compound lies in the deprotection step. Catalytic hydrogenation, the most common method for benzyl ether cleavage, is incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups that may be present in the target molecule.[7][8] Furthermore, forcing conditions for certain coupling reactions can lead to premature debenzylation or other side reactions.
This guide, prepared for researchers and drug development professionals, provides a comparative analysis of viable alternatives to this compound. We will explore alternative protecting group strategies and modifications to the reactive handle, supported by experimental data and detailed protocols, to empower chemists with a broader and more flexible synthetic toolkit.
Chapter 1: Profiling the Workhorse: this compound
The synthetic value of this compound stems from its participation in a host of powerful, palladium-catalyzed transformations.
-
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds with boronic acids or esters to generate biaryl structures, a common motif in pharmaceuticals.[9][10][11]
-
Buchwald-Hartwig Amination: Creates C–N bonds by coupling with primary or secondary amines, providing access to a wide range of substituted anilines.[12][13][14][15][16]
-
Sonogashira Coupling: Couples with terminal alkynes to form aryl alkynes, which are versatile intermediates for further functionalization.[17][18][19][20][21]
-
Grignard Reagent Formation: Reacts with magnesium to form an organometallic nucleophile, enabling the formation of new C-C bonds with carbonyls and other electrophiles.[22][23][24]
General Synthetic Workflow
The typical workflow involves a cross-coupling step followed by deprotection, as illustrated below.
Caption: General workflow using this compound.
Chapter 2: A Comparative Analysis of Strategic Alternatives
The choice of an alternative should be guided by the specific demands of the synthetic route, particularly the compatibility of other functional groups and the desired reaction conditions.
Alternative Phenolic Protecting Groups
The most direct alternatives involve replacing the benzyl ether with a protecting group that offers different cleavage conditions, thereby expanding functional group tolerance.
| Alternative Reagent | Protecting Group | Key Advantage | Typical Deprotection | Potential Drawback |
| 2-Bromo-5-methoxytoluene | Methyl (Me) | Stable, low cost, small size. | BBr₃, HBr | Harsh, strongly acidic conditions. |
| 2-Bromo-5-(TBSO)toluene | tert-Butyldimethylsilyl (TBS) | Mild, non-hydrogenolytic cleavage. | TBAF, HF•Py | Base sensitive, potential for migration. |
| 4-Bromo-3-methylphenol | None (unprotected) | Highest step economy. | N/A | Limited to base-compatible couplings. |
Alternative 1: 2-Bromo-5-methoxytoluene
This is perhaps the most common alternative. The methoxy group is robust and withstands a wide range of reaction conditions. Its key advantage is circumventing the need for hydrogenation. However, demethylation requires potent Lewis acids like boron tribromide, which can be non-selective in complex molecules.
Experimental Protocol: Suzuki Coupling & Demethylation
-
Suzuki Coupling: To a solution of 2-bromo-5-methoxytoluene (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a 4:1 mixture of Dioxane/H₂O is added Pd(dppf)Cl₂ (0.03 equiv). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling, the reaction is diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified by column chromatography.
-
Demethylation: The resulting biaryl ether is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A solution of BBr₃ (1.5 equiv) in CH₂Cl₂ is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is then carefully quenched by the slow addition of methanol, concentrated, and purified to yield the final hydroxylated product.[25]
Alternative 2: 4-Bromo-3-methylphenol (Direct Coupling)
Forgo protection entirely. This strategy offers maximum efficiency by eliminating two steps from the synthetic sequence (protection and deprotection). This approach is viable when the coupling reaction conditions are compatible with a free phenol. Many modern Buchwald-Hartwig and Suzuki protocols use bases like K₃PO₄ or Cs₂CO₃, which are strong enough to deprotonate the phenol in situ, preventing it from interfering with the catalytic cycle.
Experimental Protocol: Direct Buchwald-Hartwig Amination
-
To an oven-dried flask is added 4-bromo-3-methylphenol (1.0 equiv), the desired amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), and a palladium precatalyst system (e.g., RuPhos Pd G3, 0.02 equiv).
-
The flask is evacuated and backfilled with argon. Anhydrous toluene is added.
-
The mixture is heated to 100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the mixture is filtered through celite, concentrated, and purified by column chromatography to yield the N-arylated phenol directly.
Modulating Reactivity: Alternative Leaving Groups
The nature of the leaving group on the aromatic ring directly impacts the rate of oxidative addition in palladium-catalyzed cycles, which is often the rate-determining step.[10]
| Alternative Reagent | Leaving Group | Relative Reactivity | Key Advantage |
| 5-Benzyloxy-2-iodo toluene | Iodide (I) | I > Br | Higher reactivity allows for lower catalyst loading and milder reaction temperatures. |
| 5-Benzyloxy-2-triflate | Triflate (OTf) | OTf > Br | Easily synthesized from the corresponding phenol; highly reactive. |
Using a more reactive leaving group like iodide can be particularly beneficial when coupling with less reactive partners or when trying to minimize thermal degradation of sensitive substrates.
Chapter 3: Mechanistic Insights and Experimental Design
Understanding the underlying mechanisms of the key transformations allows for rational selection of an alternative. The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthesis.
The Suzuki-Miyaura Catalytic Cycle
Caption: Flowchart for selecting the optimal building block.
By moving beyond a single reagent and embracing a suite of strategic alternatives, researchers can design more robust, efficient, and flexible synthetic routes to complex target molecules.
References
- The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- Aromsyn Co.,Ltd. (n.d.). 5-(Benzyloxy)-2-bromotoluene.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Grignard Reaction. (n.d.).
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
- Wipf Group. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- Directed (ortho) Metallation. (n.d.).
- Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- ResearchGate. (n.d.). α-Lithiobenzyloxy as a Directed Metalation Group in ortho -Lithiation Reactions | Request PDF.
- RSC Publishing. (n.d.). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK - Organic & Biomolecular Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.).
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Figshare. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters.
- PubMed. (n.d.). Sonogashira couplings of aryl bromides: room temperature, water only, no copper.
- Oakwood Chemical. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- Santa Cruz Biotechnology. (n.d.). This compound.
- ResearchGate. (2015, December 30). (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- Homework.Study.com. (n.d.). How do you synthesize benzoic acid from p-bromotoluene? What reagents would you add to remove the bromine group?.
- Sigma-Aldrich. (n.d.). Grignard Reagents.
- PubChem. (n.d.). This compound.
- AOBChem USA. (n.d.). This compound.
- ECHEMI. (n.d.). Buy this compound Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD.
- Google Patents. (n.d.). CN105669364A - Method for synthesizing bromotoluene.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives Angelika E. Schneider, Tam.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
Sources
- 1. 17671-75-9 | 5-(Benzyloxy)-2-bromotoluene - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. This compound [oakwoodchemical.com]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - this compound (C14H13BrO) [pubchemlite.lcsb.uni.lu]
- 5. aobchem.com [aobchem.com]
- 6. echemi.com [echemi.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 20. Collection - Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper - Organic Letters - Figshare [acs.figshare.com]
- 21. Sonogashira couplings of aryl bromides: room temperature, water only, no copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. homework.study.com [homework.study.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Disposal of 5-Benzyloxy-2-bromotoluene: A Guide for Laboratory Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 5-Benzyloxy-2-bromotoluene, a halogenated aromatic ether commonly utilized in organic synthesis. By understanding the chemical's inherent hazards and adhering to established protocols, researchers can mitigate risks to both personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is crucial. This compound is not benign; it is classified with specific GHS (Globally Harmonized System) hazard statements that dictate the necessary precautions.
Key Hazards:
-
Skin and Eye Irritation: Direct contact can cause significant skin and serious eye irritation[1][2][3]. This necessitates the use of appropriate personal protective equipment (PPE).
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation[2].
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled[1][4].
Given its chemical structure—a brominated aromatic compound—it falls under the category of halogenated organic waste .[5][6] Halogenated compounds are of particular concern for disposal as their combustion can produce toxic and corrosive byproducts like hydrogen bromide gas[4]. Therefore, they cannot be disposed of via standard non-halogenated solvent waste streams.
Physicochemical Properties for Disposal Consideration
| Property | Value | Significance for Disposal |
| Molecular Formula | C₁₄H₁₃BrO | Indicates the presence of bromine, classifying it as a halogenated compound. |
| Molecular Weight | 277.16 g/mol [1] | Relevant for calculating waste quantities. |
| Melting Point | 69-70.5°C[2] | It is a solid at room temperature, affecting handling and spill cleanup procedures. |
| Flash Point | 146.6°C[2] | While classified as a combustible liquid, its high flash point reduces the immediate fire risk under standard lab conditions[7]. |
| Solubility | Insoluble in water | Prevents disposal down the drain and has implications for environmental contamination if spilled. |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a cradle-to-grave approach, as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9][10] This means its journey from being a waste product in the lab to its final disposal is rigorously tracked.
Step 1: Immediate Waste Segregation at the Point of Generation
Proper segregation is the most critical step to prevent chemical incompatibilities and ensure cost-effective, compliant disposal.
-
Action: Immediately upon generation, dispose of any waste containing this compound into a designated "Halogenated Organic Waste" container.[5][6] This includes:
-
Unused or expired solid this compound.
-
Solutions containing dissolved this compound.
-
Contaminated consumables (e.g., weighing paper, gloves, pipette tips, silica gel from chromatography).
-
-
Causality: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the more expensive and stringent disposal route for the entire container[5][11].
Step 2: Personal Protective Equipment (PPE) Protocol
Adherence to a strict PPE protocol is non-negotiable to prevent exposure during handling and disposal.
-
Action: At a minimum, wear the following PPE:
-
Eye Protection: Chemical safety goggles. If there is a splash risk, a face shield should also be worn.[4][12]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and dispose of contaminated gloves as halogenated waste.[4][12][13]
-
Body Protection: A flame-resistant lab coat.[14]
-
-
Causality: This combination of PPE provides a barrier against the primary exposure routes: skin contact, eye contact, and incidental ingestion.
Step 3: Waste Containerization and Labeling
Proper containerization and labeling are mandated by OSHA and the EPA to ensure safety and proper tracking.[15][16]
-
Action:
-
Select a waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene or glass container), and has a secure, leak-proof screw cap.[5]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[5]
-
Clearly list all constituents of the waste container, including "this compound" and any solvents or other chemicals. Do not use abbreviations or chemical formulas.[5]
-
Keep the container closed at all times, except when actively adding waste.[5][15]
-
-
Causality: Correct labeling informs personnel and waste handlers of the container's contents and associated hazards, preventing accidental mixing of incompatible wastes and ensuring it is routed to the correct disposal facility. A closed container prevents the release of potentially harmful vapors.
Step 4: Spill and Decontamination Procedures
Accidents happen. Being prepared with a clear spill response plan is essential.
-
Action for Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[4][17]
-
Sweep up the absorbed material and place it in the designated "Halogenated Organic Waste" container.[4]
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as halogenated waste.
-
-
Causality: Using an inert absorbent contains the spill and prevents it from spreading. Proper cleanup ensures that no residual chemical remains on surfaces.
Step 5: Storage and Final Disposal
Waste must be stored safely while awaiting pickup by a certified hazardous waste disposal service.
-
Action:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central accumulation area.[15]
-
Ensure secondary containment is in place to capture any potential leaks.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[13] This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]
-
-
Causality: The final disposal method for halogenated organic waste is typically high-temperature incineration at a specialized facility equipped with scrubbers to neutralize the acidic gases (like HBr) produced during combustion.[13] This method ensures the complete destruction of the hazardous compound.
Workflow Visualization
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound from generation to final incineration.
References
- This compound | C14H13BrO | CID 2756639 - PubChem.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Management.
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- This compound | CAS#:17671-75-9. Chemsrc. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]
- Labeling Halogenated Hydrocarbon Solvent Containers.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.
- INDUSTRIAL HYGIENE AND TOXICOLOGY. ALIPHATIC HALOGENATED HYDROCARBONS.
- Guidance For Hazard Determination.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Hazardous Waste Segreg
- Safety D
- This compound. AOBChem USA. [Link]
- 2-BROMOTOLUENE. Chemstock. [Link]
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]
- Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. U.S. Chemical Storage. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. angenechemical.com [angenechemical.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. echemi.com [echemi.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. chemstock.ae [chemstock.ae]
A Senior Application Scientist's Guide to Handling 5-Benzyloxy-2-bromotoluene
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a thorough understanding of the materials we handle. 5-Benzyloxy-2-bromotoluene, a substituted toluene derivative, is a valuable intermediate in organic synthesis. However, its chemical structure necessitates a rigorous and well-defined safety protocol to mitigate risks. This guide provides essential, field-tested safety and logistical information for its handling, storage, and disposal, moving beyond a simple checklist to explain the causality behind each critical step.
Chemical Hazard Profile
Understanding the specific hazards of this compound is the foundation of a robust safety plan. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and concise summary of its potential risks.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BrO | [1] |
| Molecular Weight | 277.16 g/mol | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 69 - 70.5°C | [2][3] |
| GHS Pictogram | GHS07: Harmful/Irritant | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302+H312+H332 (Potential): Harmful if swallowed, in contact with skin, or if inhaled. | [1][2][3] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. Each component is selected to create a barrier against the specific hazards identified above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our guiding principle.[3]
Eye and Face Protection: The First Line of Defense
Why it's critical: The classification "Causes serious eye irritation" (H319) indicates that even minor contact can lead to significant and painful damage.[1][2][3] Vapors or fine dust from the solid compound can also cause irritation.
-
Minimum Requirement: ANSI-approved (or equivalent, e.g., EN 166) chemical splash goggles must be worn at all times when handling the compound, even during preparatory work.[4][5]
-
Best Practice/High-Risk Operations: For procedures with a higher risk of splashing (e.g., transferring solutions, heating) or when handling larger quantities, a face shield should be worn in addition to safety goggles.[6][7] This provides a secondary barrier protecting the entire face.
Hand and Body Protection: Preventing Dermal Exposure
Why it's critical: The compound is a known skin irritant (H315) and potentially harmful upon skin contact (H312).[1][3] Direct contact can cause inflammation, and repeated exposure may lead to more severe dermatitis.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for incidental contact.[4][8] If prolonged contact is anticipated or when handling large volumes, consider heavier-duty options like butyl rubber or Viton gloves and always double-glove.[4] It is crucial to change gloves immediately if they become contaminated.[8]
-
Protective Clothing: A fully buttoned, long-sleeved laboratory coat is required to protect skin and personal clothing from contamination.[4][7] For tasks with a significant risk of splashing, a chemically resistant apron over the lab coat provides an additional layer of protection. Full-length pants and closed-toe shoes are required at all times in the laboratory.[4]
Respiratory Protection: Controlling Inhalation Hazards
Why it's critical: As a solid, this compound can become airborne as dust. It is also classified as a potential respiratory irritant (H335) and may be harmful if inhaled (H332).[1][2][3]
-
Primary Engineering Control: All handling of this compound that could generate dust or vapors must be conducted within a properly functioning and certified chemical fume hood.[4][7][8] This is the most effective way to prevent respiratory exposure.
-
Secondary Respiratory Protection: In the rare event that work cannot be conducted in a fume hood or during a significant spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7] All personnel requiring respirators must be part of a formal respiratory protection program that includes fit-testing and training, as per OSHA regulations.[9]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring reproducible, safe science.
-
Preparation:
-
Area Designation: Designate a specific area within a chemical fume hood for handling the compound.[10]
-
Verify Equipment: Ensure the chemical fume hood is certified and functioning correctly.[7] Locate and verify the accessibility of the nearest eyewash station and safety shower.[7]
-
Assemble Materials: Gather all necessary equipment, solvents, and the chemical before starting. This minimizes movement in and out of the designated handling area.
-
-
Handling:
-
Don PPE: Put on all required PPE as detailed above before entering the designated handling area.
-
Minimize Dust: When weighing or transferring the solid, do so carefully and gently to avoid creating airborne dust.[7]
-
Container Management: Keep the container for this compound tightly closed when not in use.[3][5]
-
Temperature Control: Keep the compound away from heat, sparks, and open flames.[5]
-
-
Post-Handling:
-
Decontamination: Thoroughly clean the work area with an appropriate solvent.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Disposable gloves should be removed and discarded immediately.
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after handling is complete.[3][5][11]
-
Emergency Procedures: Spill and Exposure Management
Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.
Exposure Protocol:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][12] Seek immediate medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water for at least 15 minutes.[5][12] Remove contaminated clothing. If skin irritation persists, seek medical attention.[3]
-
Inhalation: Remove the individual to fresh air.[3] If breathing is difficult or symptoms persist, seek immediate medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.
Spill Response Workflow
The response to a spill is dictated by its scale. The following workflow provides a clear decision-making process.
Caption: Workflow for this compound spill response.
Storage and Disposal Plan
Proper storage and disposal are critical for long-term safety and environmental compliance.
-
Storage: Store containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[4][5] The storage location should be secure and locked.[2][3] Ensure containers are kept tightly closed to prevent the release of vapors or absorption of moisture.[3]
-
Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[13] Collect waste in a designated, clearly labeled, and sealed container.[13] Dispose of the material through a licensed professional waste disposal service, in strict accordance with all applicable local, state, and federal regulations.[2][3]
By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture where safety and scientific excellence are inextricably linked.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemsrc. (2025). This compound.
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Purdue University. (n.d.). Toluene.
- Princeton University. (n.d.). Laboratory Chemical Safety Summary: BROMINE.
- Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products.
- GOV.UK. (2022). Bromine: toxicological overview.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine.
- University of California, Santa Barbara. (2012). Toluene - Standard Operating Procedure.
- University of Washington. (n.d.). Standard Operating Procedure: Toluene.
- ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
- Lab Manager. (2009). Working with Toluene.
- Lab Alley. (2023). Navigating Toluene in the Laboratory: Properties, Applications, and Safety Precautions.
- National Center for Biotechnology Information. (n.d.). Bromine Acute Exposure Guideline Levels.
- Centers for Disease Control and Prevention. (n.d.). Bromine - IDLH.
- Respirex International. (n.d.). PPE FOR CBRN INCIDENTS.
Sources
- 1. This compound | C14H13BrO | CID 2756639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. echemi.com [echemi.com]
- 4. purdue.edu [purdue.edu]
- 5. fishersci.com [fishersci.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nj.gov [nj.gov]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. labproinc.com [labproinc.com]
- 12. This compound | CAS#:17671-75-9 | Chemsrc [chemsrc.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
